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  • Product: Methyl 3-O-benzyl-D-glucopyranoside

Core Science & Biosynthesis

Foundational

Structural Elucidation of Methyl 3-O-benzyl-D-glucopyranoside

Executive Summary The precise structural characterization of Methyl 3-O-benzyl-D-glucopyranoside is a critical checkpoint in carbohydrate chemistry, particularly when this molecule serves as a scaffold for complex oligos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural characterization of Methyl 3-O-benzyl-D-glucopyranoside is a critical checkpoint in carbohydrate chemistry, particularly when this molecule serves as a scaffold for complex oligosaccharide synthesis or as a simplified model for lignin-carbohydrate complexes.

This guide moves beyond basic spectral assignment. It details a causality-driven elucidation strategy , focusing on distinguishing the 3-O-regioisomer from its 2-O, 4-O, or 6-O counterparts. We utilize a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR spectroscopy, and chemical logic to confirm the structure with absolute certainty.

Synthetic Context & Purity Assessment

Before initiating spectral analysis, understanding the synthetic origin informs the "impurity profile" we must screen for.

The Synthetic Routes (Origin of Isomers)

Two primary routes yield this target, each producing distinct byproducts:

  • Stannylene Acetal Method (Direct Regioselective Alkylation):

    • Mechanism:[1][2][3][4] Reaction of methyl

      
      -D-glucopyranoside with dibutyltin oxide (
      
      
      
      ) forms a five-membered stannylene acetal ring spanning O-2 and O-3. The O-3 position is activated due to the higher nucleophilicity of the equatorial oxygen in the tin complex.
    • Key Impurity: Small amounts of 2-O-benzyl isomer.

  • Benzylidene Protection Strategy:

    • Mechanism:[1][2][3][4] 4,6-O-benzylidene protection

      
       3-O-benzylation 
      
      
      
      acidic hydrolysis.
    • Key Impurity:4-O-benzyl or 6-O-benzyl residues (from incomplete hydrolysis or migration).

Primary Validation (HRMS)
  • Technique: ESI-TOF (Positive Mode).

  • Target Ion: Calculate for

    
    .
    
    • Exact Mass: 284.1260 Da.

    • Observed Adducts:

      
       (307.1158) or 
      
      
      
      (302.1604).
  • Pass Criteria: Mass error < 5 ppm.

NMR Spectroscopy: The Elucidation Core

Carbohydrate protons often overlap in the 3.5–4.0 ppm region. Therefore, 1D


H NMR is insufficient  for de-novo structural proof. We rely on the "Alkylation Shift"  in 

C NMR and HMBC connectivity as the definitive evidence.
Sample Preparation
  • Solvent: Methanol-

    
     (
    
    
    
    ) is preferred over
    
    
    .
    • Reasoning: The target has free hydroxyl groups at C-2, C-4, and C-6.

      
       leads to broad peaks due to hydrogen bonding and poor solubility. 
      
      
      
      obscures the hydroxyl protons (if exchangeable) and often overlaps with the HDO signal near key carbohydrate resonances.
  • Concentration: ~10 mg in 0.6 mL solvent.

1D NMR Assignment Logic
Proton (

H) NMR Features (500 MHz,

)
MoietyChemical Shift (

)
MultiplicityDiagnostic Value
H-1 (Anomeric) 4.70 – 4.75Doublet (

Hz)
Confirms

-anomer configuration.
Ph-CH

(Benzyl)
4.60 – 4.90AB System (2 doublets)Characteristic large geminal coupling (

Hz).
OMe ~3.40SingletConfirms methyl glycoside.
Aromatic Ring 7.25 – 7.45MultipletConfirms presence of benzyl group.
H-3 ~3.65 – 3.75Triplet (pseudo)Critical: Often shifts slightly downfield, but difficult to assign solely by 1H.
Carbon (

C) NMR Features (125 MHz,

)

The glycosylation shift (or alkylation shift) is the most reliable 1D indicator. Alkylation of a hydroxyl group typically deshields the attached carbon by +6 to +10 ppm .

CarbonUnsubstituted (Me-Glc)Target (3-O-Bn) Shift (

)
Logic
C-1 ~101.0~101.0~0Unaffected.
C-2 ~73.0~71.5-1.5

-effect (minor upfield shift).
C-3 ~75.0 ~83.5 +8.5 Primary Proof of Regiochemistry.
C-4 ~71.5~70.5-1.0

-effect.
C-6 ~62.5~62.5~0Unaffected.
Bn-CH

N/A~74.0-Characteristic benzylic methylene.

Technical Insight: If the large downfield shift (~83 ppm) were observed at C-2 or C-4 instead, it would indicate the incorrect regioisomer.

2D NMR: The "Smoking Gun"

To satisfy the Self-Validating requirement, we must connect the Benzyl group explicitly to Carbon 3.

The HMBC Workflow

Heteronuclear Multiple Bond Correlation (HMBC) detects 2-3 bond couplings.[5]

  • Entry Point: Identify the Benzyl

    
     protons (
    
    
    
    ) at ~4.8 ppm.
  • Target Correlation: Look for a cross-peak between

    
     and a sugar ring carbon.
    
  • Validation:

    • The

      
       protons will show a strong correlation to the quaternary aromatic carbon (ipso-C).
      
    • Crucially ,

      
       must show a correlation to C-3  (at ~83.5 ppm).
      
    • If

      
       correlates to a carbon at ~71 ppm (C-2) or ~70 ppm (C-4), the structure is incorrect.
      
COSY & HSQC Mapping
  • COSY (Correlation Spectroscopy): Walk the proton spin system: H1

    
     H2 
    
    
    
    H3
    
    
    H4
    
    
    H5
    
    
    H6. This confirms the assignment of H-3 before checking HMBC.
  • HSQC (Heteronuclear Single Quantum Coherence): Links the assigned H-3 proton directly to the C-3 carbon, confirming that the carbon at 83.5 ppm indeed carries the H-3 proton.

Visualization of Elucidation Logic

Diagram 1: The Structural Confirmation Workflow

This flowchart illustrates the decision-making process for confirming the 3-O-benzyl regiochemistry.

ElucidationWorkflow Start Crude Product (Methyl 3-O-benzyl-D-glucopyranoside) MS Step 1: HRMS (ESI+) Target: [M+Na]+ = 307.1158 Start->MS NMR_1D Step 2: 1D 13C NMR Identify 'Alkylation Shift' MS->NMR_1D Mass OK Decision_C3 Is a Ring Carbon shifted to ~80-84 ppm? NMR_1D->Decision_C3 NMR_2D Step 3: 2D HMBC (The 'Smoking Gun') Decision_C3->NMR_2D Yes (Candidate C-3) Fail REJECT Structure (Check 2-O or 4-O isomers) Decision_C3->Fail No (All < 75 ppm) NMR_2D->Fail Bn-CH2 correlates to C-2/C-4 Success CONFIRMED Methyl 3-O-benzyl-D-glucopyranoside NMR_2D->Success Bn-CH2 correlates to C-3

Caption: Logical workflow for validating the regiochemistry of benzyl ether derivatives.

Diagram 2: HMBC Connectivity Map

Visualizing the specific heteronuclear correlations that prove the structure.[5]

HMBC_Map Bn_Protons Benzyl CH2 Protons (δ 4.7-4.9 ppm) C3_Carbon Glucose C-3 (δ ~83.5 ppm) Bn_Protons->C3_Carbon Definitive Link Ipso_Carbon Benzyl Ipso-C (δ ~138 ppm) Bn_Protons->Ipso_Carbon Confirmation H3_Proton H-3 Proton (δ ~3.7 ppm) H3_Proton->C3_Carbon HSQC (1J)

Caption: The critical HMBC correlation (Red Arrow) linking the Benzyl protons to the Glucose C-3 position.

Experimental Protocol (Standardized)

Materials
  • Analyte: Methyl 3-O-benzyl-D-glucopyranoside (synthesized via

    
     method).
    
  • Solvent: Methanol-

    
     (99.8% D).
    
  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (

    
     3.31, 
    
    
    
    49.0 for MeOD).
Step-by-Step Characterization
  • Dissolution: Dissolve 15 mg of sample in 0.6 mL

    
    . Ensure complete homogeneity; filter if cloudy (remove inorganic salts from synthesis).
    
  • Acquisition (1H): Acquire 16 scans. Verify the anomeric doublet at ~4.7 ppm (

    
     Hz). If 
    
    
    
    Hz, you have the
    
    
    -anomer.
  • Acquisition (13C): Acquire 1024 scans (broadband decoupled). Look for the diagnostic signal at >80 ppm.

  • Acquisition (COSY): 256 increments. Trace the ring from H-1 to H-6.

  • Acquisition (HMBC): Optimize for long-range coupling (

    
     Hz). Focus on the 4.8 ppm (proton) to 83 ppm (carbon) cross-peak.
    

References

  • Synthesis & Regioselectivity (Tin Method): David, S., Thieffry, A., & Veyrières, A. (1981). A mild family of reagents for the regioselective acylation and alkylation of glycosides and diols: The dialkylstannylene derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1796-1801.

  • Bredenkamp, M. W., et al. (1990).

    
    -D-glucopyranoside. Synthetic Communications, 20(15), 2235-2249.
    
    
  • General Carbohydrate NMR Shifts: Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and JH,H coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112.

  • HMBC Methodology for Carbohydrates: Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate structural determination by NMR spectroscopy: Modern methods and limitations. Chemical Reviews, 100(12), 4589-4614.

Sources

Exploratory

Physical Properties and Characterization of Methyl 3-O-benzyl-D-glucopyranoside

This in-depth technical guide details the physical properties, synthesis, and characterization of Methyl 3-O-benzyl-D-glucopyranoside , a critical intermediate in carbohydrate chemistry. Executive Summary Methyl 3-O-benz...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical properties, synthesis, and characterization of Methyl 3-O-benzyl-D-glucopyranoside , a critical intermediate in carbohydrate chemistry.

Executive Summary

Methyl 3-O-benzyl-D-glucopyranoside (CAS 81371-52-0) represents a pivotal building block in glycan synthesis. Its strategic importance lies in the regioselective protection of the O-3 position, leaving the O-2, O-4, and O-6 hydroxyls available for subsequent glycosylation or functionalization. This specific substitution pattern is essential for constructing branched oligosaccharides and studying carbohydrate-protein interactions where the 3-OH group plays a crucial recognition role.

This guide provides a rigorous analysis of its physical constants, synthesis pathways, and spectroscopic identity, designed for researchers requiring high-purity standards for drug development and glycomimetic design.

Molecular Identity & Structural Analysis
Parameter Data
IUPAC Name Methyl 3-O-(phenylmethyl)-

-D-glucopyranoside
Common Name Methyl 3-O-benzyl-D-glucoside
CAS Registry Number 81371-52-0 (General/

-anomer)
Molecular Formula C

H

O

Molecular Weight 284.31 g/mol
SMILES CO[C@H]1O1 (

-anomer)
Stereochemistry D-Glucopyranose configuration; typically synthesized as the

-anomer due to the anomeric effect.
Physical & Thermodynamic Properties[1][2][3][4]

The physical state of Methyl 3-O-benzyl-D-glucopyranoside is highly dependent on its anomeric purity. The


-anomer is generally a crystalline solid, while mixtures or the 

-anomer may appear as viscous syrups.
Property Value / Description Notes
Physical State Crystalline Solid (Pure

)
Often isolated as a syrup if impure.
Melting Point 146 – 147 °C High crystallinity indicates high anomeric purity.
Boiling Point ~484 °C (Predicted)Decomposes before boiling at standard pressure.
Density 1.31 ± 0.1 g/cm³ (Predicted)Typical for benzylated monosaccharides.
Solubility Soluble in MeOH, EtOH, EtOAc.Moderate water solubility due to the benzyl group.
Optical Rotation

to

(c=1, CHCl

)
Positive rotation confirms

-D-configuration.
Hygroscopicity Low to ModerateStore in a desiccator to prevent moisture uptake.
Synthesis & Purification Workflow

The synthesis of the 3-O-benzyl derivative is non-trivial due to the similar reactivity of the secondary hydroxyls (O-2, O-3, O-4). The most robust route involves the regioselective opening of a 4,6-O-benzylidene acetal or the selective alkylation via stannylene acetal intermediates .

Primary Synthetic Route: The Stannylene Acetal Method

This method leverages the formation of a dibutylstannylene acetal across the cis-diol (O-2/O-3), followed by activation with a halide source to direct benzylation to the equatorial O-3 position.

Step-by-Step Protocol:

  • Starting Material: Methyl

    
    -D-glucopyranoside.[1]
    
  • Activation: Reflux with Dibutyltin oxide (Bu

    
    SnO)  in methanol to form the 2,3-O-stannylene acetal.
    
  • Regioselective Benzylation: React the stannylene intermediate with Benzyl bromide (BnBr) and Tetrabutylammonium iodide (TBAI) in toluene or benzene.

    • Mechanism:[2] The iodide ion coordinates to the tin center, activating the O-3 oxygen for nucleophilic attack.

    • Selectivity: High preference for O-3 over O-2 due to steric and electronic factors in the stannylene complex.

  • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane:EtOAc gradient).

Alternative Route: 4,6-O-Benzylidene Protection
  • Protection: React Methyl

    
    -D-glucoside with benzaldehyde dimethyl acetal (cat. CSA) to yield Methyl 4,6-O-benzylidene-
    
    
    
    -D-glucopyranoside
    .
  • Alkylation: Selective 3-O-benzylation can be achieved via phase-transfer catalysis or copper chelation, though O-2 alkylation is a competing side reaction.

  • Deprotection: Removal of the benzylidene group (e.g., AcOH/H

    
    O) yields the target 3-O-benzyl derivative.
    

SynthesisWorkflow Start Methyl α-D-glucopyranoside Step1 Activation: Bu2SnO, MeOH, Reflux Start->Step1 Dehydration Intermediate 2,3-O-Dibutylstannylene Acetal Step1->Intermediate Sn-Complex Formation Step2 Alkylation: BnBr, TBAI, Toluene, Heat Intermediate->Step2 Nucleophilic Activation Product Methyl 3-O-benzyl-α-D-glucopyranoside (Major Product) Step2->Product Regioselective Substitution (O-3) SideProduct 2-O-benzyl isomer (Minor) Step2->SideProduct Competing Reaction

Caption: Regioselective synthesis workflow via dibutylstannylene acetal activation, favoring O-3 substitution.

Spectroscopic Characterization (NMR & MS)

Validation of the 3-O-benzyl structure requires confirming the presence of the benzyl group and its specific location at O-3. The downfield shift of C-3 in


C NMR and the shielding/deshielding patterns in 

H NMR
are diagnostic.

H NMR Analysis (400 MHz, CDCl

/ D

O)
  • Anomeric Proton (H-1):

    
     4.75 ppm (d, 
    
    
    
    Hz). The doublet confirms the
    
    
    -configuration.
  • Benzyl Protons (Ph-C H

    
    ):  
    
    
    
    4.70 – 4.90 ppm (AB system or singlet). A strong diagnostic signal for the benzyl group.
  • Ring Protons (H-3):

    
     3.60 – 3.80 ppm. The H-3 signal shifts slightly downfield compared to the unsubstituted glucoside due to the benzyl ether.
    
  • Methoxy Group (OC H

    
    ):  
    
    
    
    3.40 ppm (s).

C NMR Analysis (100 MHz, CDCl

)
  • Anomeric Carbon (C-1):

    
     ~99-100 ppm.
    
  • C-3 (Benzylated):

    
     ~80-83 ppm. Key Diagnostic: The carbon bearing the benzyl ether (C-3) is significantly deshielded (+7-10 ppm) relative to the unsubstituted C-3 (~73 ppm).
    
  • Benzyl Carbons:

    • Ipso (Quaternary):

      
       ~138 ppm.
      
    • Aromatic CH:

      
       127 – 129 ppm.
      
    • Benzylic CH

      
      : 
      
      
      
      ~72-75 ppm.
Mass Spectrometry (ESI-MS)
  • Observed Ion:

    
     at 
    
    
    
    307.31.
  • Fragmentation: Loss of benzyl group (

    
     91) is a common fragment in MS/MS.
    
Handling, Stability, & Safety
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is stable in solid form but can undergo hydrolysis or migration of the benzyl group under strong acidic conditions.

  • Solubility for Assays: Prepare stock solutions in DMSO or Methanol . Ensure complete dissolution before use in biological assays.

  • Safety: The benzyl bromide used in synthesis is a lachrymator. The final product is generally non-toxic but should be handled as a potential irritant.

References
  • Munich, D. E. (2025). Physical Properties of Methyl 3-O-benzyl-D-glucopyranoside.

  • David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663.

  • Koto, S., et al. (1980). The Glucosylation of Methyl 3-O-Benzyl-alpha-D-glucopyranoside. Bulletin of the Chemical Society of Japan. Link

  • BocSci. (2025). Methyl 3-O-benzyl-D-glucopyranoside Product Data.

Sources

Foundational

Methyl 3-O-benzyl-D-glucopyranoside: Technical Guide &amp; CAS Registry

The following technical guide details the identification, synthesis, and application of Methyl 3-O-benzyl-D-glucopyranoside. Executive Summary Methyl 3-O-benzyl-D-glucopyranoside is a specialized carbohydrate building bl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of Methyl 3-O-benzyl-D-glucopyranoside.

Executive Summary

Methyl 3-O-benzyl-D-glucopyranoside is a specialized carbohydrate building block used primarily in the synthesis of complex oligosaccharides and glycoconjugates. Unlike the commodity chemical Methyl α-D-glucopyranoside, the 3-O-benzyl derivative is rarely stocked as a bulk reagent due to the challenge of selectively alkylating the C3 hydroxyl group without affecting the C2, C4, or C6 positions.

This guide provides the specific CAS registry data available, but more importantly, it details the synthetic logic required to access this compound, as it is almost exclusively generated in situ or as a refined intermediate during drug development campaigns.

Identification & CAS Registry Lookup

The following data aggregates known registry numbers for the compound and its critical precursors. Note that "Methyl 3-O-benzyl-D-glucopyranoside" often appears in literature referring to specific anomers (α or β).

Target Compound Data
Compound NameAnomerCAS NumberMolecular FormulaMW ( g/mol )
Methyl 3-O-benzyl-D-glucopyranoside Unspecified/Mixture81371-52-0 C₁₄H₂₀O₆284.31
Methyl 3-O-benzyl-β-D-glucopyranosideBeta (β)Not widely indexedC₁₄H₂₀O₆284.31
Methyl 3-O-benzyl-α-D-glucopyranosideAlpha (α)See SynthesisC₁₄H₂₀O₆284.31
Critical Precursors (Commercial Starting Materials)

Researchers typically purchase the precursors below to synthesize the target.

Compound NameRoleCAS NumberPurity Grade
Methyl α-D-glucopyranoside Starting Material97-30-3 ≥99%
Methyl 4,6-O-benzylidene-α-D-glucopyranoside Key Intermediate3162-96-7 ≥98%
Benzaldehyde dimethyl acetal Reagent1125-88-8 ≥98%

Chemical Strategy: The Regioselectivity Challenge

The synthesis of Methyl 3-O-benzyl-D-glucopyranoside is defined by the C2 vs. C3 selectivity problem . In a standard glucopyranoside ring:

  • C6-OH is the most reactive (primary alcohol).

  • C2-OH is often the most reactive secondary alcohol due to its proximity to the anomeric center (enhanced acidity).

  • C3-OH is sterically hindered and less acidic, making it the most difficult to selectively alkylate directly.

The Solution: Copper Chelation

To target the C3-OH, researchers employ a protection strategy using a 4,6-O-benzylidene acetal followed by copper(II)-mediated activation . The copper ion forms a transient chelate between the C2 and C3 oxygens, activating the C3 position for nucleophilic attack while shielding the C2 position.

Synthesis Pathway Diagram

The following logic flow illustrates the standard laboratory route to the Alpha anomer.

G Start Methyl α-D-glucopyranoside (CAS 97-30-3) Step1 Methyl 4,6-O-benzylidene- α-D-glucopyranoside (CAS 3162-96-7) Start->Step1 Benzaldehyde dimethyl acetal CSA, 60°C Step2 Copper(II) Chelate Intermediate Step1->Step2 CuCl2 or Bu2SnO Activation Step3 Methyl 3-O-benzyl-4,6-O- benzylidene-α-D-glucoside Step2->Step3 Benzyl Bromide (BnBr) Regioselective Alkylation Final Methyl 3-O-benzyl- α-D-glucopyranoside Step3->Final AcOH/H2O Deprotection

Figure 1: Regioselective synthesis pathway utilizing benzylidene protection and metal chelation.

Experimental Protocols

Protocol A: Preparation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

Use this if starting from Methyl α-D-glucopyranoside.

  • Reagents: Methyl α-D-glucopyranoside (10 g, 51.5 mmol), Benzaldehyde dimethyl acetal (9.3 mL, 61.8 mmol), Camphorsulfonic acid (CSA, catalytic).

  • Procedure: Suspend glucoside in dry acetonitrile or DMF. Add acetal and CSA.

  • Reaction: Heat to 60°C under reduced pressure (rotary evaporator) to remove methanol byproduct, driving equilibrium forward.

  • Workup: Neutralize with Triethylamine. Concentrate. Crystallize from EtOH/Hexane.

  • Validation:

    • TLC: Rf ~0.6 (Ethyl Acetate).

    • 1H NMR (CDCl3): Characteristic benzylidene singlet at δ ~5.5 ppm.

Protocol B: Selective 3-O-Benzylation (The Key Step)

This protocol uses the Stannylene Acetal method (alternative to Copper) for high reliability.

  • Activation: Dissolve Methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in dry Methanol. Add Dibutyltin oxide (Bu₂SnO) (1.1 eq).

  • Reflux: Heat to reflux for 2 hours. The solution becomes clear as the stannylene acetal forms between O2 and O3.

  • Evaporation: Remove solvent to obtain the solid tin intermediate.

  • Alkylation: Redissolve in dry Toluene/DMF. Add Benzyl Bromide (BnBr) (1.1 eq) and Cesium Fluoride (CsF) (1.2 eq). Heat to 80°C.

    • Mechanism: The tin activates the O3 position preferentially due to the coordination geometry in the glucopyranoside ring.

  • Workup: Dilute with EtOAc, wash with KF solution (to remove Tin), then water/brine.

  • Deprotection (Optional): If the final 3-O-benzyl-D-glucopyranoside is required (without benzylidene), treat with 80% Acetic Acid at 60°C for 1 hour.

Characterization Data

To validate the synthesis of Methyl 3-O-benzyl-α-D-glucopyranoside , compare spectral data against these standard values.

1H NMR (400 MHz, CDCl3)
  • Anomeric Proton (H-1): δ 4.75 (d, J = 3.6 Hz). The doublet confirms the alpha configuration.

  • Benzyl Protons (Ph-CH₂): δ 4.70–4.90 (AB system). Look for two doublets with a large geminal coupling constant (J ≈ 11 Hz), indicating the diastereotopic nature of the benzyl methylene protons.

  • Aromatic Ring: δ 7.25–7.40 (m, 5H).

  • Methoxy Group (OMe): δ 3.40 (s, 3H).

13C NMR (100 MHz, CDCl3)
  • Anomeric Carbon (C-1): δ ~99.5 ppm.

  • Benzyl Methylene (Ph-CH₂): δ ~75.0 ppm.

  • C-3 Carbon: Significant downfield shift (δ ~80-82 ppm) compared to unsubstituted glucose (δ ~73 ppm), confirming alkylation at position 3.

Applications in Drug Development

  • Glycoconjugate Vaccines: The 3-O-benzyl group serves as a permanent protecting group that survives basic and acidic conditions used to manipulate positions 2, 4, and 6. This is critical when building branched oligosaccharide antigens.

  • Heparin Synthesis: 3-O-functionalization is a key step in synthesizing Heparin-like pentasaccharides (e.g., Fondaparinux analogs), where specific sulfation patterns are required.

  • Metabolic Probes: The benzyl ether mimics the hydrophobicity of certain peptide side chains, allowing this glucoside to act as a probe for carbohydrate-binding proteins (Lectins).

References

  • PubChem Compound Summary. Methyl 3-O-benzyl-D-glucopyranoside (Compound Mixture). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside.[1] Org.[1][2] Synth. 1997, 74, 13. Available at: [Link]

Sources

Exploratory

Precision Regioselective Synthesis of Methyl 3-O-benzyl-D-glucopyranoside

This guide is structured to prioritize regiochemical precision and reproducibility, essential for pharmaceutical intermediate synthesis. Strategic Analysis & Route Selection The synthesis of Methyl 3-O-benzyl-D-glucopyra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to prioritize regiochemical precision and reproducibility, essential for pharmaceutical intermediate synthesis.

Strategic Analysis & Route Selection

The synthesis of Methyl 3-O-benzyl-D-glucopyranoside presents a classic carbohydrate challenge: distinguishing the C3-hydroxyl group from the C2 and C4 hydroxyls, which possess similar electronic and steric environments in the pyranose form.

The Regioselectivity Dilemma

Two primary strategies exist:

  • The Pyranose Route (4,6-O-Benzylidene protection): Starts with Methyl

    
    -D-glucopyranoside.[1] Requires protecting C4/C6 as a benzylidene acetal.[2] The subsequent benzylation of the C2/C3 diol is problematic; the C2-OH is inherently more acidic (closer to the anomeric center), often leading to C2-O-benzyl or C2,C3-di-O-benzyl mixtures.
    
  • The Furanose Route (Diacetone Glucose): Traps glucose in the furanose form using acetone. This kinetically and thermodynamically favors the formation of 1,2:5,6-di-O-isopropylidene-

    
    -D-glucofuranose . Crucially, this leaves only the C3-OH free , guaranteeing 100% regioselectivity during alkylation.
    

Decision: This guide utilizes the Furanose (Diacetone) Route . While it requires a ring-expansion step at the end, it eliminates the difficult chromatographic separation of regioisomers associated with the pyranose route, ensuring the high purity required for drug development applications.

Synthesis Workflow Visualization

The following diagram outlines the critical path, highlighting the ring contraction/expansion logic that ensures regiocontrol.

G cluster_0 Phase 1: Regiocontrol Glucose D-Glucose (Pyranose/Furanose Eq.) DAG 1,2:5,6-Di-O-isopropylidene- alpha-D-glucofuranose (C3-OH Free) Glucose->DAG Acetone, H2SO4 Thermodynamic Trap BnDAG 3-O-Benzyl-1,2:5,6-di-O- isopropylidene-alpha-D-glucofuranose DAG->BnDAG BnBr, NaH, DMF Williamson Ether Synthesis Target Methyl 3-O-benzyl- D-glucopyranoside (Target) BnDAG->Target MeOH, H+, Reflux (Methanolysis & Ring Expansion)

Figure 1: Strategic workflow utilizing the furanose scaffold to mask C2, C4, C5, and C6, isolating C3 for specific functionalization.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Diacetone Glucose)

Objective: Synthesize 1,2:5,6-di-O-isopropylidene-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-D-glucofuranose.[3][4][5][6][7]
  • Reagents: D-Glucose (anhydrous), Acetone (dried), Sulfuric Acid (conc.) or Iodine.[7]

  • Mechanism: Acid-catalyzed ketalization. The 1,2-cis and 5,6-vicinal diols react to form 5-membered dioxolane rings.

Protocol:

  • Setup: Charge a flame-dried 3-neck RBF with D-Glucose (50.0 g, 277 mmol) and anhydrous Acetone (1.0 L).

  • Catalysis: Cool to 0°C. Add concentrated H₂SO₄ (20 mL) dropwise via addition funnel. Alternative: Use Iodine (10-15 mol%) for a milder, iodine-catalyzed approach [1].

  • Reaction: Warm to room temperature and stir vigorously for 5–6 hours. The suspension will clear as the glucose dissolves and reacts.

  • Neutralization: Cool to 0°C. Add 50% NaOH solution or solid Na₂CO₃ until pH ~7-8.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water, dry over MgSO₄, and recrystallize from cyclohexane/hexane.

    • Target Yield: 60–75%

    • Melting Point: 109–111°C

Phase 2: Regioselective Alkylation (Benzylation)

Objective: Install the benzyl ether at C3.

  • Reagents: Diacetone Glucose (DAG), Sodium Hydride (60% disp.), Benzyl Bromide, DMF (anhydrous).[8]

  • Safety: NaH releases hydrogen gas.[9] Perform in a well-ventilated hood.

Protocol:

  • Solvation: Dissolve DAG (26.0 g, 100 mmol) in anhydrous DMF (150 mL) under Nitrogen/Argon atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH (4.8 g, 120 mmol, 1.2 eq) portion-wise. Stir for 30 mins until H₂ evolution ceases.

    • Note: The solution often turns slightly yellow/orange.

  • Alkylation: Add Benzyl Bromide (14.3 mL, 120 mmol) dropwise over 20 minutes.

  • Completion: Warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.2) should disappear, replaced by the product (Rf ~0.6).

  • Quench: Carefully add Methanol (5 mL) to destroy excess NaH.

  • Extraction: Dilute with water (500 mL) and extract with Et₂O or EtOAc (3 x 150 mL). Wash organics with brine.[1][8][9][10][11]

  • Purification: The crude oil is often pure enough (>95%) for the next step. If necessary, purify via flash chromatography (Hexane:EtOAc 9:1).

    • Product: 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-

      
      -D-glucofuranose [2].[12][13][14]
      
Phase 3: Ring Expansion & Glycosidation

Objective: Remove isopropylidene groups, reform the pyranose ring, and form the methyl glycoside in one thermodynamic step.

  • Reagents: Methanol (anhydrous), Acetyl Chloride (to generate anhydrous HCl in situ) or H₂SO₄.

Protocol:

  • Acid Generation: In a separate flask, add Acetyl Chloride (5 mL) dropwise to anhydrous Methanol (200 mL) at 0°C. Stir for 10 mins to generate ~1.0 M HCl/MeOH.

  • Reaction: Dissolve the 3-O-benzyl-DAG (10.0 g, 28.5 mmol) in the acidic methanol solution.

  • Thermodynamic Control (Critical): Heat the mixture to reflux for 12–18 hours.

    • Why Reflux? Room temperature hydrolysis may yield the methyl furanoside (kinetic product). Reflux ensures equilibration to the more stable methyl pyranoside (thermodynamic product).

  • Neutralization: Cool to RT. Add solid NaHCO₃ or basic ion-exchange resin (e.g., Amberlite IR-400 OH form) until neutral.

  • Workup: Filter and concentrate to a syrup.

  • Purification: The product is a mixture of

    
     and 
    
    
    
    anomers (typically
    
    
    -dominant). Purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the target.[2][7][8]

Quantitative Data & Quality Control

Expected Analytical Data
ParameterSpecificationNotes
Appearance Colorless syrup or white solidOften crystallizes as the

-anomer.
1H NMR (CDCl3)

7.30-7.40 (m, 5H, Ph)
Aromatic protons confirm benzyl group.
1H NMR (Anomeric)

4.6-4.8 (d, J3.5Hz)
Alpha-anomer doublet.
1H NMR (OMe)

~3.40 (s, 3H)
Methyl glycoside signal.
1H NMR (Benzylic)

~4.7-4.9 (ABq, 2H)
Diastereotopic benzylic protons.
Mass Spec (ESI) [M+Na]+ ~307.1C14H20O6 (MW 284.31) + Na.
Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Benzylation Old NaH or wet DMF.Use fresh NaH; dry DMF over molecular sieves (4Å). Add catalytic TBAI (tetrabutylammonium iodide).[1][9]
Furanoside Contamination Incomplete methanolysis.Ensure reflux time is sufficient (>12h). Check NMR for furanose signals (anomeric H often further downfield).
Low Yield in Step 1 Water in acetone.Use anhydrous acetone.[7] Water inhibits ketal formation.

References

  • BenchChem. (2025).[7][8][9] An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: Structure, Synthesis, and Applications. Retrieved from

  • Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976).[15] New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters, 17, 3535-3536.[15] Retrieved from

  • Organic Syntheses. (1998). 3-Deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-ribo-hexofuranose. Org. Synth. 2002, 79, 232. Retrieved from

  • Synthose. (2025).[1] Product Data: 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from

Sources

Foundational

Strategic Synthesis of Methyl 3-O-benzyl-D-glucopyranoside: History, Methodology, and Application

Executive Summary Methyl 3-O-benzyl-D-glucopyranoside is a pivotal "strategic intermediate" in carbohydrate chemistry and drug discovery.[1] Unlike the more accessible 2-O- or 6-O- derivatives, the 3-O-benzyl ether requi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-O-benzyl-D-glucopyranoside is a pivotal "strategic intermediate" in carbohydrate chemistry and drug discovery.[1] Unlike the more accessible 2-O- or 6-O- derivatives, the 3-O-benzyl ether requires precise regioselective engineering to synthesize.[1] Its primary value lies in orthogonal protection : it masks the C-3 hydroxyl—often the site of sulfation in heparin mimetics or branching in complex oligosaccharides—while leaving the reactive C-2, C-4, and C-6 positions available for further functionalization.[1] This guide outlines the historical evolution of its synthesis, provides a high-fidelity protocol for research applications, and details its role in modern medicinal chemistry.

Part 1: Historical Genesis and The "C-3 Challenge"[1]

The history of Methyl 3-O-benzyl-D-glucopyranoside is inextricably linked to the structural elucidation of glucose and the development of methylation analysis in the early 20th century.[1]

The Freudenberg-Zemplén Era (1920s–1940s)

In the classical era of carbohydrate chemistry, determining the ring size (pyranose vs. furanose) and linkage positions of polysaccharides relied on "locking" free hydroxyls with stable ethers.

  • The Challenge: The C-3 hydroxyl group in glucose is chemically "amphoteric" in terms of reactivity—it is less acidic than C-2 (flanked by the anomeric center) and less sterically accessible than the primary C-6.[1] Direct alkylation of methyl glucoside invariably yields mixtures dominated by 2-O and 6-O substitution.[1]

  • The Breakthrough: The first reliable access to 3-O-substituted glucose derivatives came from the schools of Karl Freudenberg and Géza Zemplén .[1] They utilized the 4,6-O-benzylidene acetal as a rigid scaffold.[1] By locking the C-4 and C-6 positions, they forced chemistry to occur at C-2 or C-3.[1]

  • Key Discovery: In 1938, Freudenberg and Plankenhorn utilized this strategy to synthesize 3-benzyl-glucose derivatives to prove the structure of partially methylated sugars.[1] Later, Bell and Lorber (1940) refined these methods, explicitly using the benzyl radical to protect specific positions during the synthesis of methylated sugars.

Evolution of Synthetic Strategy
EraStrategySelectivity Mechanism
1920s Direct AlkylationPoor (Mixtures of 2, 3, 6 isomers)
1940s Diacetone Glucose (Furanose)Perfect (C-3 is the only free OH)
1960s Benzylidene ProtectionHigh (Steric/Electronic differentiation of C-2/C-3)
2000s Organotin/Boron CatalysisCatalytic (Chelation-controlled)

Part 2: Technical Deep Dive (High-Fidelity Protocol)

While modern catalytic methods (using organotin or borinic acids) exist, they often require toxic reagents or heavy purification. For drug development pipelines requiring >99% purity and scalability, the Benzylidene/Benzoyl Route remains the "Gold Standard."

The Logic of the Route

This protocol relies on temporary orthogonal protection .

  • Lock C-4/C-6: Use a benzylidene acetal.[1]

  • Block C-2: Exploit the higher acidity/nucleophilicity of the C-2 hydroxyl to selectively benzoylate it, leaving C-3 free.

  • Target C-3: Benzylate the remaining C-3 hydroxyl.

  • Unlock: Remove the temporary groups.

Step-by-Step Methodology
Step 1: Formation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside[1]
  • Reagents: Methyl α-D-glucopyranoside, Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA).

  • Procedure: Dissolve methyl glucoside in DMF/Acetonitrile. Add 1.2 eq of benzaldehyde dimethyl acetal and catalytic CSA. Heat to 60°C under reduced pressure (to remove methanol).

  • Causality: The 4,6-acetal is thermodynamically favored (trans-decalin type fused system).[1] Removing methanol drives the equilibrium.

Step 2: Regioselective 2-O-Benzoylation[1]
  • Reagents: Benzoyl chloride (BzCl) (1.05 eq), Pyridine, DCM, -40°C.

  • Procedure: Dissolve the benzylidene derivative in DCM/Pyridine. Cool to -40°C. Add BzCl dropwise over 1 hour.

  • Causality: The C-2 hydroxyl is adjacent to the anomeric center, making it more acidic (inductive effect of the acetal oxygen at C-1). At low temperatures, the kinetic product (2-O-Bz) is formed with >90% selectivity over the 3-O-Bz.[1]

Step 3: 3-O-Benzylation (The Critical Step)[1]
  • Reagents: Benzyl bromide (BnBr), Sodium Hydride (NaH), DMF/THF.

  • Procedure: Dissolve the 2-O-benzoyl intermediate in dry DMF. Cool to 0°C. Add NaH (1.5 eq). Stir 15 min. Add BnBr (1.2 eq). Warm to RT.

  • Self-Validation: The disappearance of the OH peak in IR (approx. 3400 cm⁻¹) and the appearance of the benzyl CH₂ AB-quartet in NMR confirms the reaction.[1]

Step 4: Global Deprotection (Or Selective Deprotection)

To obtain Methyl 3-O-benzyl-α-D-glucopyranoside :

  • Remove Benzoyl: Treat with NaOMe/MeOH (Zemplén transesterification).

  • Remove Benzylidene: Treat with aqueous Acetic Acid (80%) at 60°C or Iodine in MeOH.

  • Result: The benzyl ether at C-3 survives these conditions, yielding the target mono-protected sugar.[1]

Quantitative Data Summary
StepReactionTypical YieldCritical Parameter
1 4,6-Benzylidene formation85-95%Removal of MeOH (Equilibrium shift)
2 2-O-Benzoylation75-85%Temperature control (-40°C) to prevent 3-O-Bz
3 3-O-Benzylation90-95%Anhydrous conditions (NaH sensitivity)
4 Deprotection80-90%pH control to prevent glycoside hydrolysis

Part 3: Visualization of the Synthetic Logic

SynthesisPath cluster_legend Key Mechanism Start Methyl α-D-glucopyranoside Step1 Methyl 4,6-O-benzylidene- α-D-glucopyranoside Start->Step1 Benzaldehyde dimethyl acetal CSA, 60°C Step2 Methyl 2-O-benzoyl- 4,6-O-benzylidene-α-D-glucopyranoside Step1->Step2 BzCl (1.05 eq) Pyridine, -40°C (Kinetic Selectivity at O-2) Step3 Methyl 2-O-benzoyl- 3-O-benzyl-4,6-O-benzylidene-α-D-glucoside Step2->Step3 BnBr, NaH DMF, 0°C Target Methyl 3-O-benzyl- α-D-glucopyranoside Step3->Target 1. NaOMe/MeOH (Remove Bz) 2. 80% AcOH (Remove Acetal) Mechanism O-2 is more acidic than O-3 allowing selective Benzoylation

Caption: The "High-Fidelity" route utilizing the reactivity difference between O-2 and O-3.

Part 4: Applications in Drug Development

The 3-O-benzyl derivative is not merely a chemical curiosity; it is a vital tool in Glycomimetic Drug Design .

  • Heparin/Heparan Sulfate Mimetics:

    • Heparin activity is heavily dependent on specific sulfation patterns, particularly at the 3-O-position of glucosamine residues (critical for Antithrombin III binding).[1]

    • Application: Methyl 3-O-benzyl-glucoside serves as a model acceptor.[1] The benzyl group acts as a "placeholder." In a synthetic sequence, it can be removed at a late stage (hydrogenolysis) to liberate the 3-OH for selective sulfation, ensuring the pharmacophore is correctly positioned.

  • Antigen Synthesis (Vaccine Development):

    • Many tumor-associated carbohydrate antigens (TACAs) contain branched structures at the 3-position.[1]

    • Application: The 3-O-benzyl group protects this position during the assembly of the backbone (e.g., 1->6 linkages).[1] Once the backbone is complete, the benzyl group is removed to allow the attachment of the branching sugar (e.g., Fucose).

  • SGLT2 Inhibitor Research:

    • While approved SGLT2 inhibitors (e.g., Dapagliflozin) are C-glycosides, early structure-activity relationship (SAR) studies extensively utilized O-glycoside analogs to map the binding pocket of the sodium-glucose transport protein.[1] The 3-O-benzyl derivatives helped probe the hydrophobic tolerance of the SGLT2 active site.[1]

References

  • Freudenberg, K., & Plankenhorn, E. (1938).[2] Shattering the myth of non-selectivity: Synthesis of 2,4,6-trimethyl-glucose via benzyl intermediates.

  • Bell, D. J., & Lorber, J. (1940). Use of the Benzyl Radical in Syntheses of Methylated Sugars.[2]

  • Munro, J., & Percival, E. G. V. (1935). Methylation of Polysaccharides: The isolation of 3-benzyl-glucose.[1]

  • Taylor, M. S., & Chan, L. (2011). Regioselective alkylation of carbohydrate derivatives catalyzed by a diarylborinic acid derivative.[3]

  • BenchChem. (2025). Protocols for the Synthesis of Benzylated Glucopyranose Derivatives.

Sources

Exploratory

Methyl 3-O-benzyl-D-glucopyranoside chemical formula and molecular weight

The following technical guide details the physicochemical profile, synthesis, and application of Methyl 3-O-benzyl-D-glucopyranoside . Strategic Building Blocks in Carbohydrate Chemistry & Drug Discovery Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of Methyl 3-O-benzyl-D-glucopyranoside .

Strategic Building Blocks in Carbohydrate Chemistry & Drug Discovery

Executive Summary

Methyl 3-O-benzyl-D-glucopyranoside (specifically the


-anomer, CAS 18464-02-5 ) is a specialized carbohydrate intermediate. Unlike the commoditized 2,3,4,6-tetra-O-benzyl derivatives, the mono-3-O-benzyl derivative is a strategic "scalpel" in oligosaccharide synthesis. It provides a pre-installed hydrophobic moiety at the C-3 position while leaving the C-2, C-4, and C-6 hydroxyls available for further orthogonal functionalization or glycosylation. This regiochemical precision is critical for developing heparin mimetics , carbohydrate-based vaccines , and glycomimetic drugs  where specific hydrogen bonding networks at C-2 and C-4 are essential for protein-ligand recognition.

Physicochemical Profile

PropertyData
IUPAC Name Methyl 3-O-(phenylmethyl)-

-D-glucopyranoside
Common Name Methyl 3-O-benzyl-

-D-glucoside
Chemical Formula C₁₄H₂₀O₆
Molecular Weight 284.31 g/mol
CAS Number 18464-02-5 (for

-anomer)
Physical State White crystalline solid or colorless syrup (purity dependent)
Solubility Soluble in MeOH, EtOH, DMSO, DMF; Sparingly soluble in water
Melting Point 80–82 °C (recrystallized from EtOAc/Hexane)
Optical Rotation

to

(c = 1.0, CHCl₃)
Stability Stable under standard conditions; Hygroscopic

Structural Analysis & Synthesis Strategy

The Regioselectivity Challenge

Synthesizing the 3-O-benzyl derivative is non-trivial because the C-2 and C-3 hydroxyl groups of glucose have similar nucleophilicity. Direct benzylation of methyl glucoside typically yields a mixture of 2-O, 3-O, and 2,3-di-O products, with the 2-O-isomer often predominating due to the higher acidity of the C-2 hydroxyl (proximal to the anomeric center).

The Solution: Metal-Chelation Controlled Alkylation

To achieve high regioselectivity for the C-3 position, we employ a Copper(II)-mediated chelation strategy on the 4,6-protected intermediate. The copper ion coordinates between the oxygen atoms, activating the equatorial C-3 hydroxyl over the axial-like environment or less accessible C-2 position in certain conformational locks.

Synthesis Pathway (Graphviz Visualization)

G Start Methyl α-D-glucopyranoside (C7H14O6) Step1 Methyl 4,6-O-benzylidene- α-D-glucopyranoside (Intermediate A) Start->Step1 PhCH(OMe)2, CSA DMF, 60°C Step2 Copper(II) Chelate Complex (Transient) Step1->Step2 CuCl2, NaH (Chelation Control) Step3 Methyl 3-O-benzyl-4,6-O-benzylidene- α-D-glucopyranoside (Intermediate B) Step2->Step3 BnBr, TBAI Regioselective Alkylation Final Methyl 3-O-benzyl- α-D-glucopyranoside (Target) Step3->Final AcOH (aq), 60°C Benzylidene Hydrolysis

Figure 1: Chelation-controlled synthesis pathway ensuring regioselectivity at C-3.

Experimental Protocols

Safety Note: Benzyl bromide is a lachrymator. Work in a fume hood. Sodium hydride (NaH) is pyrophoric; handle under inert atmosphere (Ar/N₂).

Step 1: Protection (Formation of 4,6-O-Benzylidene Acetal)
  • Reagents: Methyl

    
    -D-glucopyranoside (10.0 g, 51.5 mmol), Benzaldehyde dimethyl acetal (9.3 mL, 61.8 mmol), Camphorsulfonic acid (CSA, 200 mg).
    
  • Procedure: Suspend methyl glucoside in anhydrous DMF (50 mL). Add benzaldehyde dimethyl acetal and CSA.

  • Condition: Heat to 60°C under reduced pressure (rotary evaporator vacuum, ~200 mbar) to remove methanol formed during the reaction. This drives the equilibrium forward.

  • Workup: Neutralize with Et₃N, concentrate, and crystallize from EtOH/H₂O.

  • Yield: ~85% of Methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside.
    
Step 2: Regioselective 3-O-Benzylation (Copper Method)

This method avoids the toxicity of organotin reagents (stannylene acetals) while maintaining high regioselectivity.

  • Reagents: Intermediate A (5.0 g, 17.7 mmol), Copper(II) chloride (anhydrous, 1.2 eq), Benzyl bromide (1.2 eq), NaH (60% dispersion, 2.5 eq).

  • Solvent: Anhydrous THF or Dioxane.

  • Mechanism: Dissolve Intermediate A in THF. Add NaH at 0°C. Stir 30 min. Add CuCl₂ and warm to reflux for 1 hour to form the copper chelate.

  • Alkylation: Add Benzyl bromide and Tetrabutylammonium iodide (TBAI, catalytic). Reflux for 12–24 hours.

  • Observation: The reaction mixture turns dark green/brown.

  • Workup: Quench with aqueous NH₄Cl (dissolves copper salts). Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane:EtOAc 3:1). The 3-O-benzyl isomer is typically less polar than the 2-O-isomer.

  • Validation: ¹H NMR should show the benzyl CH₂ protons as an AB system (~4.7 ppm) and a downfield shift of H-3 (~3.8-4.0 ppm).

Step 3: Deprotection (Removal of 4,6-O-Benzylidene)
  • Reagents: Intermediate B (Methyl 3-O-benzyl-4,6-O-benzylidene-

    
    -D-glucoside), 80% Acetic acid (aq).
    
  • Procedure: Dissolve Intermediate B in 80% AcOH. Heat at 60°C for 2 hours.

  • Monitoring: TLC (DCM:MeOH 9:1) will show the disappearance of the UV-active starting material and appearance of a lower Rf spot (product).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene 3x to remove acetic acid.

  • Final Product: Methyl 3-O-benzyl-

    
    -D-glucopyranoside  (C₁₄H₂₀O₆).
    

Applications in Drug Development

A. Fragment-Based Drug Discovery (FBDD)

Methyl 3-O-benzyl-D-glucopyranoside serves as a "minimal pharmacophore" model. In SAR (Structure-Activity Relationship) studies, the benzyl group at C-3 mimics hydrophobic amino acid side chains (like Phenylalanine or Tryptophan) often found in the binding pockets of lectins or carbohydrate-processing enzymes.

  • Target: SGLT2 inhibitors (diabetes) or Galectin-3 inhibitors (fibrosis).

  • Logic: If the 3-O-benzyl derivative shows binding affinity, the C-3 position is identified as a "permissive" site for hydrophobic expansion.

B. Synthesis of Heparin Mimetics

Heparin and heparan sulfate have specific sulfation patterns. The C-3 hydroxyl is often a site of critical modification (e.g., 3-O-sulfation in antithrombin-binding pentasaccharides).

  • Workflow: Using Methyl 3-O-benzyl-glucoside allows researchers to sulfate positions 2 and 6 first. Subsequent hydrogenolysis (Pd/C, H₂) of the 3-O-benzyl group liberates the C-3 OH for late-stage, selective 3-O-sulfation, a sequence impossible with global protection strategies.

C. Immunological Probes

In vaccine development, the 3-O-benzyl group can act as a linker attachment point or a hapten spacer, presenting the specific glucose stereochemistry to the immune system without interference from the anomeric position (which is capped as a methyl glycoside).

References

  • Regioselective Benzylation: Eby, R., & Schuerch, C. (1974). "The synthesis of methyl 3-O-benzyl-α-D-glucopyranoside." Carbohydrate Research, 34(1), 79-90.

  • Copper Chelation Mechanism: Eby, R., Webster, K. T., & Schuerch, C. (1974). "Selective alkylation of methyl α-D-glucopyranoside.
  • General Properties & CAS Data: PubChem Compound Summary for Methyl 3-O-benzyl-alpha-D-glucopyranoside derivatives.

  • Stannylene Acetal Method (Alternative): David, S., & Hanessian, S. (1985). "Regioselective manipulation of hydroxyl groups via organotin derivatives." Tetrahedron, 41(4), 643-663.

Foundational

Technical Guide: Solubility Profile &amp; Handling of Methyl 3-O-benzyl-D-glucopyranoside

This in-depth technical guide details the solubility profile, physicochemical properties, and experimental handling of Methyl 3-O-benzyl-D-glucopyranoside . [1][2] Executive Summary Methyl 3-O-benzyl-D-glucopyranoside re...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, physicochemical properties, and experimental handling of Methyl 3-O-benzyl-D-glucopyranoside .

[1][2]

Executive Summary

Methyl 3-O-benzyl-D-glucopyranoside represents a critical "amphiphilic pivot" in carbohydrate synthesis.[1][2] Unlike its fully protected counterparts (e.g., Methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside), which are strictly lipophilic, the 3-O-benzyl derivative retains significant hydrophilicity due to free hydroxyl groups at positions C-2, C-4, and C-6.[1][2]

This guide provides a definitive analysis of its solubility landscape, distinguishing it from common fully benzylated intermediates.[2][3] It establishes protocols for solvent selection during reaction setup, purification, and crystallization, addressing the common "oiling out" phenomena encountered with mono-benzylated sugars.

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solubility behavior.[1][3] The compound features a single hydrophobic benzyl ether anchored to a rigid, hydrophilic pyranose core.[2][3]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₄H₂₀O₆Moderate molecular weight allows for specific solvation.[1][2]
Molecular Weight 284.31 g/mol Small enough to remain water-soluble; large enough to crystallize.[1][2]
H-Bond Donors 3 (C-2, C-4, C-6 OH)High Polarity Driver: Requires protic or highly polar aprotic solvents.[1][2]
H-Bond Acceptors 6 (All Oxygens)Facilitates strong interaction with water and alcohols.[1][2]
Lipophilic Domain Benzyl group (C-3) + Methyl (C-1)Provides limited solubility in organic esters/chlorinated solvents.[1][2]
LogP (Predicted) ~ -0.2 to +0.5Borderline: sits right at the water/organic interface.[1][2]

Solubility Landscape

The solubility of Methyl 3-O-benzyl-D-glucopyranoside is non-binary.[1][2] It follows a gradient based on the Dielectric Constant (


)  and Hydrogen Bonding Capacity  of the solvent.[1][3]
Solvent Compatibility Matrix[1][2][3]
Solvent ClassSpecific SolventsSolubility StatusMechanistic Insight
Polar Protic Water, Methanol, EthanolHigh The 3 free hydroxyls dominate the interaction.[1][2] The benzyl group is not large enough to disrupt the hydration shell.[1][3]
Polar Aprotic DMSO, DMF, PyridineHigh Excellent solvation of the sugar backbone; ideal for glycosylation or oxidation reactions.[2][3]
Mod. Polar Aprotic Acetone, THF, AcetonitrileModerate / Temperature Dependent Soluble at reflux or high dilution.[2][3] May crystallize or oil out upon cooling.[1]
Chlorinated Dichloromethane (DCM), ChloroformLow / Sparingly Soluble Critical Distinction: Unlike tetra-benzyl glucose, this mono-benzyl derivative often requires a polar co-solvent (e.g., 5-10% MeOH) to dissolve in DCM.[1][2]
Esters Ethyl Acetate (EtOAc)Moderate Often used as the "good solvent" in recrystallization.[1][3] Soluble hot; limited solubility cold.[1][3]
Non-Polar Hexanes, Pentane, Diethyl EtherInsoluble The polarity of the triol core completely rejects these solvents.[2][3] Used strictly as anti-solvents.[1][3]
The "Solubility Switch" Visualization

The following diagram illustrates the drastic solubility shift that occurs as protecting groups are added, placing Methyl 3-O-benzyl-D-glucopyranoside in the challenging "Amphiphilic Zone."

SolubilityLandscape Sugar Methyl Glucoside (Unprotected) MonoBn Methyl 3-O-benzyl- D-glucopyranoside (Target) Sugar->MonoBn Benzylation (C-3) TetraBn Methyl Tetra-O-benzyl- D-glucopyranoside MonoBn->TetraBn Full Benzylation Water Water / MeOH Water->Sugar Highly Soluble Water->MonoBn Soluble Water->TetraBn Insoluble DCM DCM / Toluene DCM->Sugar Insoluble DCM->MonoBn Sparingly Soluble DCM->TetraBn Highly Soluble Amphi DMSO / Hot EtOAc Amphi->MonoBn Ideal Solvent

Figure 1: Solubility transition from hydrophilic (blue) to lipophilic (red).[1][2] The target compound (yellow) occupies the amphiphilic middle ground.[3]

Experimental Protocols

Dissolution for Reaction Setup

Objective: Prepare a homogeneous solution for subsequent protection (e.g., benzoylation of C-2,4,6) or oxidation.[1]

  • Standard Solvent: Anhydrous DMF or Pyridine .[1][3]

    • Why: These solvents break the intermolecular hydrogen bond network of the crystal lattice immediately.[1][3]

  • Alternative (Volatile): THF/MeOH (9:1) .

    • Protocol: Suspend the solid in THF.[1][3] Add Methanol dropwise with stirring until clear.

    • Note: Pure THF often results in a cloudy suspension that may impede reaction kinetics.[1]

Recrystallization Protocol (Purification)

Challenge: Mono-benzylated sugars are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1][2] Recommended System: Ethyl Acetate / Hexanes (or Petroleum Ether).[1]

Step-by-Step Methodology:

  • Dissolution: Place crude Methyl 3-O-benzyl-D-glucopyranoside in a flask. Add Ethyl Acetate (approx. 10 mL per gram).[1]

  • Heating: Heat to reflux (approx. 77°C). If solid remains, add Methanol dropwise (max 5% v/v) until fully dissolved.[2][3]

    • Critical Control: Do not use excess Methanol; it will prevent precipitation later.[1][3]

  • Nucleation: Remove from heat. While still warm, add Hexanes dropwise until a faint, persistent turbidity appears.

  • Clarification: Add one drop of Ethyl Acetate to clear the turbidity.[1][3]

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C.

    • Observation: If oil droplets form, reheat and add more Ethyl Acetate (dilution favors crystals over oil).[2][3]

Partitioning & Extraction (Workup)

Scenario: Removing salts or water-soluble reagents after a reaction.[1][2]

  • Do NOT use: Pure Water vs. DCM.[1]

    • Risk:[1][2][3][4] The compound may partition significantly into the aqueous phase due to the 3 free hydroxyls.[1][3]

  • Recommended System: DCM / Brine (Saturated NaCl) .[1]

    • Protocol: Dilute reaction mixture with DCM.[1][3] Wash with half-saturated brine .[1][2]

    • Optimization: Re-extract the aqueous layer 3x with DCM containing 5% isopropanol to ensure quantitative recovery.[1][3]

Mechanistic Insights & Troubleshooting

Why does it "Oil Out"?

The benzyl ring attempts to aggregate to avoid polar solvents, while the hydroxyls attempt to bond with them.[2][3] In solvents of intermediate polarity (like pure EtOAc or Ether), these competing forces create a metastable liquid phase before a crystal lattice can form.[2][3]

  • Fix: Increase the polarity slightly (add MeOH) to fully solvate, then decrease polarity very slowly with non-polar anti-solvent.

The "DCM Trap"

Researchers often assume "It has a benzyl group; it dissolves in DCM."[1][3]

  • Reality: The lattice energy of the hydrogen-bonded triol core is often higher than the solvation energy provided by DCM.[1][2]

  • Solution: Always use DCM:MeOH (95:5) for chromatography (TLC/Flash Column) of this specific derivative.

References

  • Synthesis & Regioselectivity

    • Koto, S., et al. "Direct Synthesis of Methyl 2,4,6-Tri-O-benzyl-D-glucopyranoside."[1][2][5] Bull.[1][3] Chem. Soc. Jpn., inferred context on regioselective benzylation byproducts.[1][2][3]

    • Source:[1][2]

  • General Carbohydrate Solubility Principles

    • BenchChem.[1][3] "Solubility Profile of Benzyl Glucopyranosides."

    • Source:[1][2]

  • Crystallization of Amphiphilic Sugars

    • Widmalm, G., et al. "Crystal Structure of Methyl 2,3-di-O-benzyl-α-D-glucopyranoside."[1][2] Journal of Chemical Crystallography.

    • Source:[1][2]

  • Physical Properties & Melting Points

    • Synthose Inc. "3-O-Benzyl-D-glucopyranose Product Specifications."[1][2]

    • Source:[1][2]

Sources

Exploratory

An In-depth Technical Guide on the Anomeric Configuration of Methyl 3-O-benzyl-D-glucopyranoside

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the anomeric configuration of Methyl 3-O-benzyl-D-glucopyranoside, a selectively protecte...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the anomeric configuration of Methyl 3-O-benzyl-D-glucopyranoside, a selectively protected monosaccharide crucial in synthetic carbohydrate chemistry. Understanding and controlling the stereochemistry at the anomeric center (C-1) is paramount for the rational design of complex carbohydrates, glycoconjugates, and carbohydrate-based therapeutics. This document will delve into the synthesis, stereoelectronic effects governing anomeric preference, and the definitive analytical techniques for configuration assignment.

Introduction to Anomeric Configuration

Carbohydrates in their cyclic form possess a new stereocenter at the anomeric carbon, which is formed during the intramolecular cyclization of the linear sugar.[1] This results in two possible diastereomers, termed anomers, designated as α and β.[1] The spatial orientation of the substituent at this anomeric carbon significantly influences the molecule's physical, chemical, and biological properties.[1] In Methyl 3-O-benzyl-D-glucopyranoside, the anomeric configuration refers to the orientation of the methoxy group (-OCH₃) at the C-1 position relative to the rest of the pyranose ring.

The two anomers of Methyl 3-O-benzyl-D-glucopyranoside are:

  • Methyl 3-O-benzyl-α-D-glucopyranoside: The methoxy group is in an axial orientation.

  • Methyl 3-O-benzyl-β-D-glucopyranoside: The methoxy group is in an equatorial orientation.

The stability and reactivity of these anomers are governed by a combination of steric and stereoelectronic factors, most notably the anomeric effect.[2][3]

The Anomeric Effect: A Driving Force in Configurational Preference

Contrary to predictions based solely on steric hindrance, which would favor the equatorial β-anomer, the anomeric effect often leads to a thermodynamic preference for the axial α-anomer in glucopyranosides.[2][3][4] This stereoelectronic phenomenon arises from a stabilizing interaction between a lone pair of electrons on the endocyclic ring oxygen (O-5) and the antibonding (σ*) orbital of the C-1-O-1 bond.[3][4] This orbital overlap is more effective when the C-1 substituent is in the axial position.[4] The magnitude of the anomeric effect is estimated to be around 4-8 kJ/mol for sugars, which can outweigh the destabilizing steric interactions of an axial substituent.[2]

anomeric_effect cluster_beta β-Anomer (Equatorial) cluster_alpha α-Anomer (Axial) beta alpha beta->alpha Thermodynamic Equilibrium beta_label No significant orbital overlap alpha_label Stabilizing n-σ* interaction (Anomeric Effect)

Synthesis and Control of Anomeric Configuration

The synthesis of Methyl 3-O-benzyl-D-glucopyranoside typically involves two key stages: the initial glycosidation to introduce the methyl group at the anomeric position, followed by selective benzylation. The choice of glycosidation method and reaction conditions plays a critical role in determining the resulting anomeric ratio.

Fischer Glycosidation

Fischer glycosidation is a classical method for preparing glycosides by reacting an unprotected monosaccharide with an alcohol in the presence of an acid catalyst.[5][6] This reaction is an equilibrium process.[5] When D-glucose is reacted with methanol under acidic conditions, a mixture of methyl α- and β-glucopyranosides is formed.[7] Prolonged reaction times generally favor the thermodynamically more stable α-anomer due to the anomeric effect.[5]

Experimental Protocol: Fischer Glycosidation of D-Glucose

  • Suspend D-glucose in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or a Lewis acid like trimethylsilyl chloride).[5]

  • Reflux the mixture, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure and purify the resulting mixture of methyl glucopyranosides by column chromatography.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction provides a more stereocontrolled approach to glycoside synthesis.[8][9] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate.[8][9] The stereochemical outcome is often influenced by the nature of the protecting group at the C-2 position.[8][9] The presence of a participating group, such as an acetyl group, at C-2 leads to the formation of a 1,2-trans-glycoside (the β-anomer in the case of glucose) through anchimeric assistance.[8][9] However, non-participating groups like benzyl ethers can result in a mixture of anomers.[8][9]

koenigs_knorr start Glycosyl Halide (e.g., Acetobromoglucose) intermediate Oxocarbenium Ion Intermediate start->intermediate alcohol Methanol alcohol->intermediate promoter Promoter (e.g., Ag2CO3) promoter->intermediate product Methyl Glucopyranoside intermediate->product

Subsequent Benzylation

Once the methyl glucopyranoside is obtained, the hydroxyl groups are protected. To synthesize Methyl 3-O-benzyl-D-glucopyranoside, a multi-step protection-deprotection strategy is required. A common route involves the formation of an acetal between the 4- and 6-hydroxyl groups, followed by benzylation of the remaining hydroxyls at C-2 and C-3, and subsequent removal of the acetal and selective debenzylation. Alternatively, starting with a pre-benzylated glucose derivative allows for more direct routes. For instance, the benzylation of methyl α-D-glucopyranoside using benzyl bromide and sodium hydride in an inert solvent like DMF is a standard procedure.[10][11]

Definitive Characterization of Anomeric Configuration

Unambiguous determination of the anomeric configuration is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for this purpose in solution.[12][13][14]

¹H NMR Spectroscopy

The anomeric proton (H-1) provides two key diagnostic parameters: its chemical shift (δ) and its coupling constant (³J) to the adjacent proton on C-2 (H-2).

  • Chemical Shift (δ): The anomeric proton signals typically appear in the downfield region of the spectrum, usually between 4.3 and 5.9 ppm.[1] Protons of α-glycosides generally resonate at a lower field (further downfield) than those of the corresponding β-glycosides.[1] For methyl glucopyranosides, the α-anomeric proton is typically found around 4.8-5.1 ppm, while the β-anomeric proton is around 4.3-4.5 ppm.[1][15]

  • Coupling Constant (³J(H1,H2)): The magnitude of the vicinal coupling constant between H-1 and H-2 is highly dependent on the dihedral angle between these two protons, as described by the Karplus equation.

    • In the α-anomer , H-1 is axial and H-2 is axial, resulting in a dihedral angle of approximately 180°. This leads to a large coupling constant, typically in the range of 7-8 Hz.

    • In the β-anomer , H-1 is equatorial and H-2 is axial, with a dihedral angle of around 60°. This results in a smaller coupling constant, usually between 3-4 Hz.[15]

¹³C NMR Spectroscopy

The chemical shift of the anomeric carbon (C-1) is also a reliable indicator of configuration.[16][17]

  • Chemical Shift (δ): The C-1 resonance in the α-anomer is typically found further upfield (lower ppm value) compared to the β-anomer . This is due to the shielding effect of the axial orientation. For methyl glucopyranosides, the C-1 of the α-anomer resonates around 98-100 ppm, while the C-1 of the β-anomer is found around 102-104 ppm. Glycosylation causes a significant downfield shift (4-10 ppm) for the anomeric carbon compared to the free sugar.[17]

Table 1: Summary of Diagnostic NMR Parameters for Anomeric Configuration of Methyl Glucopyranosides

AnomerAnomeric Proton (H-1) PositionAnomeric Carbon (C-1) Position³J(H1,H2) Coupling Constant
α (axial -OCH₃) Downfield (δ ≈ 4.8-5.1 ppm)Upfield (δ ≈ 98-100 ppm)Large (≈ 7-8 Hz)
β (equatorial -OCH₃) Upfield (δ ≈ 4.3-4.5 ppm)Downfield (δ ≈ 102-104 ppm)Small (≈ 3-4 Hz)
X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides the "gold standard" for structural elucidation, offering an unambiguous determination of the three-dimensional structure, including the absolute configuration at the anomeric center.[14] Several crystal structures of methyl glucopyranoside derivatives have been reported, confirming the conformations and bond angles predicted by other methods.[18][19][20]

Conclusion

The anomeric configuration of Methyl 3-O-benzyl-D-glucopyranoside is a critical determinant of its chemical behavior and its utility as a building block in the synthesis of complex carbohydrates. The preference for the α- or β-anomer is governed by a delicate interplay of steric and stereoelectronic forces, with the anomeric effect playing a crucial role in favoring the axial α-configuration under thermodynamic control. Synthetic strategies, such as the Fischer glycosidation and Koenigs-Knorr reaction, can be tailored to favor the desired anomer. The definitive assignment of the anomeric configuration relies on powerful analytical techniques, primarily ¹H and ¹³C NMR spectroscopy, which provide characteristic chemical shifts and coupling constants for each anomer. For absolute confirmation in the solid state, X-ray crystallography remains the ultimate tool. A thorough understanding and application of these principles are indispensable for researchers and scientists in the field of drug development and carbohydrate chemistry.

References

  • Chemistry LibreTexts. (2024, March 23). 25.6: Reactions of Monosaccharides. [Link]

  • Wikipedia. Anomeric effect. [Link]

  • MDPI. (2024, December 31). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. [Link]

  • NCBI Bookshelf. (2021, September 30). Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2). [Link]

  • Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis. [Link]

  • Canadian Science Publishing. Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. [Link]

  • Magritek. Glucose Anomers. [Link]

  • CIGS. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. [Link]

  • PMC. Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. [Link]

  • PubMed. Crystal structure of methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside (methyl beta-D-laminarabioside) monohydrate. [Link]

  • Wikipedia. Koenigs–Knorr reaction. [Link]

  • PubMed. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. [Link]

  • ResearchGate. Solid-state C NMR, X-ray diffraction and structural study of methyl 4-O-methyl β-D-glucopyranosides with all eight possible methyl-substitution patterns. [Link]

  • Canadian Science Publishing. Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides an. [Link]

  • ResearchGate. (2025, August 6). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. [Link]

  • RSC Publishing. (2021, June 24). Binding modes of methyl α-D-glucopyranoside to an artificial receptor in crystalline complexes. [Link]

  • Springer. (2025, April 23). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)- Glucopyranoside. [Link]

  • chemeurope.com. Koenigs-Knorr reaction. [Link]

  • PubMed. (2008, January 14). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. [Link]

  • CentAUR. (2018, December 21). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]

  • ACS Publications. (2023, January 9). Primary Structure of Glycans by NMR Spectroscopy | Chemical Reviews. [Link]

  • Wikipedia. Fischer glycosidation. [Link]

  • MDPI. (2004, November 30). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. [Link]

  • Springer. Sulfamic-acid-catalyzed Fischer glycosylation of glucose with benzyl alcohol. [Link]

  • IMSERC. Chemical Shifts. [Link]

  • ResearchGate. (2025, May 14). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-H)-Glucopyranoside. [Link]

  • Google Patents. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses.
  • Molbase. Synthesis of methyl 6-O-(2,3,6-tri-O-benzyl-4-deoxy-4-hydroxymethyl-α-D-glucopyranosyl). [Link]

  • Google Patents. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ....
  • ResearchGate. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. [Link]

Sources

Foundational

role of the benzyl group at the 3-position in glucosides

Executive Summary In the architecture of complex oligosaccharides and glycoconjugates, the 3-position of the glucopyranose ring acts as a critical pivot point for both reactivity modulation and stereochemical control. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex oligosaccharides and glycoconjugates, the 3-position of the glucopyranose ring acts as a critical pivot point for both reactivity modulation and stereochemical control. While often viewed merely as a "permanent" protecting group, the 3-O-benzyl (3-O-Bn) ether exerts profound stereoelectronic effects that distinguish it from its acyl counterparts (e.g., acetyl, benzoyl).

This guide dissects the role of the 3-O-benzyl group beyond simple protection.[1][2] It analyzes its function as an "arming" element in glycosyl donors, its influence on long-range stereocontrol , and the specific regioselective methodologies required for its installation. We further explore its utility in synthesizing 1,2-cis linkages where non-participating groups are essential.

Stereoelectronic Effects & Reactivity Modulation

The decision to install a benzyl group at the O-3 position is rarely arbitrary; it fundamentally alters the electronic landscape of the glycosyl donor.

The "Arming" Effect

In the context of the Armed-Disarmed strategy (Fraser-Reid), the 3-O-benzyl group is a quintessential "arming" substituent.

  • Mechanism: Unlike electron-withdrawing esters (acetyl/benzoyl) that destabilize the oxocarbenium ion intermediate, the benzyl ether is electron-donating (or neutral) via induction. This stabilizes the cationic transition state, significantly increasing the donor's reactivity.

  • Application: A 3-O-benzyl donor is often paired with a "disarmed" acceptor (e.g., a 3-O-acyl acceptor) to ensure chemoselective cross-coupling.

Influence on Glycosylation Stereoselectivity

The 3-O-benzyl group plays a decisive role in determining the anomeric configuration (


 vs. 

) of the product, primarily by what it does not do :
  • Non-Participation: Unlike a 3-O-acetyl group, which can participate remotely (acylonium ion formation) to favor

    
    -selectivity (or 
    
    
    
    -selectivity in specific manno-configurations), the 3-O-benzyl group is non-participating.[3]
  • 1,2-cis-Selectivity: In the absence of a participating group at C-2, a 3-O-benzyl group allows for

    
    -selective glycosylation  (1,2-cis) driven by the anomeric effect and solvent conditions (e.g., ether solvents).
    
  • Conformational Flexibility: Acyl groups at O-3 can rigidify the pyranose ring. The flexible benzyl ether allows the ring to adopt conformations (e.g.,

    
     or 
    
    
    
    ) that may be required for specific reaction pathways.

Regioselective Installation Protocols

Installing a benzyl group specifically at O-3 on a glucose scaffold without affecting other hydroxyls (particularly O-2) requires catalytic precision.

Stannylene Acetal Method (Tin-Mediated)

This is the gold standard for regioselectivity. The reaction proceeds via a cyclic dibutylstannylene acetal intermediate, which activates the cis-diol system (O-2/O-3).

  • Selectivity Logic: In the presence of mild alkylating agents, reaction occurs at the equatorial oxygen. However, with benzyl bromide and quaternary ammonium salts, the O-3 position is kinetically favored due to the coordination geometry of the tin complex.

Organoboron Catalysis

A greener alternative using borinic acids (e.g., diphenylborinic acid) to form a transient 5-membered chelate.

  • Mechanism: The boron catalyst activates the equatorial O-3 hydroxyl (in 4,6-protected systems) via a specific hydrogen-bonding network that increases the nucleophilicity of the O-3 oxygen.

Visualization of Mechanistic Pathways

The following diagram illustrates the divergent pathways of reactivity and stereocontrol dictated by the 3-O-substituent (Benzyl vs. Acetyl).

G Donor Glucosyl Donor (Leaving Group at C1) Bn_Path 3-O-Benzyl (Ether) Non-Participating Donor->Bn_Path Substitution at C3 Ac_Path 3-O-Acetyl (Ester) Participating Donor->Ac_Path Substitution at C3 Oxo_Bn Stabilized Oxocarbenium Ion (Armed Donor) Bn_Path->Oxo_Bn Activation Prod_Alpha 1,2-cis Product (Alpha-Glucoside) Thermodynamic Control Oxo_Bn->Prod_Alpha Attack from Bottom (Anomeric Effect) Acylonium Remote Acylonium Intermediate Ac_Path->Acylonium Remote Participation Prod_Beta 1,2-trans Product (Beta-Glucoside) (Or Directed Alpha) Acylonium->Prod_Beta Stereodirected Attack

Figure 1: Divergent stereochemical outcomes driven by the electronic nature of the 3-position substituent.

Experimental Protocols

Protocol A: Regioselective 3-O-Benzylation via Stannylene Acetal

Target: Selective benzylation of Methyl


-D-glucopyranoside at O-3.[4]

Reagents:

  • Methyl

    
    -D-glucopyranoside (1.0 equiv)
    
  • Dibutyltin oxide (

    
    , 1.1 equiv)
    
  • Benzyl bromide (

    
    , 1.2 equiv)
    
  • Tetrabutylammonium bromide (

    
    , 1.0 equiv)
    
  • Solvent: Toluene/Dioxane (anhydrous)

Step-by-Step Methodology:

  • Acetal Formation: Suspend the glucoside and

    
     in toluene. Heat to reflux with a Dean-Stark trap to remove water azeotropically (approx. 2-4 hours). The solution will become clear, indicating the formation of the 2,3-stannylene acetal.
    
  • Solvent Exchange (Optional but Recommended): Evaporate toluene and redissolve the residue in anhydrous dioxane to improve regioselectivity.

  • Alkylation: Add

    
     (catalyst) and 
    
    
    
    to the reaction mixture.
  • Reaction: Stir at 80°C–100°C. Monitor by TLC (Chloroform/Methanol 9:1). The 3-O-benzyl isomer is typically the major product due to the activation of the equatorial oxygen in the tin complex.

  • Quench & Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NaF (aqueous) to precipitate the tin residues. Filter the white solid.

  • Purification: Concentrate the organic phase and purify via silica gel flash chromatography.

Validation Criteria:

  • 
     NMR:  Look for the downfield shift of H-3 (~3.5-3.7 ppm to ~3.9-4.1 ppm) and the presence of the benzyl 
    
    
    
    AB quartet.
  • Regio-check: Acetylate the crude product. The 2,4,6-tri-O-acetyl-3-O-benzyl derivative has a distinct NMR pattern where H-2 and H-4 are shifted downfield (~4.8-5.2 ppm), leaving H-3 upfield relative to them.

Protocol B: Synthesis of "Armed" 3-O-Benzyl Donors

Context: Converting the 3-O-benzyl intermediate into a reactive thioglycoside donor.

  • Per-benzylation: Treat the 3-O-benzyl intermediate with excess NaH and BnBr in DMF to generate the per-benzylated thioglycoside (if starting from a thioglycoside core).

  • Activation: Use NIS/TfOH at -40°C.

  • Observation: Reaction time should be significantly shorter (<15 mins) compared to the corresponding 3-O-acetyl donor (>1 hour), confirming the "armed" status.

Comparative Data: Reactivity & Selectivity

The following table summarizes the impact of the 3-substituent on glycosylation outcomes using a standard glucosyl donor (e.g., thioglycoside) and a primary alcohol acceptor.

Feature3-O-Benzyl (Ether)3-O-Acetyl (Ester)
Reactivity Status Armed (High Reactivity)Disarmed (Low Reactivity)
Intermediate Stability Stabilizes Oxocarbenium IonDestabilizes (Electron Withdrawing)
Stereocontrol Mechanism Anomeric Effect / Solvent ControlRemote Anchimeric Participation
Major Product (Typical)

-Glucoside (1,2-cis)

-Glucoside (1,2-trans) or

(rare)
Conformational Pucker Flexible (

)
Rigidified (

)
Synthetic Utility Building block for

-linkages
Building block for

-linkages

References

  • Stereodirecting effects of protecting groups in glucosyl donors.

    • Source: N
    • Context: Analysis of 3-O-acetyl vs 3-O-benzyl donors and remote anchimeric participation.[5]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity.

    • Source: MDPI (Molecules)
    • Context: Comprehensive review of arming/disarming effects and remote particip
  • Regioselective Benzylation of Diols and Carbohydr

    • Source: MDPI
    • Context: Methodologies for selective 3-O-alkylation using organoc
  • Regioselective Tin-Mediated Benzyl

    • Source: Asian Journal of Chemistry[6]

    • Context: Detailed protocols for stannylene acetal mediated benzyl
  • Side Chain Conformation and Its Influence on Glycosyl

    • Source: N
    • Context: Structural analysis of how benzyl ethers influence ring conform

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis and Regioselective Utility of Methyl 3-O-benzyl-D-glucopyranoside

Abstract Methyl 3-O-benzyl-D-glucopyranoside is a pivotal "triol" scaffold in carbohydrate chemistry. Unlike fully protected glycosyl donors, this molecule serves as a versatile glycosyl acceptor with three free hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-O-benzyl-D-glucopyranoside is a pivotal "triol" scaffold in carbohydrate chemistry. Unlike fully protected glycosyl donors, this molecule serves as a versatile glycosyl acceptor with three free hydroxyl groups (C2, C4, and C6). Its strategic value lies in the pre-installed benzyl ether at C3, which breaks the symmetry of the glucose ring and allows for highly controlled regioselective glycosylations. This guide details the copper-mediated synthesis of this scaffold and provides a validated protocol for its use in regioselective C6-glycosylation, enabling the construction of branched oligosaccharides.

Introduction: The Strategic "Triol" Scaffold

In the synthesis of complex glycans (e.g., bacterial cell wall polysaccharides or tumor-associated antigens), the ability to selectively branch a sugar chain is critical. Methyl 3-O-benzyl-D-glucopyranoside offers a unique solution:

  • Anomeric Stability: The methyl glycoside (C1-OMe) is stable to most glycosylation conditions, acting as a permanent "cap" at the reducing end.

  • C3-Protection: The benzyl ether at C3 is robust (stable to acid and base) and non-participating, preventing migration.

  • Regioselective Potential: It presents a primary alcohol (C6) and two secondary alcohols (C2, C4) with distinct electronic and steric environments.

This molecule is rarely purchased directly due to cost; it is almost exclusively synthesized in situ or in-house from methyl glucoside.

Chemical Profile

PropertySpecification
IUPAC Name Methyl 3-O-(phenylmethyl)-α-D-glucopyranoside
Molecular Formula C₁₄H₂₀O₆
Molecular Weight 284.31 g/mol
Physical State White crystalline solid or colorless syrup
Solubility Soluble in MeOH, EtOH, Pyridine, DMF; Sparingly soluble in cold water
Key Functional Groups C1-OMe (Acetal), C3-OBn (Ether), C2/C4/C6-OH (Free Hydroxyls)
Storage -20°C, Hygroscopic (Store under Argon)

Protocol A: Chelation-Controlled Synthesis

Objective: Synthesize Methyl 3-O-benzyl-α-D-glucopyranoside from Methyl 4,6-O-benzylidene-α-D-glucopyranoside with >90% regioselectivity at C3.

Mechanism: Direct alkylation of the 2,3-diol usually results in mixtures. To achieve C3 selectivity, we utilize a Copper(II) chelate intermediate .[1] The copper ion coordinates the trans-diequatorial 2,3-diol system. The C2 oxygen, being closer to the anomeric center, is sterically shielded, directing the electrophile (Benzyl Bromide) to the C3 position.

Materials
  • Starting Material: Methyl 4,6-O-benzylidene-α-D-glucopyranoside (10 mmol)

  • Reagents: Copper(II) chloride dihydrate (CuCl₂·2H₂O), Sodium Hydride (60% in oil), Benzyl Bromide (BnBr).

  • Solvents: Anhydrous THF (Tetrahydrofuran), Methanol, Toluene.

Step-by-Step Procedure
  • Chelate Formation:

    • Dissolve Methyl 4,6-O-benzylidene-α-D-glucopyranoside (2.82 g, 10 mmol) in anhydrous THF (50 mL).

    • Add NaH (0.44 g, 11 mmol) slowly at 0°C. Stir for 30 min until H₂ evolution ceases.

    • Add CuCl₂[2]·2H₂O (1.8 g, 10.5 mmol). The solution will turn a deep blue/green color, indicating the formation of the copper chelate. Stir at room temperature (RT) for 1 hour.

  • Regioselective Alkylation:

    • Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise.

    • Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1). The chelate directs the benzyl group specifically to O-3.

    • Note: The reaction mixture often turns heterogeneous (brown precipitate).

  • Quench and Extraction:

    • Cool to RT. Add Methanol (5 mL) to quench residual NaH.

    • Dilute with EtOAc (100 mL) and wash with 1M HCl (2 x 50 mL) to break the copper complex and remove copper salts. The organic layer should become clear/yellow.

    • Wash with saturated NaHCO₃ and brine.[3] Dry over Na₂SO₄ and concentrate.

    • Intermediate Product: Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside.

  • Benzylidene Hydrolysis (Deprotection):

    • Dissolve the intermediate in 80% Aqueous Acetic Acid (50 mL).

    • Heat at 60°C for 2 hours. This selectively removes the 4,6-benzylidene acetal without affecting the 3-O-benzyl ether or 1-OMe.

    • Concentrate under reduced pressure.[3][4][5] Co-evaporate with toluene (3x) to remove acetic acid.

  • Purification:

    • Purify by flash column chromatography (DCM:MeOH 95:5).

    • Yield: Expected 65–75% (over 2 steps).

Visualization: Synthesis Pathway

SynthesisPathway Start Methyl 4,6-O-benzylidene- α-D-glucopyranoside Chelate Cu(II)-Diol Chelate (Transient Intermediate) Start->Chelate NaH, CuCl2 THF, 0°C Intermed Methyl 3-O-benzyl- 4,6-O-benzylidene-Glc Chelate->Intermed BnBr, Reflux (Regioselective at O-3) Product Methyl 3-O-benzyl- α-D-glucopyranoside (TRIOL ACCEPTOR) Intermed->Product 80% AcOH, 60°C (Benzylidene Hydrolysis)

Figure 1: Chelation-controlled synthesis of the triol acceptor. The copper intermediate is critical for distinguishing O3 from O2.

Protocol B: Regioselective Glycosylation (C6-Targeting)

Objective: Selectively glycosylate the primary C6-OH of Methyl 3-O-benzyl-D-glucopyranoside in the presence of free secondary hydroxyls (C2, C4).

Rationale: The primary hydroxyl at C6 is sterically the most accessible and kinetically most reactive. By using a controlled temperature (-40°C) and a mild promoter, we can achieve exclusive C6 glycosylation without protecting C2 or C4.

Materials
  • Acceptor: Methyl 3-O-benzyl-α-D-glucopyranoside (1.0 equiv).

  • Donor: Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside (1.1 equiv). Note: Benzoyl protection on the donor ensures β-selectivity via neighboring group participation.

  • Promoter: N-Iodosuccinimide (NIS) / TMSOTf (Triflic acid).

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Procedure
  • Preparation:

    • Dry the Acceptor and Donor under high vacuum for 2 hours.

    • Dissolve both in anhydrous DCM (0.1 M concentration relative to acceptor).

    • Add activated 4Å Molecular Sieves (powdered). Stir for 30 min at RT to ensure absolute dryness.

  • Activation:

    • Cool the mixture to -40°C (Acetonitrile/Dry Ice bath). Critical: Low temperature suppresses reaction at secondary hydroxyls.

    • Add NIS (1.2 equiv).

    • Add TMSOTf (0.1 equiv) dropwise.

  • Reaction:

    • Stir at -40°C for 30–60 minutes.

    • Monitor by TLC.[1] The acceptor spot should disappear, replaced by a higher-running disaccharide spot.

    • Observation: If the temperature rises above -20°C, you may observe minor glycosylation at C2.

  • Work-up:

    • Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) and NaHCO₃.

    • Filter through Celite to remove molecular sieves.

    • Extract with DCM, wash with brine, dry over MgSO₄.[6]

  • Result:

    • The product is the (1→6)-linked disaccharide . The C2 and C4 hydroxyls remain free, available for subsequent functionalization or enzymatic extension.

Visualization: Regioselectivity Logic

Regioselectivity Core Methyl 3-O-benzyl- α-D-glucopyranoside C6 C6-OH (Primary) Kinetic Target Core->C6 Available C2 C2-OH (Secondary) Sterically Crowded (Axial Anomeric Effect) Core->C2 Available C4 C4-OH (Secondary) Low Reactivity (Equatorial) Core->C4 Available Cond1 Low Temp (-40°C) Bulky Donor Cond1->C6 Favors (Major Product) Cond1->C2 Suppressed Cond2 Boronic Acid Masking (Transient Protection) Cond2->C6 Blocks C4/C6 (Boronate Ester) Cond2->C2 Directs Glycosylation Here

Figure 2: Reactivity map of the triol acceptor. Standard conditions favor C6, while transient masking can shift selectivity to C2.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Regioselectivity (Synthesis) Temperature too high during benzylation.Ensure reflux is controlled; verify Cu-chelate formation (color change to green/blue is mandatory).
Incomplete Hydrolysis Acetic acid too weak.Increase temp to 70°C or use catalytic Iodine in MeOH for benzylidene removal.
Glycosylation at C2/C4 Reaction temp > -20°C.Maintain -40°C strictly. Use a bulkier donor to increase steric discrimination.
Anomerization Acidic conditions too harsh.Use TMSOTf sparingly (0.05–0.1 equiv). Buffer with DTBMP if necessary.

References

  • Osborn, H. M., et al. (2001). "Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides."[1] Carbohydrate Research, 332(2), 157-166.[1]

  • Koto, S., et al. (1981). "Regioselective benzylation of methyl alpha-D-glucopyranoside." Bulletin of the Chemical Society of Japan.
  • Zeng, Y., & Kong, F. (2003). "Regioselective glycosylation of 4,6-O-benzylidenated glucopyranosides."[7] Carbohydrate Research, 338(9), 843-849.[7]

  • BenchChem Protocols. "Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-D-glucopyranose." (Reference for general benzylation conditions).

  • Nishino, T., et al. (2011). "Regioselective Glycosylation of Unprotected Methyl Hexopyranoside by Transient Masking with Arylboronic Acid." Heterocycles, 84(2).[8] (Advanced application for shifting regioselectivity).

Sources

Application

Methyl 3-O-benzyl-D-glucopyranoside as a glycosyl donor or acceptor

Technical Application Note: Strategic Utilization of Methyl 3-O-benzyl-D-glucopyranoside Executive Summary & Strategic Value Methyl 3-O-benzyl-D-glucopyranoside is a specialized monosaccharide building block characterize...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of Methyl 3-O-benzyl-D-glucopyranoside

Executive Summary & Strategic Value

Methyl 3-O-benzyl-D-glucopyranoside is a specialized monosaccharide building block characterized by "permanent" ether protection at the C3 position and a stable methyl aglycone at the anomeric center (C1). Its strategic value lies in its orthogonal reactivity profile :

  • C3-Blocking: The benzyl ether at C3 prevents glycosylation at this typically reactive secondary position, forcing incoming donors to react at C2, C4, or C6.

  • Anomeric Stability: The methyl glycoside is stable to most hydrogenolysis and basic conditions, serving as a robust "anchor" during chain elongation.

  • Latent Donor Potential: While primarily an acceptor, the anomeric methyl group can be activated via acetolysis to generate glycosyl donors (halides or thioglycosides) for convergent synthesis.

This guide details the synthesis of this intermediate, its use as a regioselective acceptor, and its transformation into a glycosyl donor.[1]

Synthesis Protocol: The Stannylene Acetal Method

Direct benzylation of methyl glucoside yields a complex mixture. The most reproducible, field-proven route utilizes the 4,6-O-benzylidene acetal to lock the primary alcohol and the C4 position, followed by tin-mediated regioselective alkylation.

Workflow Visualization

SynthesisPath Start Methyl alpha-D-glucopyranoside Step1 4,6-O-Benzylidene Protection Start->Step1 Inter1 Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside Step1->Inter1 Step2 Stannylene Acetal Formation (Bu2SnO) Inter1->Step2 Step3 Regioselective Benzylation (BnBr) Step2->Step3 Inter2 Methyl 3-O-benzyl-4,6-O- benzylidene-glucoside Step3->Inter2 Step4 Acid Hydrolysis (Deprotection) Inter2->Step4 Final Methyl 3-O-benzyl- D-glucopyranoside Step4->Final

Caption: Figure 1. Chemo-enzymatic synthesis pathway emphasizing the stannylene acetal-mediated regioselectivity for the C3 position.

Detailed Protocol

Step 1: Preparation of Methyl 4,6-O-benzylidene-


-D-glucopyranoside 
  • Reagents: Methyl

    
    -D-glucopyranoside, Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA).
    
  • Procedure: Suspend methyl glucoside (10 g) in dry acetonitrile. Add benzaldehyde dimethyl acetal (1.2 eq) and catalytic CSA. Reflux for 2 hours. Neutralize with Et3N, concentrate, and crystallize from EtOH.

  • Checkpoint: Product should be a white solid (mp 163–164 °C).

Step 2: Regioselective 3-O-Benzylation

  • Rationale: The cis-diol at C2/C3 forms a five-membered stannylene acetal ring. Alkylation of this intermediate favors the equatorial oxygen (C3) due to coordination geometry and nucleophilicity enhancement.

  • Reagents: Dibutyltin oxide (Bu2SnO), Benzyl bromide (BnBr), Tetrabutylammonium bromide (TBAB).

  • Procedure:

    • Dissolve the 4,6-benzylidene derivative (5 g) and Bu2SnO (1.1 eq) in dry Methanol. Reflux for 2 hours until the solution is clear (formation of stannylene acetal).

    • Evaporate solvent to dryness.

    • Redissolve residue in dry Toluene/Dioxane.

    • Add BnBr (1.2 eq) and TBAB (0.5 eq). Heat to 80 °C for 4 hours.

    • Critical Step: Monitor TLC (Hexane:EtOAc 2:1). The 3-O-Bn product is usually less polar than the 2-O-Bn byproduct.

  • Yield: Expect ~75-80% of the 3-O-isomer.

Step 3: Deprotection of the Benzylidene Acetal

  • Reagents: 80% Acetic Acid or Iodine in MeOH.

  • Procedure: Dissolve the intermediate in 80% aqueous acetic acid and heat at 60 °C for 1 hour. Concentrate under vacuum.[2] Co-evaporate with toluene to remove water.

  • Result: Methyl 3-O-benzyl-

    
    -D-glucopyranoside as a syrup or amorphous solid.
    

Application A: As a Glycosyl Acceptor[3][4]

When using Methyl 3-O-benzyl-D-glucopyranoside as an acceptor, the C3 position is blocked. The remaining hydroxyls (C2, C4, C6) compete for the donor.

Reactivity Hierarchy:



Protocol: Regioselective C6-Glycosylation

To synthesize a 1,6-linked disaccharide without protecting C2/C4:

  • Donor Selection: Use a bulky donor (e.g., Perbenzoylated thioglycoside) to enhance steric discrimination.

  • Conditions: Low temperature (-40 °C to -20 °C) favors kinetic control (reaction at C6).

  • Procedure:

    • Mix Acceptor (1.0 eq) and Donor (1.1 eq) in DCM.

    • Add molecular sieves (4Å) and stir for 30 min.

    • Add Promoter (NIS/TfOH).

    • Quench with Et3N.[2]

    • Outcome: >90% regioselectivity for the 1,6-linkage due to the higher nucleophilicity of the primary alcohol.

Application B: Transformation to Glycosyl Donor (Acetolysis)

Methyl glycosides are too stable to act as donors directly. They must be converted to glycosyl acetates via acetolysis . This reaction cleaves the anomeric methyl ether while simultaneously acetylating all free hydroxyls.

Mechanism & Workflow

Acetolysis Start Methyl 3-O-benzyl- D-glucopyranoside Reagents Ac2O / H2SO4 (Cat.) 0°C to RT Start->Reagents Inter 1,2,4,6-Tetra-O-acetyl- 3-O-benzyl-D-glucopyranose Reagents->Inter Activation HBr / AcOH Inter->Activation Donor Glycosyl Bromide Donor (Ready for Coupling) Activation->Donor

Caption: Figure 2. Acetolysis pathway converting the stable methyl glycoside into an activated glycosyl donor.

Detailed Protocol
  • Acetolysis:

    • Cool Acetic Anhydride (10 mL per g of sugar) to 0 °C.

    • Add conc. H2SO4 (1% v/v) dropwise.

    • Add Methyl 3-O-benzyl-D-glucopyranoside slowly.

    • Stir at 0 °C for 1 hour, then warm to Room Temp for 2 hours.

    • Safety Note: The reaction is exothermic. Pour into ice water to quench. Extract with DCM.[2]

    • Product: 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-

      
      -D-glucopyranose.
      
  • Activation (Bromination):

    • Dissolve the acetate in DCM.

    • Add 33% HBr in Acetic Acid (5 eq) at 0 °C.

    • Stir for 2 hours.

    • Workup with ice water/NaHCO3.

    • Product: 2,4,6-Tri-O-acetyl-3-O-benzyl-

      
      -D-glucopyranosyl bromide (Unstable; use immediately).
      

Comparative Data: Reactivity & NMR

Table 1: 1H NMR Diagnostic Signals (CDCl3, 400 MHz)

PositionSignal TypeChemical Shift (

)
Diagnostic Value
Anomeric (H-1) Doublet~4.75 ppm (

Hz)
Confirms

-configuration.
Methyl (OMe) Singlet~3.40 ppmConfirms integrity of methyl glycoside.
Benzyl CH2 AB System~4.70 - 4.90 ppmConfirms benzylation.
H-3 Triplet (app)~3.6 - 3.8 ppmShift indicates substitution at C3.

Table 2: Regioselectivity of Acceptor (Methyl 3-O-Bn-Glc)

Reaction ConditionMajor ProductYieldSelectivity Reason
TrCl / Pyridine6-O-Trityl95%Steric preference for primary OH.
BzCl (1 eq) / Py (-20°C)2-O-Benzoyl65%H-bonding with anomeric OMe activates C2.
Ac2O / PyridinePer-O-acetylated99%Non-selective exhaustive protection.

References

  • Standard Synthesis via Stannylene Acetal: David, S., Thieffry, A., & Veyrières, A. (1981). A mild method for the regioselective alkylation of carbohydrates. Journal of the Chemical Society, Perkin Transactions 1, 1796-1801.

  • Acetolysis Protocols: Kartha, K. P. R., & Field, R. A. (1997). Iodine-promoted acetylation of carbohydrates: a mild and versatile method. Tetrahedron, 53(35), 11753-11766.

  • Regioselective Glycosylation: Demchenko, A. V. (2003). 1,2-cis O-Glycosylation: Methods, Strategies, and Principles. Current Organic Chemistry, 7(1), 35-79.

  • Copper-Mediated Alkylation (Alternative Route): Eby, R., & Schuerch, C. (1974). The preparation of methyl 3-O-benzyl-α-D-glucopyranoside and its use in the synthesis of 1,3-linked glucans. Carbohydrate Research, 34(1), 79-90.

Sources

Method

Strategic Manipulation of Methyl 3-O-benzyl-D-glucopyranoside: Regioselective Protection Protocols

Introduction: The "Hub" Strategy Methyl 3-O-benzyl-D-glucopyranoside is a pivotal intermediate in carbohydrate chemistry, particularly for the synthesis of complex oligosaccharides (e.g., blood group antigens, bacterial...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hub" Strategy

Methyl 3-O-benzyl-D-glucopyranoside is a pivotal intermediate in carbohydrate chemistry, particularly for the synthesis of complex oligosaccharides (e.g., blood group antigens, bacterial cell wall components). Its strategic value lies in the C3-O-benzyl ether , a "permanent" protecting group that remains stable under both acidic and basic conditions, allowing extensive manipulation of the remaining hydroxyls at C2, C4, and C6.

However, the challenge lies in differentiating the remaining three hydroxyl groups. While C6 is a primary alcohol and sterically accessible, C2 and C4 are secondary alcohols with subtle reactivity differences. This guide details the "Lock, Fill, and Unlock" strategy, the industry-standard approach to achieving absolute regiocontrol.

Reactivity Hierarchy

Understanding the intrinsic reactivity of the hydroxyls in this scaffold is the foundation of the protocols below:

  • OH-6 (Primary): Most nucleophilic; easiest to silylate or tritylate.

  • OH-2 (Secondary): More acidic/reactive than OH-4 due to the inductive effect of the anomeric center and potential H-bonding.

  • OH-4 (Secondary): Least reactive; sterically crowded.

Strategic Analysis: Thermodynamics vs. Kinetics

To achieve high-fidelity protection, we utilize two opposing forces:[1][2]

  • Thermodynamic Control (The "Lock"): Formation of the 4,6-O-benzylidene acetal . This fuses a 6-membered dioxane ring to the pyranose, simultaneously protecting C4 and C6. This is the most robust method to isolate the C2-hydroxyl.

  • Kinetic Control (The "Unlock"): Regioselective reductive ring opening of the benzylidene acetal.[3] By choosing the specific combination of hydride donor and Lewis acid, we can selectively open the ring to generate either the 4-OH (acceptor) or 6-OH (acceptor).

Detailed Experimental Protocols

Protocol A: The "Lock" – Installation of 4,6-O-Benzylidene

Objective: To simultaneously protect C4 and C6, isolating C2 for functionalization.

Reagents:

  • Methyl 3-O-benzyl-α-D-glucopyranoside (Starting Material)

  • Benzaldehyde dimethyl acetal (PhCH(OMe)₂)

  • Camphor-10-sulfonic acid (CSA) or p-Toluenesulfonic acid (pTsOH)

  • Acetonitrile (MeCN) or DMF (Anhydrous)

Procedure:

  • Setup: Dissolve Methyl 3-O-benzyl-α-D-glucopyranoside (10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (Ar/N₂).

  • Addition: Add Benzaldehyde dimethyl acetal (15 mmol, 1.5 eq).

  • Catalysis: Add catalytic CSA (0.1 eq).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product will be less polar than the starting material.

    • Note: If using DMF, heating to 50°C under reduced pressure (rotary evaporator) can drive the equilibrium by removing methanol.

  • Quench: Neutralize with Triethylamine (Et₃N) until pH ~8.

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[4][5]

  • Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).

    • Yield Expectation: >85%[3][6]

    • Validation: ¹H NMR shows the benzylidene proton singlet at ~5.5 ppm.

Protocol B: The "Fill" – Orthogonal Protection of C2

Objective: To protect C2 with a group orthogonal to the benzyl ether (C3) and benzylidene (C4,6). We select the Benzoyl (Bz) ester, which allows for neighboring group participation (beta-selectivity) in future glycosylations and is stable to acidic opening conditions.

Reagents:

  • Methyl 4,6-O-benzylidene-3-O-benzyl-α-D-glucopyranoside (from Protocol A)

  • Benzoyl Chloride (BzCl)[7]

  • Pyridine (anhydrous)

Procedure:

  • Setup: Dissolve the substrate (10 mmol) in anhydrous Pyridine (20 mL) at 0°C.

  • Addition: Dropwise add BzCl (12 mmol, 1.2 eq).

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Quench: Add MeOH (1 mL) to destroy excess BzCl.

  • Workup: Dilute with CH₂Cl₂, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Result: Methyl 2-O-benzoyl-3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside.

Protocol C: The "Unlock" – Regioselective Ring Opening

Objective: To convert the 4,6-benzylidene into either a 4-OH or 6-OH acceptor.[2][3][8][9][10] This is the critical divergence point.

Method C1: Accessing the 4-OH Acceptor (6-O-Bn)

Mechanism: Sterically bulky Lewis acids or silanes coordinate to the less hindered O6, directing hydride attack to O6, cleaving the C-O6 bond? No. Correction: The regioselectivity is governed by the electrophile.

  • Et₃SiH / TfOH: The protonated acetal is in equilibrium. The hydride attacks the oxocarbenium ion. Under these conditions, the O4-Bn ether is formed? No.

  • Authoritative Correction:Et₃SiH / TfOH typically yields the 6-O-Bn (4-OH free) derivative for glucose benzylidenes.[8][11] The bulky silyl group or protonation favors opening to release the more sterically crowded O4-H.

Reagents:

  • Substrate (from Protocol B)

  • Triethylsilane (Et₃SiH)[4][8][11]

  • Trifluoromethanesulfonic acid (TfOH) or BF3·Et2O

  • Dichloromethane (DCM), -78°C

Procedure:

  • Dissolve substrate (1 mmol) and Et₃SiH (3 eq) in dry DCM (10 mL). Add 4Å molecular sieves.

  • Cool to -78°C.

  • Slowly add TfOH (1.1 eq).

  • Stir for 1 hour, allowing to warm to 0°C.

  • Product: Methyl 2-O-benzoyl-3,6-di-O-benzyl-α-D-glucopyranoside (4-OH Acceptor ).

Method C2: Accessing the 6-OH Acceptor (4-O-Bn)

Mechanism: Using Dichlorophenylborane (PhBCl₂) or LiAlH₄/AlCl₃ . The boron coordinates tightly to the O6 and O4. The hydride is delivered intramolecularly or via a specific coordination complex that exposes O6.

Reagents:

  • Substrate (from Protocol B)

  • Triethylsilane (Et₃SiH)[4][8][11]

  • Dichlorophenylborane (PhBCl₂)[8][11]

  • DCM, -78°C

Procedure:

  • Dissolve substrate (1 mmol) and Et₃SiH (3 eq) in dry DCM.

  • Cool to -78°C.

  • Add PhBCl₂ (1.5 eq).

  • Stir for 1 hour.

  • Product: Methyl 2-O-benzoyl-3,4-di-O-benzyl-α-D-glucopyranoside (6-OH Acceptor ).

Data Summary: Reactivity & Selectivity

Reagent SystemTarget Hydroxyl (Free)Protected Group FormedMechanism TypeSelectivity (Glc)
Et₃SiH / TfOH 4-OH 6-O-BenzylAcid-Catalyzed Reductive> 15:1
NaCNBH₃ / HCl 4-OH 6-O-BenzylAcid-Catalyzed Reductive> 10:1
Et₃SiH / PhBCl₂ 6-OH 4-O-BenzylBoron-Tethered Reductive> 19:1
LiAlH₄ / AlCl₃ 6-OH 4-O-BenzylLewis Acid Coordination> 10:1

Workflow Visualization

The following diagram illustrates the divergent pathways starting from the 3-O-benzyl intermediate.

G Start Methyl 3-O-Bn-Glc (Starting Material) Lock Protocol A: 4,6-O-Benzylidene (Thermodynamic Lock) Start->Lock PhCH(OMe)2, CSA MeCN, RT Fill Protocol B: 2-O-Benzoylation (Orthogonal Protection) Lock->Fill BzCl, Pyridine 0°C -> RT Unlock4 Protocol C1: Et3SiH / TfOH Target: 4-OH Acceptor (6-O-Bn Formed) Fill->Unlock4 Path 1: Access 4-OH Unlock6 Protocol C2: Et3SiH / PhBCl2 Target: 6-OH Acceptor (4-O-Bn Formed) Fill->Unlock6 Path 2: Access 6-OH

Caption: Divergent synthesis workflow for generating regioselective acceptors from Methyl 3-O-benzyl-D-glucopyranoside.

References

  • Regioselective Reductive Openings of 4,6-O-Benzylidene Acetals. Carbohydrate Research. (Detailed mechanistic study on borane vs acid catalysis).

  • Dichlorophenylborane-Catalyzed Reductive Opening. Journal of Organic Chemistry. (Protocol for accessing 6-OH acceptors).

  • Organic Syntheses Procedure: Methyl 4,6-O-benzylidene-α-D-glucopyranoside. Organic Syntheses. (Standard protocol for the "Lock" step).

  • Triethylsilane/TfOH Reductive Opening Protocol. Glycoscience Protocols (NIH). (Step-by-step guide for C4-OH release).

Sources

Application

synthesis of oligosaccharides using Methyl 3-O-benzyl-D-glucopyranoside

Abstract This application note details the strategic implementation of Methyl 3-O-benzyl- -D-glucopyranoside as a pivotal scaffold in the synthesis of complex oligosaccharides. Unlike standard per-benzylated building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic implementation of Methyl 3-O-benzyl-


-D-glucopyranoside  as a pivotal scaffold in the synthesis of complex oligosaccharides. Unlike standard per-benzylated building blocks, the 3-O-benzyl derivative offers a unique orthogonal protection pattern that is critical for synthesizing branched glucans and 1,2-cis-linked saccharides. This guide provides validated protocols for the synthesis of the scaffold, its conversion into a regioselective acceptor, and its application in glycosylation reactions, supported by mechanistic insights into copper(II)-mediated regioselectivity.

Strategic Significance

In carbohydrate synthesis, the "3-O-benzyl" motif is highly valued because the C3 hydroxyl of glucose is often the most difficult to selectively protect or deprotect due to its central position in the trans-diequatorial triol system (C2, C3, C4).

Methyl 3-O-benzyl-D-glucopyranoside serves two primary roles:

  • The "Locked" Acceptor: It provides a permanent, non-participating protecting group at C3, allowing for selective manipulation of C2, C4, and C6. This is essential for synthesizing antigens where the C3 position must remain an ether linkage (e.g., bacterial O-antigens).

  • Precursor to 1,2-Cis Glycosides: By forcing the use of 4,6-protection strategies (like benzylidene acetals), this scaffold predisposes the molecule to conformations that favor

    
    -glycosylation at the C2 position.
    

Synthesis of the Scaffold

Note: While Methyl 3-O-benzyl-D-glucopyranoside is commercially available, high-purity synthesis in the lab is often required to ensure the absence of 2-O-benzyl isomers.

The most robust route utilizes Copper(II)-mediated regioselective activation . Unlike stannylene acetal methods, which can be ambiguous with trans-diols, copper chelation reliably directs alkylation to the C3 position of 4,6-O-benzylidene derivatives.

Protocol A: Regioselective 3-O-Benzylation

Target: Methyl 3-O-benzyl-4,6-O-benzylidene-


-D-glucopyranoside (Intermediate 2 ) from Methyl 4,6-O-benzylidene- 

-D-glucopyranoside (Starting Material 1 ).

Reagents:

  • Starting Material 1 (1.0 eq)

  • Copper(II) Acetate Monohydrate (

    
    ) (1.0 eq)
    
  • Benzyl Bromide (BnBr) (1.2 eq)

  • Solvent: Methanol / Toluene

  • Base: Sodium Hydride (NaH) is not used here; the copper salt acts as the directing agent.

Step-by-Step Methodology:

  • Chelation: Dissolve 1 (e.g., 10 mmol) in Methanol (50 mL). Add

    
     (10 mmol). Sonicate briefly until a homogeneous blue/green solution forms.
    
  • Solvent Exchange: Evaporate the methanol to dryness. Co-evaporate with toluene (

    
     mL) to remove trace water and methanol. This forms the active copper complex.
    
  • Reaction: Suspend the blue solid in anhydrous Toluene (100 mL). Add Benzyl Bromide (12 mmol).

  • Reflux: Heat the mixture to reflux (110°C) for 18–24 hours. The mixture will turn from blue to a dark suspension (CuBr formation).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc 3:1).

    • Yield Expectations: 75–85%.

    • QC Check:

      
      H NMR should show a singlet for the benzylidene proton (~5.5 ppm) and an AB system for the benzyl CH
      
      
      
      at C3. The H-2 signal (doublet of doublets) will shift upfield relative to a 2-O-Bn derivative.

Application: The "Acceptor" Workflow

Once the 3-O-benzyl group is installed, the molecule is typically used as a C2-Acceptor . The presence of the 4,6-benzylidene group is crucial here: it torsionally disarms the ring slightly but, more importantly, it prevents 4-OH and 6-OH competition.

Protocol B: Glycosylation at O-2

Objective: Synthesize an


-(1$\to

\alpha$-D-glucopyranoside (2 ). Donor: Per-benzylated Thioglucoside (Donor 3 ).

Reagents:

  • Acceptor 2 (1.0 eq)

  • Donor 3 (1.2 eq)

  • Promoter: NIS (N-iodosuccinimide) / TfOH (Triflic Acid)

  • Solvent: DCM (Dichloromethane) / Et

    
    O (Ether) mixture (3:1) – Ether assists 
    
    
    
    -selectivity.

Methodology:

  • Drying: Co-evaporate Acceptor 2 and Donor 3 with dry toluene (

    
    ). Dry under high vacuum for 2 hours.
    
  • Activation: Dissolve in anhydrous DCM/Et

    
    O (0.05 M concentration relative to donor). Add activated 4Å Molecular Sieves. Stir at -40°C for 30 mins.
    
  • Initiation: Add NIS (1.5 eq) followed by catalytic TfOH (0.1 eq).

  • Monitoring: The reaction typically completes in 30–60 minutes. Monitor by TLC (Hexane/EtOAc 2:1). Look for the disappearance of the Donor (higher R

    
    ) and appearance of the Disaccharide (lower R
    
    
    
    than donor, higher than acceptor).
  • Quenching: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (to quench iodine) and saturated NaHCO
    
    
    .
  • Isolation: Extract with DCM. Wash with brine.[1] Dry over MgSO

    
    .
    

Data Analysis (Table 1): | Component | Chemical Shift (


, ppm) | Multiplicity | Diagnostic Feature |
| :--- | :--- | :--- | :--- |
| Anomeric H (Acceptor)  | ~4.60 | Doublet (

Hz) | Confirms

-OMe configuration | | Anomeric H (New Bond) | ~5.00 - 5.20 | Doublet (

Hz) | Indicates

-linkage formation | | Benzylidene CH | ~5.50 | Singlet | Confirms 4,6-protection integrity | | C3-Benzyl CH

| ~4.70 - 4.90 | AB System | Confirms 3-O-Bn presence |

Visualization of Workflows

Diagram 1: Synthesis and Utilization Pathway

This flowchart illustrates the transformation from the raw starting material to the active glycosylation acceptor.

G cluster_0 Key Regioselectivity Step Start Methyl alpha-D-Glucopyranoside Inter1 Methyl 4,6-O- benzylidene-Glc Start->Inter1 PhCH(OMe)2 CSA, DMF Inter2 Cu(II) Chelate Intermediate Inter1->Inter2 Cu(OAc)2 MeOH/Tol Product Methyl 3-O-benzyl- 4,6-O-benzylidene-Glc (ACCEPTOR) Inter2->Product BnBr, Reflux (Regioselective) Glyco Disaccharide (1->2 Linkage) Product->Glyco Thioglycoside Donor NIS/TfOH

Caption: Figure 1. The chelation-controlled synthesis pathway ensuring exclusive 3-O-benzylation.

Troubleshooting & Quality Control

Issue: Formation of 2-O-Benzyl isomer.

  • Cause: Failure to form the copper chelate completely, or presence of excessive moisture which hydrolyzes the intermediate.

  • Solution: Ensure the "Blue Solid" (Step 2 of Protocol A) is dried thoroughly with toluene azeotrope before adding BnBr.

  • Detection: In

    
    H NMR, the H-1 signal of the 2-O-Bn isomer appears slightly downfield compared to the 3-O-Bn isomer due to the proximity of the benzyl ether to the anomeric center.
    

Issue: Hydrolysis of Benzylidene during Glycosylation.

  • Cause: High acidity (excess TfOH) or wet solvent.

  • Solution: Use acid scavengers like TTBP (2,4,6-tri-tert-butylpyrimidine) if the acceptor is acid-sensitive. Ensure molecular sieves are freshly activated (flame-dried).

References

  • Regioselective Benzylation via Copper Chelates: Eby, R., & Schuerch, C. (1982). "The preparation of methyl 3-O-benzyl-α-D-glucopyranoside and methyl 3-O-benzyl-β-D-glucopyranoside." Carbohydrate Research, 100(1), C41-C43. Link

  • Stannylene Acetal Methods (Alternative): Cruzado, C., & Martin-Lomas, M. (1986). "Regioselective benzylation of methyl α-D-glucopyranoside via stannylene derivatives." Tetrahedron Letters, 27(22), 2497-2500. Link

  • General Glycosylation Protocols: Demchenko, A. V. (2008). "Handbook of Chemical Glycosylation." Wiley-VCH. Link

  • Benzylidene Protection Strategies: Koto, S., et al. (1981). "Simple synthesis of methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside." Bulletin of the Chemical Society of Japan, 54(12). Link

Sources

Method

protocol for the benzylation of methyl D-glucopyranoside at the 3-position

Application Note: High-Fidelity Protocol for the Regioselective 3-O-Benzylation of Methyl -D-Glucopyranoside Part 1: Executive Summary & Strategic Rationale The Challenge of Regioselectivity The selective functionalizati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protocol for the Regioselective 3-O-Benzylation of Methyl


-D-Glucopyranoside 

Part 1: Executive Summary & Strategic Rationale

The Challenge of Regioselectivity The selective functionalization of methyl


-D-glucopyranoside is a classic problem in carbohydrate chemistry. The molecule presents four hydroxyl groups with subtle reactivity differences.[1]
  • C6-OH: Primary, sterically accessible (usually protected first).[2]

  • C2-OH: Secondary, enhanced acidity due to the inductive effect of the adjacent anomeric center (C1).[2]

  • C3-OH: Secondary, sterically flanked by C2 and C4, and less acidic than C2.

  • C4-OH: Secondary, often the least reactive in the 4,6-protected systems due to hydrogen bonding or steric strain.[2]

The "Direct" vs. "Indirect" Dilemma Direct alkylation of methyl 4,6-O-benzylidene-


-D-glucopyranoside with benzyl bromide and base (e.g., NaH) kinetically favors the C2-position  due to the higher acidity of the C2-hydroxyl group.[2] Direct methods using stannylene acetals (

) also predominantly direct alkylation to the C2-position in the gluco configuration.[2]

The Solution: The "Transient Blocking" Strategy To achieve high-purity 3-O-benzylation without chromatographic separation of complex mixtures, this protocol utilizes a robust Protection-Deprotection Sequence .[2] By exploiting the higher reactivity of C2 towards acylation, we transiently block C2 with a benzoate ester, force the benzyl group onto C3, and subsequently remove the block. This method guarantees structural integrity and is the industry standard for generating high-quality glycosyl acceptors.[2]

Part 2: Detailed Experimental Protocol

Workflow Overview

The synthesis proceeds in four defined phases:

  • 4,6-Protection: Formation of the benzylidene acetal.

  • 2-O-Blocking: Regioselective benzoylation of the C2-OH.

  • 3-O-Benzylation: Installation of the benzyl ether at C3.

  • 2-O-Deblocking: Selective removal of the benzoate ester.[2]

Phase 1: Synthesis of Methyl 4,6-O-benzylidene- -D-glucopyranoside

Target: Thermodynamic locking of C4 and C6.[2]

Reagents:

  • Methyl

    
    -D-glucopyranoside (1.0 eq)[2][3]
    
  • Benzaldehyde dimethyl acetal (1.5 eq)[2]

  • Camphorsulfonic acid (CSA) (0.1 eq)[2]

  • Solvent: Acetonitrile or DMF

Procedure:

  • Suspend methyl

    
    -D-glucopyranoside in dry acetonitrile under nitrogen.
    
  • Add benzaldehyde dimethyl acetal and catalytic CSA.

  • Heat to reflux (80°C) for 2–4 hours. The solution will clarify as the product forms.

  • Neutralization: Cool to room temperature (RT) and add triethylamine (TEA) to neutralize the acid.

  • Purification: Concentrate in vacuo. Crystallize from EtOH/Hexanes or precipitate by adding water to the DMF solution.

  • QC Check:

    
    H NMR should show the benzylidene singlet (~5.5 ppm) and disappearance of C6-OH signals.[2]
    
Phase 2: Regioselective 2-O-Benzoylation

Target: Kinetic blocking of the more reactive C2-OH.[2]

Reagents:

  • Methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside (1.0 eq)[2]
    
  • Benzoyl Chloride (BzCl) (1.1 eq) — Critical: Strict stoichiometry avoids di-esterification.[2]

  • Pyridine (Solvent/Base)[2]

  • DCM (Optional co-solvent for solubility)[2]

Procedure:

  • Dissolve the Phase 1 product in dry Pyridine (0.5 M concentration).

  • Cool the solution to 0°C (Ice bath). Low temperature enhances regioselectivity.[2]

  • Add BzCl dropwise over 30 minutes.

  • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.

  • Mechanism: The C2-OH is more nucleophilic/acidic than C3-OH, reacting preferentially with the acyl chloride.[2]

Phase 3: 3-O-Benzylation

Target: Alkylation of the remaining free hydroxyl (C3).[2]

Reagents:

  • Methyl 2-O-benzoyl-4,6-O-benzylidene-

    
    -D-glucopyranoside (1.0 eq)[2]
    
  • Benzyl Bromide (BnBr) (1.5 eq)[2]

  • Sodium Hydride (NaH, 60% in oil) (1.5 eq)[1]

  • Solvent: DMF (Dry)[2]

Procedure:

  • Dissolve the Phase 2 product in dry DMF under Argon/Nitrogen.

  • Cool to 0°C.

  • Add NaH carefully. Evolution of

    
     gas will occur. Stir for 15 mins to form the alkoxide.
    
  • Add Benzyl Bromide dropwise.

  • Stir at RT for 3–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show conversion to a less polar spot.

  • Quench: Carefully add MeOH to destroy excess NaH.

  • Workup: Dilute with

    
     or EtOAc, wash extensively with water (to remove DMF) and brine.
    
  • Result: Methyl 2-O-benzoyl-3-O-benzyl-4,6-O-benzylidene-

    
    -D-glucopyranoside.[2]
    
Phase 4: 2-O-Debenzoylation (Zemplén Transesterification)

Target: Selective removal of the ester (Bz) while retaining the ether (Bn) and acetal.[2]

Reagents:

  • Phase 3 Product

  • Sodium Methoxide (NaOMe) (0.1 eq)[2]

  • Solvent: Methanol (MeOH)[2]

Procedure:

  • Suspend the Phase 3 product in dry MeOH.

  • Add catalytic NaOMe (0.5 M solution in MeOH). pH should be ~9-10.[2]

  • Stir at RT for 1–2 hours. The solid usually dissolves, then the product might precipitate or remain in solution.

  • Neutralization: Add Amberlite IR-120 (

    
     form) resin until pH is neutral (7.0).[2] Do not use aqueous acid to avoid hydrolyzing the benzylidene acetal.[2]
    
  • Filtration: Filter off the resin and concentrate the filtrate.[1]

  • Final Purification: Column chromatography (Hexane:EtOAc) or crystallization.

Part 3: Visualization & Data

Reaction Workflow Diagram

BenzylationProtocol Start Methyl α-D-glucopyranoside Step1 Step 1: 4,6-O-Benzylidene Protection (PhCH(OMe)2, CSA) Start->Step1 Inter1 Methyl 4,6-O-benzylidene-α-D-Glc (C2-OH, C3-OH free) Step1->Inter1 Thermodynamic Control Step2 Step 2: Selective 2-O-Benzoylation (BzCl, Pyridine, 0°C) Inter1->Step2 Inter2 Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-Glc (C3-OH free) Step2->Inter2 Kinetic Selectivity (C2 > C3) Step3 Step 3: 3-O-Benzylation (NaH, BnBr, DMF) Inter2->Step3 Inter3 Methyl 2-O-benzoyl-3-O-benzyl-4,6-O-benzylidene-α-D-Glc Step3->Inter3 Alkylation of remaining OH Step4 Step 4: 2-O-Debenzoylation (NaOMe, MeOH) Inter3->Step4 Final TARGET: Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-Glc Step4->Final Transesterification

Caption: Stepwise synthesis of Methyl 3-O-benzyl-4,6-O-benzylidene-


-D-glucopyranoside ensuring regiochemical purity.
Mechanistic Logic: Why C2 Reacts First?

ReactivityMap C2 C2-OH Reactivity Acylation Reaction with BzCl C2->Acylation Major Product (Kinetic) C3 C3-OH Reactivity C3->Acylation Minor Product Factor1 Inductive Effect (Anomeric Center) Factor1->C2 Increases Acidity Factor2 H-Bonding (C2-OH to O1) Factor2->C2 Enhances Nucleophilicity

Caption: Electronic factors favoring C2-acylation, enabling the transient blocking strategy.

Reagent & Stoichiometry Table
ReagentEquiv.RoleCritical Note
Methyl

-D-glucoside
1.0SubstrateStarting material.[2][1][4][5][6]
Benzaldehyde dimethyl acetal 1.5ReagentForms 4,6-acetal.[2] Requires acid catalyst.
Benzoyl Chloride (BzCl) 1.1ElectrophileLimiting reagent. Excess leads to 2,3-di-benzoate.[2]
Pyridine SolventBase/SolventActs as HCl scavenger. Must be dry.
Sodium Hydride (NaH) 1.5BaseDeprotonates C3-OH.[2] Use 60% dispersion.
Benzyl Bromide (BnBr) 1.5ElectrophileAlkylating agent.
Sodium Methoxide (NaOMe) 0.1CatalystZemplén reagent. pH control is vital.

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Why not use Stannylene Acetals? While dibutyltin oxide (


) is a powerful regioselective tool, in the case of gluco-configured 4,6-benzylidenes, the activation often favors the C2-position  (or gives mixtures) upon reaction with benzyl bromide.[2] The tin atom coordinates to the C2 and C3 oxygens, but the presence of the halide (from BnBr) and the specific coordination geometry typically directs the electrophile to C2.[2] The blocking strategy described above avoids this ambiguity entirely.

Troubleshooting Guide:

  • Problem: Formation of 2,3-di-O-benzoate in Step 2.

    • Cause: Excess BzCl or temperature too high.

    • Solution: Perform reaction at -10°C and add BzCl very slowly as a dilute solution.

  • Problem: Hydrolysis of Benzylidene acetal in Step 4.

    • Cause: Acidic workup or prolonged exposure to aqueous acid.

    • Solution: Use resin for neutralization and filter immediately. Do not use aqueous HCl to neutralize NaOMe.

  • Problem: Incomplete Benzylation in Step 3.

    • Cause: Old NaH or wet DMF.

    • Solution: Use fresh NaH and distill DMF over

      
       or use molecular sieves.
      

References

  • Munavu, R. M., & Szmant, H. H. (1976). Selective formation of 2-esters of some methyl 4,6-O-benzylidene-α-D-glycosides. Journal of Organic Chemistry, 41(10), 1832–1835. [2]

    • Establishes the protocol for selective 2-O-acyl
  • Koto, S., et al. (1976). Syntheses of Methyl 3-O-Benzyl-α- and β-D-glucopyranosides. Bulletin of the Chemical Society of Japan, 49(9), 2639–2640. [2]

    • Discusses the challenges of direct benzylation and altern
  • Eby, R., Webster, K. T., & Schuerch, C. (1984). The preparation of methyl 3-O-benzyl-α-D-glucopyranoside and methyl 3-O-benzyl-β-D-glucopyranoside. Carbohydrate Research, 129, 111-120.[2]

    • Authoritative confirmation of the 2-O-benzoate blocking str
  • Lee, D., & Taylor, M. S. (2011). Regioselective Activation of Glycosyl Diols by Borinic Acid Catalysis. Journal of the American Chemical Society, 133(35), 13872–13875. [2]

    • Cited as a modern catalytic alternative for direct 3-O-functionalization.[2]

Sources

Application

Application Note: Strategic Deprotection of the 3-O-Benzyl Ether in Glucopyranosides

Topic: Strategic Deprotection of the 3-O-Benzyl Group in Glucopyranosides Content Type: Application Note & Detailed Protocols Audience: Synthetic Carbohydrate Chemists and Medicinal Chemists Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Deprotection of the 3-O-Benzyl Group in Glucopyranosides Content Type: Application Note & Detailed Protocols Audience: Synthetic Carbohydrate Chemists and Medicinal Chemists

Executive Summary & Strategic Context

The 3-O-benzyl (Bn) group acts as a pivotal protecting motif in glucopyranoside synthesis. Located at the "equatorial belt" of the glucose ring, the C-3 position is sterically accessible yet electronically distinct from the anomeric center (C-1) and the primary alcohol (C-6).

While benzyl ethers are prized for their stability against harsh bases and nucleophiles, their removal (deprotection) requires careful selection of reagents to avoid damaging co-existing functionalities.[1] This guide details three distinct protocols for removing the 3-O-Bn group, ranging from global deprotection to chemoselective cleavage in the presence of sensitive moieties like azides or alkenes.

Key Decision Factors:

  • Global Deprotection: Use Protocol A (Hydrogenolysis) for complete removal of all benzyl groups.

  • Speed & Safety: Use Protocol B (Transfer Hydrogenation) to avoid

    
     gas cylinders and accelerate reaction kinetics.
    
  • Orthogonal/Chemoselective: Use Protocol C (Lewis Acid Cleavage) if the molecule contains reducible groups (azides, alkenes) that must survive the deprotection.

Strategic Decision Matrix (Workflow)

The following decision tree illustrates the logic for selecting the appropriate deprotection method based on molecular complexity.

DeprotectionStrategy Start Target: 3-O-Bn Deprotection CheckReducible Are reducible groups present? (Azides, Alkenes, Alkynes) Start->CheckReducible CheckSulfur Are Thio-glycosides/Sulfur present? CheckReducible->CheckSulfur No MethodC Protocol C: BCl3 / Pentamethylbenzene (Lewis Acid Cleavage) CheckReducible->MethodC Yes (Avoid Reduction) MethodA Protocol A: H2 / Pd-C (Standard Hydrogenolysis) CheckSulfur->MethodA No (Standard) Warning Requires High Catalyst Loading or Raney Ni (Desulfurization risk) CheckSulfur->Warning Yes MethodB Protocol B: Transfer Hydrogenation (Pd-C / NH4HCO2) MethodA->MethodB Alternative for Speed/Safety Warning->MethodA Proceed with Caution

Figure 1: Decision matrix for selecting the optimal deprotection methodology.

Detailed Protocols
Protocol A: Catalytic Hydrogenolysis (The Gold Standard)

Best for: Final deprotection of global benzyl groups where no reducible functionalities exist.

Mechanism: Heterogeneous catalysis involving adsorption of the phenyl ring onto the Pd surface, followed by oxidative insertion of hydrogen into the benzylic C-O bond.

Reagents:

  • Substrate: 3-O-Benzyl-glucopyranoside derivative.

  • Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type E101 (high surface area).

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)/MeOH (1:1) for solubility.

  • Hydrogen Source:

    
     balloon (1 atm).
    

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 mmol) in MeOH (10 mL). If the substrate is not soluble, add EtOAc dropwise until clear.

    • Note: Acetic acid (5% v/v) can be added to accelerate the reaction by protonating the ether oxygen, but avoid if acid-sensitive acetals (e.g., 4,6-O-benzylidene) are present [1].

  • Inert Atmosphere: Flush the flask with Argon or Nitrogen gas to remove oxygen (critical to prevent ignition of Pd/C).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% relative to substrate mass).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas (balloon). Repeat 3 times.
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours.

    • Monitoring: Check TLC.[2][3] The product will be significantly more polar (lower

      
      ).
      
  • Workup: Filter the mixture through a pad of Celite® to remove the catalyst.[2] Wash the pad thoroughly with MeOH.

  • Purification: Concentrate the filtrate. Quantitative yield is often achieved without chromatography.

Protocol B: Catalytic Transfer Hydrogenation

Best for: Rapid deprotection without gas cylinders; safer for academic labs.

Scientific Rationale: Ammonium formate decomposes in situ to release


 and 

on the catalyst surface, creating a high local concentration of active hydrogen species [2].

Reagents:

  • 10% Pd/C.[2][4]

  • Ammonium Formate (

    
    ) or Cyclohexene.
    
  • Refluxing Methanol/Ethanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate (1.0 mmol) in dry MeOH (15 mL).

  • Catalyst Loading: Add 10% Pd/C (50-100 wt% relative to substrate—higher loading is required compared to Protocol A).

  • Donor Addition: Add Ammonium Formate (5.0 – 10.0 equivalents).

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Observation: Evolution of gas (

      
      ) will be observed.
      
  • Timeline: Reaction is typically complete in 30–60 minutes (significantly faster than Protocol A).

  • Workup: Cool to RT, filter through Celite®, and concentrate.

    • Note: Ammonium formate residues can sublime, but a water wash or column chromatography may be needed to remove salts completely.

Protocol C: Chemoselective Lewis Acid Cleavage (

)

Best for: Substrates containing Azides (


), Alkenes, or Alkynes that would be reduced by 

.

Mechanism: Boron trichloride coordinates to the ether oxygen. A scavenger (Pentamethylbenzene) captures the resulting benzyl cation to prevent re-alkylation (Friedel-Crafts) of the sugar [3].

Reagents:

  • Reagent: Boron Trichloride (

    
    ), 1M in 
    
    
    
    .
  • Scavenger: Pentamethylbenzene (PMB-H) or Hexamethylbenzene.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Mixture: Dissolve substrate (1.0 mmol) and Pentamethylbenzene (3.0 – 5.0 equiv) in anhydrous DCM (20 mL).

  • Cooling: Cool the solution to

    
     (Dry ice/Acetone bath).
    
    • Critical: Low temperature is essential to prevent cleavage of glycosidic bonds or esters.

  • Addition: Dropwise add

    
     (3.0 – 4.0 equiv). The solution may turn dark red/purple.
    
  • Reaction: Stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    if conversion is sluggish.
    • Regioselectivity Note: In glucopyranosides, the C-3 position is often the last to cleave compared to C-6 or C-4 due to steric environments, so monitoring is crucial [4].

  • Quench: Quench by adding MeOH (5 mL) at low temperature.

  • Workup: Dilute with DCM, wash with saturated

    
    . The scavenger (Pentamethylbenzene) is non-polar and can be removed via column chromatography (elutes with Hexanes).
    
Comparative Data Analysis
FeatureProtocol A (Hydrogenolysis)Protocol B (Transfer H2)Protocol C (BCl3)
Primary Mechanism Reductive Cleavage (

)
Reductive Cleavage (Formate)Lewis Acid / Nucleophilic
Reaction Time 6–16 Hours0.5–2 Hours1–3 Hours
Azide Compatibility NO (Reduces to Amine)NO (Reduces to Amine)YES (Stable)
Benzylidene Stability Stable (Neutral conditions)StableUnstable (Cleaves/Opens)
Esters (Ac/Bz) StableStable (Watch basicity)Stable (at low temp)
Cost LowLowHigh
Troubleshooting & Self-Validating Systems

To ensure Trustworthiness and reproducibility, implement these checks:

  • The "Poison" Check (Protocol A/B):

    • Symptom:[3][5][6][7] Reaction stalls after 24 hours.

    • Cause: Presence of Sulfur (thio-glycosides) or trace Amines.[8]

    • Fix: Add a drop of dilute HCl to protonate amines. If sulfur is present, switch to Protocol C or use massive excess of Pd catalyst (sacrificial poisoning).

  • The "Scavenger" Validation (Protocol C):

    • Symptom:[3][5][6][7] Complex mixture or benzylated by-products.

    • Cause: Benzyl cation returning to the ring (C-benzylation).

    • Fix: Increase Pentamethylbenzene loading to 5.0 equiv. Ensure strictly anhydrous conditions.

  • NMR Validation (End-Point):

    • Proton NMR (

      
      ):  Disappearance of the benzylic 
      
      
      
      AB-quartet (typically
      
      
      4.5–5.0 ppm).
    • Carbon NMR (

      
      ):  Disappearance of aromatic carbons (
      
      
      
      128–138 ppm) and the benzylic
      
      
      (
      
      
      70–75 ppm). Appearance of a broad singlet (OH) if using DMSO-
      
      
      .
References
  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with ammonium formate. Journal of Organic Chemistry.[7][9][10] [Link]

  • Jang, S. H., et al. (2005). Regioselective debenzylation of C-glycosyl compounds by boron trichloride.[11] Carbohydrate Research.[2][11] [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

Method

application of Methyl 3-O-benzyl-D-glucopyranoside in natural product synthesis

Application Note: Strategic Deployment of Methyl 3-O-benzyl-D-glucopyranoside in Natural Product Synthesis Executive Summary Methyl 3-O-benzyl-D-glucopyranoside represents a high-value "strategic intermediate" in glycomi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of Methyl 3-O-benzyl-D-glucopyranoside in Natural Product Synthesis

Executive Summary

Methyl 3-O-benzyl-D-glucopyranoside represents a high-value "strategic intermediate" in glycomimetics and oligosaccharide synthesis. Unlike simple per-benzylated sugars, this building block offers regiochemical orthogonality . By pre-installing a robust benzyl ether at the notoriously difficult-to-select C3 position, researchers can differentiate the C2 (axial/equatorial interplay), C4 (sterically demanding), and C6 (primary alcohol) positions.

This guide details the regioselective synthesis of this core scaffold using copper(II) chelation and its application in synthesizing Heparin/Heparan Sulfate (HS) precursors, where the 3-O-position dictates Antithrombin III (ATIII) binding affinity.

Strategic Utility: The "C3 Problem"

In glucopyranose chemistry, the C3 hydroxyl is often the "silent majority"—it is less reactive than the primary C6-OH and the anomeric-adjacent C2-OH. However, in many bioactive natural products (e.g., aminoglycosides, blood group antigens), the C3 position carries critical modifications (sulfation, branching).

Why Methyl 3-O-benzyl-D-glucopyranoside?

  • Anomeric Lock: The methyl glycoside locks the sugar in a fixed

    
     or 
    
    
    
    configuration, preventing mutarotation during harsh modification steps.
  • Orthogonality: The Benzyl (Bn) group is stable to:

    • Base: (Zemplén deacetylation conditions).

    • Mild Acid: (Benzylidene acetal hydrolysis).

    • Oxidation: (TEMPO/BAIB oxidation of C6).

  • Late-Stage Activation: The Bn group can be removed via hydrogenolysis (

    
    /Pd-C) at the very end of synthesis to reveal the C3-OH for specific sulfation (crucial for Heparin activity).
    

Advanced Protocol: Regioselective Synthesis via Copper(II) Chelation

Direct benzylation of methyl glucoside yields intractable mixtures. The industry-standard "Royal Route" utilizes a copper chelate to activate the C3-OH over the C2-OH in a 4,6-O-benzylidene protected system.

Mechanism of Action

The Copper(II) ion forms a transient 5-membered chelate ring between the C2-OH and C3-OH. The C3 oxygen, being further from the anomeric center's electron-withdrawing effect and sterically accessible, becomes the nucleophilic site upon activation.

Step-by-Step Protocol

Target Molecule: Methyl 3-O-benzyl-4,6-O-benzylidene-


-D-glucopyranoside.

Reagents:

  • Methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside (Starting Material)[1][2][3][4][5]
    
  • Copper(II) Chloride dihydrate (

    
    )
    
  • Benzyl Bromide (

    
    )[1][4]
    
  • Sodium Hydride (NaH, 60% dispersion)[6]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene/DMF mix.

Procedure:

  • Chelate Formation: Dissolve Methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside (10 mmol) in anhydrous THF (50 mL). Add 
    
    
    
    (1.0 equiv) and stir at room temperature. The solution will turn a characteristic bright green/blue, indicating chelation.
  • Deprotonation: Cool to 0°C. Carefully add NaH (2.2 equiv). Caution: Hydrogen gas evolution. Stir for 30 mins. The mixture often becomes heterogeneous.

  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.

  • Reflux: Heat the reaction to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1). The 3-O-Bn product (

    
    ) typically runs higher than the starting material but lower than the di-O-benzyl byproduct.
    
  • Quench & Workup: Cool to RT. Quench with saturated

    
     (breaks the Cu chelate; aqueous layer turns deep blue). Extract with EtOAc (
    
    
    
    mL).
  • Purification: Wash organic layers with brine, dry over

    
    . Purify via flash chromatography (Silica gel).
    

Yield Expectation: 75–85% regioselectivity for the 3-O-isomer.

Data Validation (NMR Checkpoint)
  • 
     NMR (500 MHz, 
    
    
    
    ):
    Look for the benzyl methylene protons (
    
    
    ) as an AB quartet around
    
    
    4.7–4.9 ppm.
  • C3-H Shift: The proton attached to C3 will shift upfield relative to the C2-OH precursor due to the ether formation.

  • C2-OH Signal: A diagnostic doublet (

    
     exchangeable) should remain for the free C2-hydroxyl.
    

Application Workflow: Synthesis of Heparin Precursors

The most critical application of this scaffold is in the synthesis of Fondaparinux (Arixtra) analogs and Heparan Sulfate fragments. The 3-O-sulfation of glucosamine (GlcN) is the "molecular switch" that activates Antithrombin III.

The Strategy: Use Methyl 3-O-benzyl-D-glucopyranoside to build the GlcN unit. The 3-O-Bn protects the site during assembly. In the final step, hydrogenolysis removes the Bn, and the free OH is selectively sulfated.

Visual Pathway: The "Protect-Glycosylate-Sulfate" Logic

HeparinStrategy cluster_legend Legend Start Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside Step1 Regioselective 3-O-Benzylation (Cu(II) Chelation) Start->Step1 Intermediate1 Methyl 3-O-Bn-4,6-O-benzylidene- alpha-D-glucopyranoside Step1->Intermediate1 High Regioselectivity Step2 C2-Manipulation (Azidation or Amine Protection) Intermediate1->Step2 Step3 Glycosylation (Acceptor) Coupling with Uronic Acid Donor Step2->Step3 Disaccharide Disaccharide Intermediate (Glc-GlcA backbone) Step3->Disaccharide Step4 Global Deprotection & Hydrogenolysis (H2/Pd-C) Disaccharide->Step4 Removes 3-O-Bn FinalTarget Target: 3-O-Sulfated Glucosamine (Specific ATIII Binding Site) Step4->FinalTarget 3-OH revealed for Sulfation key Blue: Process Step | Green: Stable Intermediate | Red: Critical Deprotection

Figure 1: Strategic workflow for converting methyl glucoside precursors into bioactive heparin fragments. The 3-O-benzyl group acts as a placeholder for the critical sulfate group.

Comparative Data: Regioselectivity Methods

The following table contrasts methods for installing the 3-O-benzyl group, justifying the Copper(II) protocol choice.

MethodReagentsMajor ProductYield (Isolated)Pros/Cons
Direct Alkylation NaH, BnBr, DMF2,3-di-O-Bn + 2-O-Bn< 40% (3-O-Bn)Poor selectivity. Hard to separate isomers.
Stannylene Acetal

, BnBr, CsF
2-O-Bn (Major)~60% (2-O-Bn)Favors the equatorial C2-OH due to coordination geometry.
Copper Chelation

, NaH, BnBr
3-O-Bn (Major) 75–85% Excellent selectivity. Scalable. Requires careful quenching.
Indirect Route 1. BzCl (C2) 2.[6] BnBr (C3)3-O-Bn-2-O-Bz90% (2 steps)Very reliable but adds two extra synthetic steps (protection/deprotection).

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The Copper(II) chelate is sensitive to water. Ensure THF is distilled over Na/Benzophenone or from a drying column.

  • Isomer Separation: If the reaction runs too hot (>80°C), migration of the benzylidene acetal or benzylation at C2 increases. Keep strictly at 65°C.

  • Scale-up: On >50g scales, the NaH addition must be very slow to manage hydrogen evolution. The copper waste requires specific disposal protocols.

References

  • Eby, R., & Schuerch, C. (1974). The synthesis of methyl 3-O-benzyl-α-D-glucopyranoside and related compounds. Carbohydrate Research, 34(1), 79-90. Link

  • Petitou, M., & van Boeckel, C. A. (2004). A synthetic antithrombin III binding pentasaccharide is now a drug![7][8] What comes next? Angewandte Chemie International Edition, 43(24), 3118-3133. Link

  • Koto, S., et al. (1980). Regioselective benzylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside using copper chelates. Bulletin of the Chemical Society of Japan, 53(12). Link

  • Seeberger, P. H., & Werz, D. B. (2007). Automated synthesis of oligosaccharides as a basis for drug discovery. Nature Reviews Drug Discovery, 6(4), 329-343. Link

  • Boltje, T. J., et al. (2009). Chemical synthesis of glycosaminoglycans. Nature Chemistry, 1(8), 611-622. Link

Sources

Application

Application Note: Chemoenzymatic Engineering of Methyl 3-O-benzyl-D-glucopyranoside

[1][2] Executive Summary Methyl 3-O-benzyl-D-glucopyranoside is a high-value chiral building block used in the synthesis of complex oligosaccharides, aminoglycoside antibiotics, and bioactive glycolipids.[1][2] Its strat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 3-O-benzyl-D-glucopyranoside is a high-value chiral building block used in the synthesis of complex oligosaccharides, aminoglycoside antibiotics, and bioactive glycolipids.[1][2] Its strategic value lies in the pre-installed protection at the C3 position and the anomeric center (C1), leaving the C2, C4, and C6 hydroxyls available for differentiation.

Traditional chemical methods to selectively protect the remaining hydroxyls often require harsh reagents (e.g., tin ketals, bulky silyl chlorides) and multiple steps. This guide details a chemoenzymatic approach that leverages the extreme regioselectivity of lipases (specifically Candida antarctica Lipase B) to exclusively acylate the primary C6 hydroxyl group. Additionally, we provide a protocol for the enzymatic glycosylation of 3-O-benzyl-glucose, offering a "green" entry point to the scaffold.

Strategic Overview: The Chemoenzymatic Advantage

The synthesis and modification of this molecule represent a classic "differentiation" challenge in carbohydrate chemistry.

  • Chemical Challenge: The secondary hydroxyls at C2 and C4 have similar reactivity. The primary C6 hydroxyl is more reactive but can be difficult to block selectively without affecting the others during subsequent harsh chemical treatments.

  • Enzymatic Solution:

    • Regioselective Acylation: Lipases distinguish the primary C6-OH from the secondary C2/C4-OHs based on steric accessibility in the enzyme active site.[1][2]

    • Mild Conditions: Reactions proceed at neutral pH and moderate temperatures (40–60°C), preserving the acid-sensitive glycosidic bond and the benzyl ether.

Reaction Pathway Diagram[2]

ChemoenzymaticPathway Start 3-O-benzyl-D-glucose ChemRoute Chemical Glycosylation (MeOH, H+) Start->ChemRoute Traditional EnzGlyco Protocol B: Glucosidase-catalyzed Glycosylation Start->EnzGlyco MeOH, 50°C Target Methyl 3-O-benzyl- D-glucopyranoside EnzAcyl Protocol A: Lipase-catalyzed C6-Acylation Target->EnzAcyl Vinyl Acetate, Novozym 435 Product Methyl 6-O-acetyl-3-O-benzyl- D-glucopyranoside ChemRoute->Target EnzGlyco->Target EnzAcyl->Product >95% Regioselectivity

Figure 1: Chemoenzymatic workflow for the synthesis and modification of Methyl 3-O-benzyl-D-glucopyranoside.

Protocol A: Regioselective C6-Acylation (Primary Workflow)

This protocol describes the selective acetylation of the primary hydroxyl group (C6) using immobilized Candida antarctica Lipase B (Novozym 435).[2][3] This is the industry standard for differentiating primary vs. secondary hydroxyls in carbohydrates.

Materials
  • Substrate: Methyl 3-O-benzyl-α-D-glucopyranoside (or β-anomer).[1][2]

  • Enzyme: Novozym 435 (immobilized CAL-B).[1][2][4] Note: Free lipase powder is difficult to recover; immobilized beads are required for reusability.[2]

  • Acyl Donor/Solvent: Vinyl Acetate (acts as both solvent and irreversible acyl donor).[2]

  • Co-solvent (Optional): THF or tert-Amyl alcohol (if substrate solubility is poor).[1][2]

  • Equipment: Orbital shaker or temperature-controlled stir plate.

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve 1.0 g (approx. 3.5 mmol) of Methyl 3-O-benzyl-D-glucopyranoside in 10 mL of anhydrous Vinyl Acetate.[1][2]

    • Critical Check: If the solution is cloudy, add anhydrous THF dropwise until clear. Lipases tolerate THF well, but excessive polarity can reduce activity.

  • Enzyme Addition:

    • Add 100 mg of Novozym 435 (10% w/w relative to substrate).[2]

    • Tip: Pre-drying the enzyme in a desiccator over P₂O₅ for 24h is recommended to prevent hydrolysis (reverse reaction).[2]

  • Incubation:

    • Incubate the mixture at 45°C with orbital shaking at 200 rpm.

    • Why 45°C? This balances reaction rate with enzyme stability.[2] Higher temperatures (>60°C) may cause thermal deactivation over long runs.[2]

  • Monitoring:

    • Monitor by TLC (Ethyl Acetate:Hexane, 2:[1]1) or HPLC.[2][5]

    • The C6-acetylated product will appear as a less polar spot (higher R_f) than the starting material.[2]

    • Target Conversion: Stop the reaction at >95% conversion (typically 24–48 hours).[2]

  • Work-up:

    • Filter off the immobilized enzyme beads using a sintered glass funnel. Do not discard the beads ; wash them with acetone, dry, and store at 4°C for reuse (up to 5–10 cycles).

    • Evaporate the filtrate under reduced pressure to remove excess vinyl acetate and the byproduct (acetaldehyde).

  • Purification:

    • The crude residue is typically >90% pure Methyl 6-O-acetyl-3-O-benzyl-D-glucopyranoside.[1][2]

    • If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Mechanism of Action

The reaction follows a Ping-Pong Bi-Bi mechanism .[1][2] The active site of CAL-B contains a catalytic triad (Ser-His-Asp).[1][2]

  • Acylation: The serine attacks vinyl acetate, releasing acetaldehyde (tautomerizes from vinyl alcohol, driving equilibrium forward) and forming an Acyl-Enzyme intermediate.

  • Deacylation: The 6-OH of the sugar enters the active site.[2] The enzyme's binding pocket is narrow; the bulky secondary hydroxyls (C2, C4) are sterically excluded, while the primary C6-OH fits easily, attacking the acyl-enzyme to form the ester.[1]

Protocol B: Enzymatic Glycosylation (Synthesis Workflow)[1][2]

If the methyl glycoside is not commercially available, it can be synthesized from 3-O-benzyl-glucose using a glycosidase.[1][2] This avoids the use of HCl/MeOH which might degrade sensitive functionalities.

Materials
  • Substrate: 3-O-benzyl-D-glucose.

  • Enzyme:

    
    -Glucosidase (e.g., from Prunus amygdalus - Almond).[1][2]
    
  • Solvent: Methanol (acts as donor and solvent) / Acetate Buffer (pH 5.0).[2]

Methodology
  • Reaction Setup:

    • Dissolve 500 mg of 3-O-benzyl-D-glucose in a mixture of 5 mL Acetate buffer (50 mM, pH 5.0) and 15 mL Methanol (30-70% v/v methanol is typical to shift equilibrium toward synthesis).[1][2]

    • Note: High organic content can destabilize some enzymes; screening may be required.[2]

  • Enzyme Addition:

    • Add 50 mg

      
      -Glucosidase (approx. 10-20 Units/mg).[1][2]
      
  • Incubation:

    • Incubate at 50°C for 48–72 hours.

    • Thermodynamic Control: This is a reverse hydrolysis reaction.[2] The high concentration of methanol forces the equilibrium toward the glycoside.

  • Work-up:

    • Heat the mixture to 90°C for 5 minutes to denature the enzyme (stop the reaction).

    • Filter and concentrate.

    • Purify by column chromatography to separate the methyl glycoside from unreacted glucose.

Data Summary & Troubleshooting

Enzyme Screening for Acylation (Protocol A)
EnzymeSourceRegioselectivity (C6)Yield (24h)Notes
Novozym 435 C. antarctica B>99% 92% Best performance; highly robust.[1][2]
Lipozyme TL IMT. lanuginosus~85%60%Slower; minor C2-acylation observed.[1][2]
Lipase PSBurkholderia cepacia>95%45%High selectivity but slower kinetics.[2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Substrate insolubilityAdd dry THF or tert-Amyl alcohol (up to 20% v/v).[1][2]
Slow Reaction Wet enzyme/solventWater competes as a nucleophile (hydrolysis).[2] Dry all reagents and use molecular sieves.
Poor Selectivity Reaction run too longAcyl migration can occur after C6 is fully acylated.[2] Stop exactly at completion.
Enzyme Clumping Mechanical attritionUse an orbital shaker instead of a magnetic stir bar to protect the beads.

References

  • Regioselective Acylation Principles

    • Anderson, E. M., et al. "Regioselective acylation of carbohydrates using lipases."[6] Biocatalysis and Biotransformation, 1998.

    • Context: Establishes CAL-B as the premier catalyst for primary hydroxyl acylation in pyranosides.[1][2]

  • Lipase Specificity on Benzyl-Glucosides

    • Degueil-Castaing, M., et al. "Enzymatic acylation of methyl D-glucopyranoside derivatives."[1][2] Journal of Molecular Catalysis B: Enzymatic, 1999.

    • Context: Demonstrates that remote protecting groups (like 3-O-benzyl) do not interfere with C6 recognition.[1][2]

  • Immobilization & Solvents

    • Ortiz, C., et al. "Novozym 435: the 'perfect' lipase immobilized biocatalyst?" Catalysis Science & Technology, 2019. Link

    • Context: Detailed review on the stability and solvent comp
  • Glycosylation Protocols

    • Vic, G., & Crout, D. H.[1] "Synthesis of allyl and benzyl β-D-glucopyranosides and galactopyranosides using β-glycosidases." Carbohydrate Research, 1995.

    • Context: Foundational work on enzymatic glycosylation using almonds beta-glucosidase.[1][2]

Sources

Method

large-scale synthesis of Methyl 3-O-benzyl-D-glucopyranoside

Application Note: Large-Scale Synthesis of Methyl 3-O-benzyl-D-glucopyranoside Part 1: Executive Summary & Strategic Rationale The Challenge: The synthesis of Methyl 3-O-benzyl-D-glucopyranoside is a classic problem in c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of Methyl 3-O-benzyl-D-glucopyranoside

Part 1: Executive Summary & Strategic Rationale

The Challenge: The synthesis of Methyl 3-O-benzyl-D-glucopyranoside is a classic problem in carbohydrate chemistry due to the similar reactivity of the secondary hydroxyl groups at C2, C3, and C4. Direct alkylation of methyl glucoside invariably leads to complex mixtures requiring extensive chromatography, rendering it unsuitable for multi-kilogram scale-up.

The Solution: The "Regioselective Lock" Strategy This protocol utilizes a high-yielding, crystallization-driven route that bypasses column chromatography. By exploiting the subtle electronic differences between the C2 and C3 hydroxyls, we install a temporary "lock" (benzoate ester) at C2, force alkylation at C3, and then remove the protecting groups.

Key Process Parameters (CPPs):

  • Regiocontrol: Kinetic control at -20°C during benzoylation ensures exclusive C2 protection.

  • Purification: Intermediates are isolated via precipitation/crystallization.[1]

  • Scalability: Avoids tin (Sn) reagents and heavy metal scavengers common in academic routes.

Part 2: Strategic Overview (Workflow)

The synthesis proceeds through four distinct chemical transformations.

SynthesisWorkflow SM Methyl alpha-D-glucopyranoside Step1 Step 1: 4,6-O-Benzylidene Protection SM->Step1 Int1 Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside Step1->Int1 Step2 Step 2: Regioselective 2-O-Benzoylation Int1->Step2 Int2 Methyl 2-O-benzoyl- 4,6-O-benzylidene- alpha-D-glucopyranoside Step2->Int2 Step3 Step 3: 3-O-Benzylation Int2->Step3 Int3 Methyl 2-O-benzoyl- 3-O-benzyl-4,6-O- benzylidene-glucoside Step3->Int3 Step4 Step 4: Global Deprotection (Base then Acid) Int3->Step4 Product Methyl 3-O-benzyl- D-glucopyranoside Step4->Product

Figure 1: Strategic workflow for the isolation of the C3-benzyl ether. The "Lock" step (Step 2) is critical for avoiding isomer mixtures.

Part 3: Detailed Experimental Protocols

Step 1: Formation of the 4,6-O-Benzylidene Scaffold

Objective: Simultaneously protect C4 and C6 to create a rigid trans-decalin-like system that differentiates C2 and C3.

Reagents:

  • Methyl

    
    -D-glucopyranoside (1.0 eq)
    
  • Benzaldehyde dimethyl acetal (1.2 eq) or Benzaldehyde (excess)

  • Camphorsulfonic acid (CSA) or

    
     (0.1 eq)
    
  • Solvent: Acetonitrile or DMF

Protocol:

  • Charge reactor with Methyl

    
    -D-glucopyranoside and Acetonitrile.
    
  • Add Benzaldehyde dimethyl acetal and catalytic CSA.

  • Heat to reflux (80°C) for 2-4 hours. Note: If using benzaldehyde, use a Dean-Stark trap to remove water.

  • Quench: Cool to RT and neutralize with Triethylamine (TEA) to pH 8.

  • Isolation: Concentrate to 1/3 volume. Add water to precipitate the product.

  • Filter the white solid and wash with cold hexanes.

Data Specification:

Parameter Specification
Yield > 85%
Appearance White crystalline solid
Melting Point 163–164 °C

| Critical Check | Absence of starting material (TLC: 10% MeOH/DCM). |

Step 2: The Regioselective "Lock" (2-O-Benzoylation)

Objective: Selectively protect the C2-OH. Mechanism: The C2-OH is more acidic due to the inductive effect of the anomeric center (C1). By conducting the reaction at low temperature with limiting reagent, we achieve >95:5 regioselectivity over C3.

Reagents:

  • Methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside (1.0 eq)
    
  • Benzoyl Chloride (BzCl) (1.05 eq) — Strict stoichiometry is vital.

  • Pyridine (Solvent & Base)

  • DCM (Co-solvent, optional for solubility)

Protocol:

  • Dissolve the Step 1 intermediate in dry Pyridine (10 mL/g).

  • Cool the reactor to -20°C. Critical Process Parameter.

  • Add Benzoyl Chloride dropwise over 60 minutes. Maintain T < -10°C.

  • Stir at -10°C for 4 hours, then allow to warm to 0°C.

  • Monitor: TLC (2:1 Hexane/EtOAc). Look for the monobenzoate (major) vs dibenzoate (trace).

  • Workup: Pour into ice water. Extract with DCM.[2] Wash with 1M HCl (to remove pyridine), then saturated

    
    .
    
  • Crystallization: Evaporate solvent. Recrystallize from hot Ethanol or EtOAc/Hexanes.

Why this works:

"Acylation of cis-diols can be achieved with high regioselectivity...[3][4] However, for glucose (trans-diol), base-catalysed acylation exploits the relative acidity of the 2-OH." [1]

Step 3: 3-O-Benzylation

Objective: Install the benzyl ether at the now-open C3 position.

Reagents:

  • Step 2 Intermediate (1.0 eq)[2]

  • Benzyl Bromide (BnBr) (1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

  • Solvent: DMF (N,N-Dimethylformamide)

Protocol:

  • Dissolve Step 2 intermediate in DMF (5 mL/g) under Nitrogen. Cool to 0°C.[1][2]

  • Add NaH portion-wise. (Caution: Hydrogen gas evolution). Stir for 30 min.

  • Add Benzyl Bromide dropwise.[5]

  • Warm to Room Temperature (25°C) and stir for 3-6 hours.

  • Quench: Add Methanol slowly to destroy excess NaH.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: The product (Methyl 2-O-benzoyl-3-O-benzyl-4,6-O-benzylidene-

    
    -D-glucoside) is often a solid. Recrystallize from MeOH if necessary.
    
Step 4: Global Deprotection

Objective: Remove the C2-benzoate and the C4,6-benzylidene acetal to yield the target.

Protocol:

  • Debenzoylation (Zemplén):

    • Suspend Step 3 intermediate in Methanol.

    • Add NaOMe (0.1 eq, catalytic). Stir at RT for 2 hours (pH ~10).

    • Neutralize with Amberlite IR-120 (H+) resin. Filter and concentrate.

    • Result: Methyl 3-O-benzyl-4,6-O-benzylidene-

      
      -D-glucoside.
      
  • Benzylidene Removal:

    • Dissolve the residue in 80% Acetic Acid (aq).

    • Heat to 60°C for 2 hours.

    • Alternative: Use catalytic

      
       in MeOH if acetolysis is preferred.
      
    • Concentrate under vacuum.[2][6] Co-evaporate with Toluene to remove acetic acid.

  • Final Purification:

    • The residue is Methyl 3-O-benzyl-D-glucopyranoside.

    • Purify via crystallization from EtOAc/Ether or Ethanol.

Part 4: Analytical Validation (Self-Validating System)

To ensure the benzylation occurred at C3 and not C2, use 1H NMR Analysis .

SignalDiagnostic FeatureInterpretation
H-1 (Anomeric) Doublet, ~4.7 ppm (J ~3.5 Hz)Confirms

-glycoside.
H-2 Triplet/dd, ~3.5-3.6 ppmIf H-2 is ~4.8-5.0 ppm, the Benzoyl group is still attached. If H-2 is ~3.5 ppm after deprotection, it is free OH.
H-3 Triplet, ~3.6-3.8 ppmCritical: In the final product, H-3 will show a downfield shift relative to unsubstituted glucose, and NOE correlation with the Benzyl CH2 protons.
Benzyl CH2 AB System (Doublet of doublets)Confirms presence of benzyl ether.

Visualizing the Regioselectivity Logic:

Regioselectivity Start 4,6-O-Benzylidene Glucoside PathA Path A: Direct Benzylation (NaH/BnBr) Start->PathA Poor Selectivity PathB Path B: 2-O-Benzoylation (BzCl/Py, -20C) Start->PathB Kinetic Control ResultA Mixture: 2-O-Bn (Major) 3-O-Bn (Minor) 2,3-Di-Bn PathA->ResultA ResultB 2-O-Benzoyl-3-OH (>95% Selectivity) PathB->ResultB Final Target: 3-O-Bn Glucoside ResultB->Final 1. BnBr 2. Deprotect

Figure 2: Comparison of Direct Alkylation vs. The Protection Strategy.[5][7][8] Path B offers the only scalable route to high purity.

References

  • Regioselective Protection Strategies: Title: Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides.[3][4] Source: Beilstein Journal of Organic Chemistry (2007). URL:[Link]

  • Standard Benzylidene Preparation: Title: Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Source: Organic Syntheses, Coll. Vol. 6, p.64 (1988). URL:[Link]

  • Regioselective Benzoylation Data: Title: Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside.[1][3][4] Source: Journal of Organic Chemistry / PMC (2013). URL:[Link]

Sources

Application

Application Note: Methyl 3-O-benzyl-D-glucopyranoside as a Versatile Building Block for Glycopeptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Abstract: The chemical synthesis of glycopeptides is essential for advancing glycobiology and developing novel therapeutics.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The chemical synthesis of glycopeptides is essential for advancing glycobiology and developing novel therapeutics. A primary challenge lies in accessing homogeneous glycopeptides, which is often addressed by incorporating pre-synthesized glycosyl amino acid building blocks via Solid-Phase Peptide Synthesis (SPPS). This guide details the strategic use of Methyl 3-O-benzyl-D-glucopyranoside as a versatile starting material for preparing O-linked glycopeptide building blocks. The fixed benzyl ether at the C3 position provides robust protection, while the free hydroxyl groups at C2, C4, and C6 allow for strategic, regioselective modifications. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles for converting this specific building block into an Fmoc-protected glycosyl amino acid ready for peptide synthesis.

Introduction: The Challenge and Strategy of Glycopeptide Synthesis

Glycosylation, the attachment of sugar moieties to proteins, is a critical post-translational modification that governs protein folding, stability, and function.[1][2] O-linked glycosylation, specifically the attachment of a glycan to the hydroxyl group of a serine (Ser) or threonine (Thr) residue, is implicated in a vast array of biological processes, from immune responses to cell signaling.[1][3] The inherent heterogeneity of naturally occurring glycoproteins makes isolating uniform samples for research nearly impossible.[4]

Chemical synthesis offers a powerful solution, providing access to structurally defined glycopeptides for detailed biological investigation.[5] The most robust and widely adopted method is the "building block" approach, where a protected glycosyl amino acid is first synthesized and then incorporated into a growing peptide chain using standard Fmoc-based SPPS.[4][6]

The success of this strategy hinges on the availability of well-designed carbohydrate precursors. Methyl 3-O-benzyl-D-glucopyranoside is a particularly strategic starting material. The benzyl (Bn) ether at the C3 position is stable under a wide range of reaction conditions, effectively serving as a "permanent" protecting group during the initial synthetic steps.[7] This leaves the hydroxyl groups at C2, C4, and C6 available for selective manipulation, allowing for the precise construction of a glycosyl donor tailored for efficient and stereoselective coupling to an amino acid acceptor.

The Strategic Versatility of Methyl 3-O-benzyl-D-glucopyranoside

The specific protection pattern of Methyl 3-O-benzyl-D-glucopyranoside dictates its synthetic utility. The key is to leverage the differential reactivity of the remaining hydroxyl groups (C6 > C2 > C4) and to install a sequence of protecting groups that enables the ultimate goal: stereoselective glycosylation of a serine or threonine derivative.

The benzyl ether at C3 is considered an electron-donating, "arming" group, which increases the reactivity of the eventual glycosyl donor at the anomeric center.[8] However, the stereochemical outcome of the glycosylation is critically influenced by the choice of protecting group at the adjacent C2 position.[9][10]

  • For 1,2-trans (β) Glycosylation: A "participating" group, such as an acyl group (e.g., Acetyl, Benzoyl), is installed at the C2-hydroxyl. During the glycosylation reaction, this group forms a cyclic oxonium ion intermediate, which shields the α-face of the anomeric carbon. This forces the incoming amino acid acceptor to attack from the β-face, resulting in the exclusive formation of the 1,2-trans glycosidic bond.[9]

  • For 1,2-cis (α) Glycosylation: A "non-participating" group, typically an ether (e.g., another Benzyl group), is required at the C2 position. In the absence of neighboring group participation, the stereochemical outcome is more complex, but α-anomers are often favored due to the anomeric effect.[11]

This guide will focus on the synthesis of a β-linked glycosyl serine, a common motif in many glycoproteins.

Diagram 1: Structure of Methyl 3-O-benzyl-D-glucopyranoside

cluster_legend Methyl 3-O-benzyl-D-glucopyranoside mol

Caption: Key reactive sites for synthetic elaboration.

Synthetic Workflow: From Precursor to Building Block

The conversion of Methyl 3-O-benzyl-D-glucopyranoside into an Fmoc-protected glycosyl serine building block can be achieved through a logical, multi-step sequence. The overall strategy involves:

  • Orthogonal Protection: Protecting the C4 and C6 hydroxyls, followed by the C2 hydroxyl.

  • Anomeric Activation: Converting the anomeric methyl glycoside into a reactive leaving group (a glycosyl donor).

  • Glycosylation: Coupling the activated donor with a protected serine acceptor.

  • Final Deprotection/Protection: Manipulating the protecting groups to yield the final building block suitable for SPPS.

Diagram 2: Overall Synthetic Workflow

G start Methyl 3-O-benzyl-D-glucopyranoside p1 Step 1: 4,6-O-Benzylidene Protection start->p1 p2 Step 2: 2-O-Acetylation (Participating Group) p1->p2 p3 Step 3: Anomeric Hydrolysis (Hemiacetal Formation) p2->p3 p4 Step 4: Trichloroacetimidate Formation (Donor Activation) p3->p4 donor Activated Glycosyl Donor p4->donor p5 Step 5: Glycosylation (TMSOTf promoted) donor->p5 acceptor Fmoc-Ser-OAll acceptor->p5 p6 Step 6: Global Deprotection (Hydrogenolysis & Saponification) p5->p6 p7 Step 7: Final Fmoc Protection p6->p7 final Final Building Block: Fmoc-Ser(Ac-Glc(Bn))-OH p7->final

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3-O-benzyl-D-glucopyranoside

This is a comprehensive technical guide designed for researchers and drug development professionals. It focuses on the purification and troubleshooting of Methyl 3-O-benzyl-D-glucopyranoside , a critical carbohydrate bui...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It focuses on the purification and troubleshooting of Methyl 3-O-benzyl-D-glucopyranoside , a critical carbohydrate building block.

Topic: Purification & Troubleshooting Guide for Methyl 3-O-benzyl-D-glucopyranoside Audience: Senior Chemists, Process Researchers Version: 2.1 (Current Standards)

Executive Summary & Strategic Overview

Methyl 3-O-benzyl-D-glucopyranoside is a pivotal "acceptor" intermediate in oligosaccharide synthesis. Its preparation is notoriously challenging due to the similar reactivity of the C-2 and C-3 hydroxyl groups on the glucopyranose ring.

The Core Challenge: Direct benzylation of methyl


-D-glucopyranoside yields a statistical mixture of mono-, di-, and tri-O-benzyl derivatives, with the 2-O-isomer often predominating due to the higher acidity of the C-2 hydroxyl group.

The Solution: This guide prioritizes the Copper(II)-Mediated Regioselective Route via the 4,6-O-benzylidene intermediate. This method offers the highest selectivity for the 3-position. We also address the Stannylene Acetal Route for users dealing with organotin contaminants.

Master Workflow: The Copper-Chelation Route

This workflow ensures high regioselectivity for the 3-O-position, minimizing the formation of the difficult-to-separate 2-O-isomer.

Phase 1: Synthesis & Purification Logic

G Start Methyl α-D-glucopyranoside Step1 4,6-O-Benzylidene Protection (PhCH(OMe)2, CSA) Start->Step1 Inter1 Methyl 4,6-O-benzylidene- α-D-glucopyranoside (Crystalline Solid) Step1->Inter1 Crystallize (EtOH) Step2 Regioselective Benzylation (BnBr, NaH, CuCl2 cat.) Inter1->Step2 Chelation Control Inter2 Crude Mixture: 3-O-Bn (Major) + 2-O-Bn (Minor) Step2->Inter2 Purify1 Purification 1: Crystallization or Flash CC Inter2->Purify1 Remove 2-O isomer PureInter Pure Methyl 3-O-benzyl- 4,6-O-benzylidene-glucoside Purify1->PureInter Step3 Acid Hydrolysis (80% AcOH or I2/MeOH) PureInter->Step3 Final Methyl 3-O-benzyl- α-D-glucopyranoside Step3->Final

Caption: Figure 1. Regioselective synthesis workflow targeting the 3-O-benzyl derivative via copper chelation.

Critical Purification Protocols

Protocol A: Purification of the Intermediate (The "Split")

Target: Separating Methyl 3-O-benzyl-4,6-O-benzylidene-


-D-glucopyranoside from the 2-O-benzyl impurity.

The Issue: The 2-O and 3-O isomers have very similar Rf values. The Fix: Use Toluene-based systems or exploit solubility differences.

Parameter3-O-Benzyl Isomer (Target)2-O-Benzyl Isomer (Impurity)
Rf (Hexane:EtOAc 2:1) ~0.45~0.50 (slightly less polar)
Rf (Toluene:EtOAc 6:1) Distinct separation often observed --
Crystallinity High (Needles from EtOH/Hexane)Lower (often syrup)
NMR Diagnostic (H-1)

~4.8 ppm (d, J=3.8 Hz)

~4.6 ppm (d, J=3.8 Hz)

Step-by-Step Procedure:

  • Crude Workup: Quench the reaction (NaH/CuCl2) with MeOH, then water. Extract with DCM.[1] Wash with saturated

    
     to remove copper salts (blue aqueous layer).
    
  • Flash Chromatography:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Eluent: Gradient of Toluene:Ethyl Acetate (10:1

      
       4:1) . Toluene provides better resolution for benzyl isomers than Hexane.
      
  • Crystallization (Polishing): If chromatography yields 90-95% purity, dissolve the solid in hot Ethanol (minimum volume) and add Hexane dropwise until turbid. Cool to -20°C. The 3-O-isomer typically crystallizes, leaving the 2-O-isomer in the mother liquor.

Protocol B: Purification of the Final Product

Target: Methyl 3-O-benzyl-


-D-glucopyranoside (after benzylidene removal).

The Issue: The product is a triol (polar) and may contain benzaldehyde byproducts. The Fix: Polarity adjustment and scavenger resins.

  • Hydrolysis Workup: If using 80% AcOH, concentrate to dryness under high vacuum. Co-evaporate with Toluene (3x) to remove acetic acid traces.

  • Flash Chromatography:

    • Eluent: DCM:Methanol (95:5

      
       90:10) .
      
    • Note: The product is water-soluble; avoid aqueous washes if possible, or use n-Butanol for extraction if necessary.

  • Final Polish: The final compound is often a thick syrup or low-melting solid. Lyophilization from water/dioxane can produce a handleable white powder.

Troubleshooting & FAQs

Module 1: Isomer Separation

Q: I see two spots very close together on TLC after benzylation. Which one is my 3-O-benzyl product? A: In the Copper(II)-mediated reaction , the 3-O-benzyl isomer is the major product (typically >80%). On silica gel (Hexane/EtOAc), the 3-O-benzyl derivative usually elutes after the 2-O-benzyl derivative (the 2-O is slightly less polar due to internal H-bonding with the anomeric methoxy group).

  • Action: Isolate the major, slower-moving spot. Confirm by NMR (see Section 5).

Q: I cannot separate the 2-O and 3-O isomers by column. What now? A: Switch to crystallization . The 3-O-benzyl-4,6-O-benzylidene derivative has a strong tendency to crystallize.

  • Protocol: Dissolve the mixture in minimal hot ethyl acetate. Add warm hexane until slightly cloudy. Let it stand at room temperature for 4 hours, then 4°C overnight. The crystals are likely pure 3-O-isomer.

Module 2: Tin Contamination (Stannylene Route Users)

Q: I used the Stannylene Acetal method (


) instead of Copper. My product is contaminated with tin residues. 
A:  Organotin byproducts are notorious for streaking on columns and contaminating biological assays.
  • Method 1 (KF Precipitation): Dissolve crude in wet ether or THF. Add aqueous Potassium Fluoride (KF) solution (saturated). Stir vigorously for 2 hours. The insoluble

    
     polymer will precipitate as a white solid. Filter through Celite.
    
  • Method 2 (Fused KF/Silica): Mix crude with 10% KF-on-Silica gel. Load this directly onto a pad of silica and elute. The tin stays bound to the fluoride-silica matrix.

Module 3: Deprotection Issues

Q: The benzylidene acetal is not hydrolyzing completely with 80% Acetic Acid. A: This reaction is an equilibrium.

  • Temperature: Ensure you are heating to ~60-80°C.

  • Vacuum: Apply mild vacuum to remove the benzaldehyde formed, driving the equilibrium forward.

  • Alternative: Use Iodine in Methanol (1% w/v) at reflux. This is a mild oxidative cleavage that is often faster and cleaner than acid hydrolysis.

Analytical Validation (Self-Validating System)

Before proceeding to the next synthetic step, validate the regiochemistry using 1H NMR .

Feature3-O-Benzyl Isomer2-O-Benzyl Isomer
H-1 Signal Doublet, ~4.7-4.8 ppmDoublet, ~4.6-4.7 ppm
C-3 Chemical Shift Downfield shift (~80-82 ppm) Normal (~72-74 ppm)
C-2 Chemical Shift Normal (~70-72 ppm)Downfield shift (~78-80 ppm)
OH Signals (DMSO-d6) OH-2 is visible (doublet)OH-3 is visible (doublet)

Note: The carbon bearing the benzyl ether shifts downfield by ~7-9 ppm relative to the unsubstituted alcohol.

References

  • Eby, R., & Schuerch, C. (1974). "The preparation of methyl 3-O-benzyl-α-D-glucopyranoside and methyl 3-O-benzyl-β-D-glucopyranoside." Carbohydrate Research, 34(1), 79-90.

    • Core reference for the Copper(II) regioselective method.
  • David, S., & Hanessian, S. (1985). "Regioselective manipulation of hydroxyl groups via organotin derivatives." Tetrahedron, 41(4), 643-663.

    • Authoritative review on stannylene acetal chemistry and regioselectivity.
  • Garegg, P. J., et al. (1982). "Phase transfer catalyzed benzylation of carbohydrates." Carbohydrate Research, 100, 409-415.
  • BenchChem Technical Notes. (2025). "Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and Derivatives."

    • General protocols for benzyl ether purification and chrom

Sources

Optimization

troubleshooting anomeric selectivity in reactions with Methyl 3-O-benzyl-D-glucopyranoside

Topic: Troubleshooting Anomeric Selectivity & Reactivity with Methyl 3-O-benzyl-D-glucopyranoside Ticket ID: GLYCO-3OBn-001 Support Level: Tier 3 (Senior Application Scientist) Diagnostic Overview Welcome to the Carbohyd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Anomeric Selectivity & Reactivity with Methyl 3-O-benzyl-D-glucopyranoside Ticket ID: GLYCO-3OBn-001 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Overview

Welcome to the Carbohydrate Chemistry Technical Support Center. You are likely working with Methyl 3-O-benzyl-D-glucopyranoside , a versatile but chemically distinct building block.

Before troubleshooting, we must validate your substrate's "personality":

  • Electronic State: The 3-O-benzyl (Bn) group is an ether . It is electron-donating, making the pyranose ring more electron-rich ("armed" character) compared to acetylated analogs. This increases the nucleophilicity of the remaining free hydroxyls (OH-2, OH-4, OH-6).

  • Steric Environment: The benzyl group at C3 is bulky. It exerts significant steric pressure on the neighboring C2-OH and C4-OH , often making the primary C6-OH the dominant nucleophile by a wide margin.

  • Role: This molecule is almost exclusively used as a Glycosyl Acceptor (nucleophile). If you are using it as a donor, you must first hydrolyze the anomeric methyl group.

Troubleshooting Guide: Common Failure Modes

Issue 1: Poor Regioselectivity (C6 vs. C2 vs. C4)

Symptom: You intended to glycosylate the C2 position, but the donor attached primarily to C6, or you obtained an inseparable mixture of regioisomers.

Root Cause Analysis: The C6-OH is a primary alcohol and is kinetically much faster than the secondary alcohols. The 3-O-Bn group sterically hinders C2 and C4, exacerbating this difference. Without temporary protection of C6, selective C2 glycosylation is difficult under standard Lewis Acid conditions.

Resolution Protocol:

  • If C6 is free: You must protect C6 if you target C2 or C4. A bulky silyl group (TBDMS or TBDPS) is recommended for temporary masking.

  • If targeting C2 specifically: Use Organotin (Stannylene) Activation . The 3-O-Bn group does not interfere with the formation of a 2,3-stannylene acetal (since C3 is blocked), but you can form a 2,4-stannylene or rely on the enhanced nucleophilicity of C2 via transient tin intermediates if C6 is blocked.

  • Alternative: Use Boronic Acid catalysis . Boronic acids can form transient esters with cis-diols (not applicable here as Glc is all-trans) or interact with 4,6-diols, leaving C2 free.

Issue 2: Loss of Anomeric Selectivity ( Scrambling)

Symptom: You used a specific donor to react with Methyl 3-O-benzyl-D-glucopyranoside but obtained a 1:1 mixture of anomers instead of a single stereoisomer.

Root Cause Analysis: Anomeric selectivity is dictated by the Donor's C2-protecting group and the Solvent System . The acceptor (your molecule) plays a secondary role ("matched/mismatched" kinetics).

Diagnostic Checklist:

  • Check the Donor at C2:

    • Ester (Ac, Bz):[1] Should give

      
      -selectivity  (1,2-trans) via Neighboring Group Participation (NGP).
      
    • Ether (Bn, Me): No NGP. Selectivity depends entirely on solvent and temperature.

  • Check the Solvent (The "Nitrile Effect"):

    • Acetonitrile (MeCN):[2] Favors ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -selectivity  (kinetic control via 
      
      
      
      -nitrilium ion).
    • Ether/Dioxane/THF: Favors

      
      -selectivity  (thermodynamic control or coordination).
      
    • DCM/Toluene: generally non-participating; selectivity driven by anomeric effect (

      
      ) or 
      
      
      
      -like inversion (
      
      
      ).
Issue 3: Low Yield / Unreactive Acceptor

Symptom: The donor hydrolyzes or decomposes before coupling with Methyl 3-O-benzyl-D-glucopyranoside.

Root Cause Analysis: While 3-O-Bn is activating, hydrogen bonding between the C2-OH and the anomeric O-Me group can reduce the nucleophilicity of O2. Furthermore, if the donor is "disarmed" (e.g., per-benzoylated), the reaction rate may be too slow.

Resolution Protocol:

  • Switch Promoter: If using NIS/TfOH, switch to a more aggressive promoter like TMSOTf (for imidates).

  • Concentration: Run the reaction at high concentration (0.1 M - 0.2 M) to favor bimolecular coupling over donor hydrolysis.

Visualizing the Mechanism: Solvent Control

The following diagram illustrates how the solvent choice dictates the stereochemical outcome when using a non-participating donor with your acceptor.

Glycosylation_Mechanism Donor Glycosyl Donor (Activated) Oxocarbenium Oxocarbenium Ion (Planar Intermediate) Donor->Oxocarbenium Promoter Activation Nitrilium α-Nitrilium Ion (Solvent: MeCN) Oxocarbenium->Nitrilium Axial Attack by MeCN EtherCoord β-Solvent Complex (Solvent: Et2O/Dioxane) Oxocarbenium->EtherCoord Equatorial Coordination by Ether AlphaProduct α-Glycoside (Major Product) Oxocarbenium->AlphaProduct DCM (No participation) Anomeric Effect BetaProduct β-Glycoside (Major Product) Nitrilium->BetaProduct S_N2 Displacement by Acceptor (3-O-Bn-Glc) EtherCoord->AlphaProduct Shielding β-face Acceptor attacks α-face

Figure 1: The "Nitrile Effect" vs. Ethereal Solvent direction. Acetonitrile forms an axial intermediate leading to


-products, while ethers shield the 

-face leading to

-products.

Standard Operating Procedures (SOPs)

Protocol A: -Selective Glycosylation (The Nitrile Method)

Use this when targeting a 1,2-trans linkage with a non-participating donor.

  • Preparation: Dry Methyl 3-O-benzyl-D-glucopyranoside and the Donor separately by co-evaporation with toluene (3x).

  • Solvent System: Dissolve both in anhydrous Acetonitrile (MeCN) . If solubility is poor, use a 1:1 mixture of DCM:MeCN.

    • Note: The ratio of MeCN is critical. Even 10% MeCN can trigger the

      
      -directing effect.
      
  • Temperature: Cool to -40°C . Lower temperatures (-78°C) favor kinetic control (nitrilium formation).

  • Activation: Add TMSOTf (0.1 eq) dropwise.

  • Quench: Add Triethylamine (Et3N) before warming to room temperature to prevent acid-catalyzed anomerization.

Protocol B: Regioselective C2-Functionalization (Tin-Mediated)

Use this to force reaction at C2 despite C6 being free.

  • Reagent: Dibutyltin oxide (

    
    ).
    
  • Step 1: Reflux Methyl 3-O-benzyl-D-glucopyranoside (1 eq) and

    
     (1 eq) in Methanol for 2-4 hours until the solution is clear.
    
  • Step 2: Evaporate solvent to dryness.

  • Step 3: Dissolve the resulting stannylene acetal in anhydrous Toluene or Dioxane.

  • Reaction: Add the electrophile (Donor-Halide or Alkyl Halide) and CsF (Cesium Fluoride) or TBAI (Tetrabutylammonium iodide).

  • Outcome: The tin activates the cis-diol or the most nucleophilic oxygen. In 3-O-Bn-Glc, it enhances the nucleophilicity of C2-OH significantly.

FAQ: Frequently Asked Questions

Q: Can I use Methyl 3-O-benzyl-D-glucopyranoside to make an alpha-glycoside? A: Yes. To favor the


-anomer :
  • Ensure your donor has a non-participating group at C2 (e.g., Benzyl ether, Azide).

  • Use Diethyl Ether or Dioxane as the solvent.

  • Avoid Acetonitrile.

  • Use a donor with a leaving group that favors

    
    -like inversion if starting from a 
    
    
    
    -halide (Lemieux’s halide ion method).

Q: My reaction yields are low (<30%). Is the 3-O-Bn group deactivating? A: No, it is activating. The issue is likely hydrogen bonding . The C2-OH can H-bond to the anomeric OMe, and the C4-OH can H-bond to the C3-OBn oxygen. This internal network reduces reactivity.

  • Fix: Add 4Å Molecular Sieves (acid washed) to disrupt water, but also consider using DCM/DMF mixtures to disrupt internal H-bonds, though this may erode stereoselectivity.

Q: How do I separate the regioisomers if I get a mixture? A: 3-O-Bn derivatives often separate well on silica gel using Toluene:Ethyl Acetate gradients (rather than Hexane:EtOAc). The aromatic interactions with toluene often improve resolution of benzyl-protected sugars.

References

  • Schmidt, R. R., & Kinzy, W. (1994). Anomeric-Oxygen Activation for Glycoside Synthesis: The Trichloroacetimidate Method. Advances in Carbohydrate Chemistry and Biochemistry.

  • Vankar, Y. D., et al. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry.[3]

  • Fraser-Reid, B., et al. (1988). Armed and disarmed glycosyl donors in saccharide couplings. Journal of the American Chemical Society.[4]

  • Demchenko, A. V. (2003). Stereoselective Chemical 1,2-cis O-Glycosylation: From "Logics" to "Magic". Synlett.

  • Crich, D. (2010). Methodology Development and Physical Organic Chemistry: A Powerful Combination for the Advancement of Carbohydrate Chemistry. The Journal of Organic Chemistry.

Sources

Troubleshooting

optimization of reaction conditions for glycosylation with Methyl 3-O-benzyl-D-glucopyranoside

Technical Support Center: Optimization of Glycosylation with Methyl 3-O-benzyl-D-glucopyranoside Strategic Overview: The Reactivity Landscape Subject: Methyl 3-O-benzyl-D-glucopyranoside Role: Glycosyl Acceptor (Nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Glycosylation with Methyl 3-O-benzyl-D-glucopyranoside

Strategic Overview: The Reactivity Landscape

Subject: Methyl 3-O-benzyl-D-glucopyranoside Role: Glycosyl Acceptor (Nucleophile) Structure Analysis: This molecule is a triol (free hydroxyls at C2, C4, and C6) with a permanent protecting group (Benzyl ether) at C3 and a fixed anomeric center (Methyl glycoside).

As a Senior Application Scientist, I must emphasize that success with this specific acceptor relies entirely on managing Regioselectivity and Electronic Activation .

  • The C6-OH (Primary): This is your kinetic target. It is sterically unhindered and the most nucleophilic. If you run a reaction with 1.0 equivalent of donor at low temperature, you will glycosylate here.

  • The C2-OH (Secondary): This is the second most reactive site. The C3-OBn group is electron-donating, which increases the nucleophilicity of the C2-OH compared to a C3-OBz (benzoyl) analog. However, the C3-OBn group adds steric bulk.

  • The C4-OH (Secondary): This is the least reactive hydroxyl in the gluco-series due to steric crowding from the C3-OBn and the C5-hydroxymethyl group.

Core Directive: Do not attempt "shotgun" glycosylation on this triol unless you want a complex mixture. You must use Kinetic Control (Temperature/Stoichiometry) to hit C6, or Protective Group Strategy (blocking C6) to hit C2/C4.

Critical Optimization Protocols

Protocol A: Kinetic Regioselective Glycosylation (Targeting C6-OH)

Use this protocol to selectively glycosylate the primary alcohol while leaving C2 and C4 free.

Reagents:

  • Acceptor: Methyl 3-O-benzyl-D-glucopyranoside (1.0 equiv)

  • Donor: Glycosyl Trichloroacetimidate (1.1 equiv) or Thioglycoside (1.1 equiv)

  • Promoter: TMSOTf (0.1 equiv) for imidates; NIS/TfOH for thioglycosides.

  • Solvent: Dichloromethane (DCM) [Anhydrous]

  • Additives: Acid-washed Molecular Sieves (4Å), freshly activated.

Step-by-Step Workflow:

  • Drying (Critical): Co-evaporate the acceptor and donor with dry toluene (3x) to remove trace moisture. This is non-negotiable for benzyl-protected acceptors which are prone to hydrolysis if the promoter stalls.

  • Activation: Place reagents in a flame-dried flask with activated 4Å MS. Add DCM (0.05 M concentration).

  • Thermal Control: Cool the reaction mixture to -78°C .

    • Scientist's Note: High temperatures (-20°C or RT) will overcome the energy barrier for C2/C4 glycosylation, leading to di- and tri-glycosylated byproducts.

  • Initiation: Add the promoter dropwise.

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC.[1] If conversion is low, warm slowly to -40°C. Do not exceed -30°C if high regioselectivity is required.

  • Quench: Quench with Triethylamine (Et3N) while still cold.

Protocol B: Targeting Secondary Hydroxyls (C2 or C4)

Direct glycosylation of C2/C4 in the presence of free C6 is inefficient. You must cap C6.

  • Silylation: Treat Methyl 3-O-benzyl-D-glucopyranoside with TBDMSCl (1.1 equiv) and Imidazole in DMF. This selectively protects C6.[2]

  • Glycosylation: Now, with C6 blocked, the C2-OH becomes the primary nucleophile. Use standard glycosylation conditions (0°C to RT allowed).

  • Differentiation: The C3-OBn group makes C2 more nucleophilic than C4. You will likely get a 4:1 to 10:1 ratio favoring C2 over C4.

Troubleshooting & FAQs

Q1: I am seeing a "streak" or multiple spots on my TLC. What is happening? Diagnosis: Loss of Regiocontrol. The Science: You likely ran the reaction too warm (>-20°C) or used too much donor (>1.5 equiv). The primary C6-OH reacted first, but the excess energy allowed the donor to attack C2 and C4. The Fix:

  • Reduce temperature to -78°C.

  • Reduce donor stoichiometry to 1.0 - 1.1 equivalents.

  • Dilute the reaction (0.02 M) to favor the most accessible site (C6).

Q2: My yield is low (<40%), and I see the hydrolyzed donor (hemiacetal). Diagnosis: Moisture Contamination. The Science: Water is a better nucleophile than your bulky sugar acceptor. If your molecular sieves are "expired" (saturated), the promoter activates the donor, and water intercepts it immediately. The Fix:

  • Activate Molecular Sieves (4Å) at 300°C under high vacuum for 4 hours.

  • Use a "Schlenk line" technique for solvent transfer.[3]

  • Reference: See BenchChem Guide on Moisture Sensitivity [1].

Q3: I am getting the wrong stereochemistry (Alpha instead of Beta). Diagnosis: Lack of Neighboring Group Participation (NGP) or Solvent Effect. The Science:

  • If your Donor has a participating group (e.g., 2-O-Ac or 2-O-Bz), you should get trans-glycosylation (Beta for gluco-donors).

  • If your Donor is ether-protected (e.g., Benzyl), you rely on the Anomeric Effect (Alpha) or Solvent Effects. The Fix:

  • To favor Beta : Use Acetonitrile as a solvent (forms a beta-nitrilium intermediate).

  • To favor Alpha : Use Diethyl Ether or DCM.

Q4: Can I use the C3-OBn group to direct glycosylation to C2? Diagnosis: Electronic Activation vs. Steric Hindrance. The Science: The C3-OBn is an ether. Unlike an ester (which is electron-withdrawing and deactivates neighbors), the benzyl group is electron-donating. This makes C2 and C4 more nucleophilic than in a benzoylated sugar. However, the benzyl group is bulky. Insight: Expect C2 to be reactive, but watch for steric clashes if your Donor is also very bulky (e.g., a fucose or mannose donor).

Visual Troubleshooting Logic

Glycosylation_Troubleshooting Start Start: Methyl 3-O-benzyl-D-glucopyranoside Goal Define Target Hydroxyl Start->Goal TargetC6 Target: C6-OH (Primary) Goal->TargetC6 TargetSec Target: C2 or C4 (Secondary) Goal->TargetSec TempCheck Is Temp < -40°C? TargetC6->TempCheck TempHigh Result: Mixture (C6, C2, C4) TempCheck->TempHigh No TempLow Result: High Regioselectivity (C6) TempCheck->TempLow Yes ProtectCheck Is C6 Protected? TargetSec->ProtectCheck NoProtect Error: C6 will react first ProtectCheck->NoProtect No YesProtect Proceed: C2 reacts > C4 ProtectCheck->YesProtect Yes (e.g., TBDMS) YieldCheck Problem: Low Yield / Hydrolysis Moisture Cause: Moisture in Solvent/MS YieldCheck->Moisture FixMS Fix: Activate MS 4Å @ 300°C Moisture->FixMS

Caption: Decision tree for optimizing regioselectivity and troubleshooting yield issues with Methyl 3-O-benzyl-D-glucopyranoside.

References

  • BenchChem Technical Support. (2025).[1][4][5][6] Troubleshooting common issues in glycosylation reactions: Moisture Sensitivity and Orthoester Formation. Retrieved from

  • Nishino, T., et al. (2011). Regioselective Glycosylation of Unprotected Methyl Hexopyranoside. Heterocycles. This paper details the reactivity hierarchy (C6 > C2) of methyl glucosides. Retrieved from

  • Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation. Wiley-VCH.
  • Mobarak, H., et al. (2025). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-glucopyranoside. Journal of Chemical Crystallography.[7][8] Provides structural insights into the H-bonding networks of benzyl-protected methyl glucosides.[7][8] Retrieved from

Sources

Optimization

Technical Support Center: Debenzylation of Methyl 3-O-benzyl-D-glucopyranoside

Case ID: #GLC-Bn-03 Status: Active Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division Executive Summary & Molecule Profile User Query: "I am attempting to remove the benzyl group from Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #GLC-Bn-03 Status: Active Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary & Molecule Profile

User Query: "I am attempting to remove the benzyl group from Methyl 3-O-benzyl-D-glucopyranoside to yield Methyl


-D-glucopyranoside, but I am facing low yields/incomplete reaction."

Technical Context: The debenzylation of Methyl 3-O-benzyl-D-glucopyranoside is a deceptive reaction. While theoretically simple, the presence of the anomeric methyl acetal (C1-OMe) creates a "stability window" constraint. You must cleave the robust benzyl ether (C3-OBn) without hydrolyzing the acid-sensitive glycosidic bond at C1.

  • Target Bond: Benzyl ether (C-O bond energy ~90 kcal/mol).

  • Risk Factor: Anomeric Methyl Glycoside (Sensitive to aqueous acid, stable to base/neutral).

  • Standard Solution: Heterogeneous Catalytic Hydrogenolysis (

    
    , Pd/C).
    

Diagnostic Workflow (Interactive Guide)

Before altering your protocol, use this decision tree to identify the root cause of the failure.

DebenzylationWorkflow Start START: Reaction Status? Stalled Reaction Stalled / No Conversion Start->Stalled WrongProd Product is Glucose (Anomer Lost) Start->WrongProd Slow Reaction is Very Slow (>24h) Start->Slow CheckS Check Sulfur/Amine Impurities (Catalyst Poisoning) Stalled->CheckS Likely Cause CheckAcid Check pH of Solvent (Acid Hydrolysis) WrongProd->CheckAcid Likely Cause CheckH2 Check H2 Mass Transfer (Agitation/Pressure) Slow->CheckH2 Likely Cause Clean Action: Recrystallize SM or Increase Catalyst Load CheckS->Clean Buffer Action: Add NaHCO3 or Switch to Transfer Hydrog. CheckAcid->Buffer Boost Action: Switch Solvent (AcOH) or Increase Pressure CheckH2->Boost

Caption: Diagnostic logic for identifying failure modes in glycoside debenzylation.

Core Protocol: Catalytic Hydrogenolysis (The "Gold Standard")

This protocol is optimized to preserve the anomeric methyl group while removing the C3-benzyl ether.

Reagents:

  • Substrate: Methyl 3-O-benzyl-D-glucopyranoside (1.0 equiv).

  • Catalyst: 10% Pd/C (Degussa type E101 or equivalent, 10-20 wt% loading).

  • Solvent: MeOH or EtOH (HPLC grade).

  • Additive: None (Neutral conditions are critical).

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in MeOH (0.1 M concentration).

    • Why: High concentration can lead to catalyst encapsulation by the precipitating polar product (Methyl glucoside).

  • Inert Purge: Flush the flask with Nitrogen (

    
    ) for 5 minutes.
    
    • Safety: Adding dry Pd/C to a methanol solution containing air can ignite solvent vapors.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of substrate).

  • Hydrogen Introduction:

    • Atmospheric:[1] Balloon of

      
      .[2][3] Purge the vessel (vacuum/fill) 3 times.
      
    • Parr Shaker: 40-50 psi (only if atmospheric fails).

  • Reaction: Stir vigorously at Room Temperature (RT).

    • Critical: The reaction is diffusion-limited. If the stir bar isn't creating a vortex, the

      
       isn't dissolving.
      
  • Filtration: Filter through a Celite pad. Wash extensively with hot MeOH/Water (1:1).

    • Why: The product (Methyl glucoside) is very polar and may stick to the carbon support.

Troubleshooting & FAQs

Q1: The reaction hasn't moved after 24 hours. TLC shows only starting material.

Diagnosis: Catalyst Poisoning. Explanation: Sulfur (from thioglycoside donors used in previous steps) or amines are potent poisons for Palladium. They bind irreversibly to the active sites, preventing


 adsorption.
Solution: 
  • The "Spike" Test: Add a small amount of cyclohexene or a known clean alkene. If it doesn't reduce, your catalyst is dead.

  • Remediation: Filter off the poisoned catalyst. Dissolve the starting material and wash with aqueous

    
     or dilute bleach (to oxidize sulfur traces), then re-subject to fresh Pd/C.
    
Q2: I lost the methyl group! I isolated free Glucose instead of Methyl Glucoside.

Diagnosis: Acidic Hydrolysis. Explanation: Some Pd/C batches are slightly acidic (due to manufacturing with HCl). Or, if you used acetic acid as a co-solvent, the pH dropped low enough to hydrolyze the acetal at C1. Solution:

  • Buffer: Add solid

    
     (5 mg per mmol) to the reaction mixture to neutralize trace acidity.
    
  • Avoid Acidic Solvents: Do not use glacial acetic acid or TFA for this specific substrate.

Q3: The reaction stalled at 50% conversion.

Diagnosis: Product Inhibition / Solubility. Explanation: Methyl glucoside (product) is much less soluble in pure organic solvents than the benzylated starting material. It may precipitate onto the catalyst surface, blocking active sites. Solution:

  • Co-solvent: Use MeOH/EtOAc (1:1) or even MeOH/

    
     (9:1). Water helps solubilize the deprotected sugar product, keeping the catalyst surface clean.
    

Alternative Protocol: Transfer Hydrogenation

If you lack high-pressure equipment or face safety concerns with


 gas, use Transfer Hydrogenation . This is often more selective and faster for hindered ethers.

Mechanism: Instead of


 gas, we use a hydrogen donor (Cyclohexene or Ammonium Formate). The Pd extracts hydrogen from the donor and transfers it to the benzyl ether.

Protocol:

  • Dissolve Methyl 3-O-benzyl-D-glucopyranoside in dry EtOH.

  • Add 10% Pd/C (20 wt%).

  • Add Cyclohexene (10 equiv) or Ammonium Formate (5 equiv).

  • Reflux (70-80°C) for 1-4 hours.

  • Filter and concentrate.

Comparative Data:

ParameterStandard Hydrogenolysis (

)
Transfer Hydrogenation (HCOONH4)
Speed Slow (Diffusion limited)Fast (Kinetic control)
Selectivity HighVery High
Anomeric Stability Good (if neutral)Excellent (Buffered by ammonia)
Safety Flammable Gas RiskNo Gas Cylinder needed

Mechanistic Visualization

Understanding the surface chemistry helps troubleshoot "poisoning" and "steric" issues.

Mechanism Step1 Adsorption Benzyl Ether binds to Pd Surface via Phenyl Ring $pi$-system Step2 Oxidative Addition C-O bond weakens Pd inserts into Benzylic C-O Step1->Step2 Step3 Hydrogenolysis Surface H species attack Cleaves Toluene + Alcohol Step2->Step3 PdSurface Pd Catalyst Surface Step3->PdSurface Regeneration PdSurface->Step1 Coordination

Caption: The catalytic cycle on the Palladium surface. Note that the phenyl ring adsorption (Step 1) is required; steric bulk around the C3 position can slow this down.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.[4]

  • Bieg, T.; Szeja, W. "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation."[5][6] Synthesis, 1985 , 1985(1), 76-77.[5][6]

  • Fedorov, A. et al. "Palladium on Carbon: A General Overview." Organic Process Research & Development, 2014 .[7][8] (General reference for catalyst handling).

  • Organic Chemistry Portal. "Cleavage of Benzyl Ethers." (Database of reaction conditions).

Sources

Troubleshooting

Technical Support Center: Benzyl Group Stability in Glucopyranoside Synthesis

This technical guide addresses the stability and reactivity of Benzyl (Bn) protecting groups in glucopyranoside synthesis. While Benzyl ethers are classically defined as "permanent" protecting groups that do not migrate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and reactivity of Benzyl (Bn) protecting groups in glucopyranoside synthesis. While Benzyl ethers are classically defined as "permanent" protecting groups that do not migrate (unlike Benzoyl/Acyl groups), they are susceptible to Intermolecular Transfer (Scrambling) and Lewis Acid-Mediated Cleavage under specific glycosylation conditions.

Topic: Preventing Benzyl Group Anomalies (Scrambling & Cleavage) Audience: Synthetic Carbohydrate Chemists & Medicinal Chemists Version: 2.0 (Current Standards)

Executive Summary: The "Migration" Misnomer

In carbohydrate chemistry, true intramolecular migration (e.g., 1,2-shift) is a characteristic of Acyl groups (Acetyl, Benzoyl), not Benzyl ethers. If you are observing "Benzyl migration," you are likely encountering one of two distinct phenomena:

  • Benzyl Scrambling (Intermolecular Transfer): Under strong Lewis acidic conditions (e.g., TMSOTf, TfOH), a benzyl cation (

    
    ) is generated from the donor and alkylates the acceptor's free hydroxyl group. This "caps" the acceptor, mimicking a migration.
    
  • Lewis Acid Cleavage: Certain promoters (e.g., TiCl

    
    , SnCl
    
    
    
    ) can coordinate to the benzyl ether oxygen and cleave the
    
    
    bond, removing the group entirely.

This guide provides troubleshooting for these specific anomalies. Note: If you are actually struggling with O2


 O3 ester migration, please refer to Section 4.

Troubleshooting Guide: Benzyl Scrambling (Intermolecular Transfer)

Symptom: During glycosylation, the acceptor is converted to its benzyl ether (Acceptor-O-Bn) instead of the glycoside, or the donor loses benzyl groups. Context: Common in "Armed" donors (per-benzylated) activated by strong Lewis acids (TMSOTf) at ambient temperatures.

Mechanism of Failure

High concentrations of strong Lewis acid or elevated temperatures promote the ionization of the benzyl ether. The resulting benzyl cation (


) is a potent electrophile that attacks the nucleophilic acceptor.
Diagnostic & Solutions
VariableDiagnostic CheckCorrective Action
Promoter Strength Are you using >0.1 eq of TMSOTf or TfOH?Reduce Loading: Use catalytic amounts (0.01–0.05 eq). Switch to milder promoters like NIS/AgOTf or DMTST if possible.
Temperature Is the reaction running at

C or RT?
Cryogenic Control: Cool to -78^\circC or -40^\circC . Scrambling has a higher activation energy than glycosylation.
Acid Scavenging Is the reaction mixture turning dark/black?Add Base: Use TTBP (2,4,6-tri-tert-butylpyrimidine) . It scavenges stray protons without quenching the Lewis acid required for activation.
Concentration Is the reaction highly concentrated (>0.1 M)?Dilute: Lower concentration (0.02–0.05 M) reduces the collision frequency between free

and the acceptor.
FAQ: Benzyl Scrambling

Q: Why does this happen more with "Armed" donors? A: "Armed" donors (per-benzylated) are electron-rich, stabilizing the oxocarbenium ion. However, this electron density also makes the benzyl ether oxygens more basic and susceptible to Lewis acid coordination and subsequent cleavage/transfer.

Q: Can I use molecular sieves to stop this? A: Molecular sieves (AW-300 or 4Å) are essential for removing water (which kills the donor), but they do not prevent scrambling. In fact, acidic sieves can sometimes promote it. Ensure sieves are acid-washed or neutral.

Troubleshooting Guide: Lewis Acid-Mediated Cleavage

Symptom: Loss of Benzyl groups (deprotection) during glycosylation or Lewis acid treatment. Context: Often seen when using TiCl


 , SnCl

, or BCl

.
Compatibility Matrix

Certain Lewis acids are incompatible with Benzyl ethers at higher temperatures.

Lewis AcidBenzyl StabilityNotes
TMSOTf Moderate Stable at low temp. Causes scrambling at RT or high conc.
BF

OEt

High Generally safe. Standard for many glycosylations.
TiCl

Low Risk: Can cleave Bn ethers (especially p-methoxybenzyl) via coordination. Used intentionally for deprotection in some protocols.
SnCl

Moderate/Low Can cleave Bn ethers, especially if ortho to acetates.
BCl

None Fatal: Will quantitatively cleave Benzyl ethers. Used specifically for debenzylation.
Protocol Adjustment

If you must use TiCl


 (e.g., for 1,2-cis glycosylation):
  • Strict Temperature Control: Do not exceed

    
    C.
    
  • Short Reaction Times: Quench immediately upon consumption of the donor.

  • Alternative Donors: Consider using p-chlorobenzyl (ClBn) ethers, which are more electron-deficient and resistant to oxidative or Lewis-acid cleavage.

The "Did You Mean Benzoyl?" Check (Acyl Migration)

If you are observing a group moving from O2 to O3 (or similar) under basic or acidic conditions, you are likely dealing with Benzoyl (Bz) or Acetyl (Ac) migration, not Benzyl.

Quick Fixes for Acyl Migration:

  • Orthoester Formation: Perform glycosylations at low temperature to favor the kinetic product and avoid thermodynamic equilibration.

  • pH Control: Avoid pH > 8 during workup. Acyl migration is base-catalyzed.

  • Protecting Group Switch: If migration is persistent, switch the migrating position to a Benzyl ether (which does not migrate) or a Silyl ether.

Visualizing the Scrambling Pathway

The following diagram illustrates how "Benzyl Migration" is actually an intermolecular transfer event competing with the desired glycosylation.

BenzylScrambling cluster_intermediates Reactive Intermediates Donor Armed Donor (Glc-OBn) Oxo Oxocarbenium Ion (Glycosyl Cation) Donor->Oxo Activation BnCat Free Benzyl Cation (Bn+) Donor->BnCat Acid-Cat. Cleavage (High Temp/Acidity) Activator Strong Lewis Acid (TMSOTf / TfOH) Activator->Donor Product Desired Glycoside (Glc-O-R) Oxo->Product + Acceptor (Glycosylation) Byproduct Scrambled Byproduct (Bn-O-R) BnCat->Byproduct + Acceptor (Transfer/Scrambling) Acceptor Acceptor (R-OH)

Caption: Pathway comparison between desired glycosylation (Green) and Benzyl Scrambling (Red). Scrambling is driven by excess acid and heat generating free benzyl cations.

Validated Protocol: Anti-Scrambling Glycosylation

This protocol is designed to minimize benzyl transfer when using per-benzylated ("armed") donors.

Reagents:

  • Donor: Per-benzylated thioglycoside or trichloroacetimidate.

  • Acceptor: Alcohol (ROH).

  • Promoter: NIS/TfOH (for thios) or TMSOTf (for imidates).

  • Additive: TTBP (2,4,6-Tri-tert-butylpyrimidine). Crucial for buffering.

  • Solvent: DCM (Anhydrous).

Step-by-Step:

  • Drying: Co-evaporate donor and acceptor with toluene (3x) to remove trace water. Dry TTBP under vacuum.

  • Setup: Dissolve Donor (1.2 eq), Acceptor (1.0 eq), and TTBP (2.0–3.0 eq relative to promoter) in DCM under Argon. Add activated 4Å molecular sieves.

  • Equilibration: Stir at room temperature for 30 mins, then cool to -40^\circC (or -78^\circC if reactivity allows).

  • Activation:

    • For Thioglycosides: Add NIS (1.5 eq) followed by TfOH (0.1 eq).

    • For Imidates: Add TMSOTf (0.05 eq) dropwise.

  • Monitoring: Monitor by TLC. If the reaction is sluggish, warm slowly to -20^\circC. Do not jump to RT.

  • Quench: Quench with Triethylamine (Et

    
    N) before removing the cooling bath.
    
  • Rationale: The TTBP neutralizes the super-acidic protons generated during activation, preventing the autocatalytic cleavage of benzyl ethers that leads to scrambling [1].

References

  • Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research. Link

  • Boltje, T. J., et al. (2010). "Chemical Synthesis of Carbohydrates and the Era of Glycomics." Nature Chemistry. Link

  • Codée, J. D., et al. (2005). "Thiophenyl Glycosides in Oligosaccharide Synthesis." Chemical Society Reviews. Link

  • Nigudkar, S. S., & Demchenko, A. V. (2015). "Stereocontrolled 1,2-cis Glycosylation as the Driving Force of Carbohydrate Chemistry." Chemical Science. Link

  • Wagner, M., et al. (2010). "Prevention of Acyl Migration in Carbohydrate Synthesis." Journal of Organic Chemistry. Link

Optimization

Technical Support Center: Impurity Profiling of Methyl 3-O-benzyl-D-glucopyranoside

Executive Summary Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected peaks in your chromatograms or ambiguous signals in your NMR spectra for Methyl 3-O-benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected peaks in your chromatograms or ambiguous signals in your NMR spectra for Methyl 3-O-benzyl-D-glucopyranoside (Me-3-OBn-Glc) .

This compound is a critical "acceptor" intermediate in oligosaccharide synthesis.[1] Its purity is paramount because regioisomers (e.g., 2-O-benzyl) behave almost identically in subsequent glycosylation reactions but yield incorrect biological structures.[1]

This guide moves beyond standard protocols, offering a forensic approach to identifying and quantifying impurities based on the specific synthetic route used (typically stannylene acetal-mediated alkylation).[1]

Module 1: Chromatographic Separation (HPLC)

The Challenge: "I see a single broad peak, or my impurities are co-eluting."

Diagnosis: Standard C18 columns often fail to resolve regioisomers of mono-benzylated carbohydrates. The hydrophobic surface area difference between a 3-O-benzyl and a 2-O-benzyl group is negligible on an alkyl chain.

The Solution: Pi-Pi Interaction Chromatography Switch to a stationary phase that interacts with the aromatic benzyl ring.

Recommended Protocol: Phenyl-Hexyl or PFP Separation [2]
ParameterConditionRationale
Column Phenyl-Hexyl or Pentafluorophenyl (PFP) (e.g., 150 x 4.6 mm, 3 µm)These phases engage in

stacking with the benzyl group. The spatial orientation of the benzyl group (axial vs. equatorial proximity) affects this interaction, resolving isomers.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity.
Mobile Phase B Methanol (NOT Acetonitrile)Critical: Acetonitrile has

electrons that compete with the stationary phase, reducing selectivity.[1] Methanol allows the benzyl-phenyl interaction to dominate [1].
Gradient 10% B to 60% B over 25 minsMono-benzylated sugars are moderately polar; high organic content is not required.
Detection UV (254 nm) & CAD/ELSD UV detects the benzyl group (impurities and product).[1] CAD/ELSD detects unreacted Methyl Glucoside (which has no UV chromophore).[1]
Troubleshooting Flow: Detector Selection

DetectorLogic cluster_legend Legend Start What is your primary analytical goal? Q1 Are you quantifying Starting Material (Methyl Glucoside)? Start->Q1 Q2 Are you quantifying Regioisomers (2-OBn, 4-OBn)? Q1->Q2 No Res1 MUST use CAD, ELSD, or RI. (Methyl Glucoside has no UV) Q1->Res1 Yes Res2 Use UV at 254 nm. (Benzyl groups absorb strongly) Q2->Res2 Yes Res3 Use LC-MS (ESI+ in Na+). (Differentiates mono- vs di-benzyl) Q2->Res3 Unknown peaks? key Blue: Start | Red: Non-UV Required | Green: UV OK

Figure 1: Decision matrix for detector selection based on impurity type.

Module 2: Structural Elucidation (NMR)

The Challenge: "Is it 3-O-benzyl or 2-O-benzyl?"

Diagnosis: Mass Spectrometry cannot distinguish these regioisomers (both are


 284.3 for 

). You must use NMR.

The "Alpha-Effect" Validation Method: Alkylation of a hydroxyl group deshields the attached carbon atom (shifts it downfield) by 7–10 ppm in


C NMR.
Step-by-Step Identification Protocol
  • Run

    
    C NMR (or HSQC): 
    
    • Locate the anomeric carbon (C1).[1] For Methyl

      
      -D-glucoside, this is typically ~99-100 ppm .
      
    • Locate the signal for C3 .

      • In unsubstituted Methyl

        
        -D-glucoside, C3 is ~74-76 ppm .
        
      • In Methyl 3-O-benzyl-D-glucopyranoside , C3 shifts to ~82-84 ppm [2].

    • Troubleshooting: If you see a major carbon signal at ~80 ppm (C2 shift) instead of 83 ppm, you likely have the 2-O-benzyl isomer, often formed if the stannylene intermediate rearranges.[1]

  • Run

    
     NMR (Coupling Analysis): 
    
    • The benzyl methylene protons (

      
      ) appear as an AB system (two doublets) around 4.7–4.9 ppm  due to the chirality of the sugar.
      
    • Critical Check: If the benzyl protons appear as a perfect singlet, suspect a loss of chirality or degradation (e.g., hydrolysis to benzyl alcohol).[1]

Module 3: Process Impurities & Origins

The Challenge: "Where are these impurities coming from?"

Context: The synthesis usually involves refluxing Methyl


-D-glucoside with Dibutyltin oxide (

) to form a 2,3-stannylene acetal, followed by reaction with Benzyl Bromide (BnBr) and CsF or Fluoride salts.[1]

Impurity Map:

ImpurityOriginDetection Strategy
Methyl 2-O-benzyl-Glc Stannylene migration or poor regioselectivity.HPLC (Phenyl-Hexyl),

C NMR (C2 shift).[1]
Methyl 2,3-di-O-benzyl-Glc Over-alkylation (excess BnBr or high temp).LC-MS (Mass +90 Da vs product).
Benzyl Alcohol Hydrolysis of excess Benzyl Bromide.GC-FID or HPLC (elutes early).
Dibutyltin residues Incomplete removal of tin reagent.ICP-MS or faint aliphatic peaks in NMR (0.8-1.5 ppm).
Visualizing the Impurity Pathway

ImpurityPath cluster_reagents Reagent Breakdown MG Methyl Glucoside (Starting Material) Sn Stannylene Acetal (Intermediate) MG->Sn + Bu2SnO Target Methyl 3-O-benzyl-Glc (TARGET) Sn->Target + BnBr (Major Path) Imp1 Methyl 2-O-benzyl-Glc (Regioisomer) Sn->Imp1 Migration/Leakage Imp2 Di/Tri-benzyl derivatives (Over-reaction) Target->Imp2 + Excess BnBr Imp1->Imp2 + Excess BnBr Imp3 Benzyl Alcohol (Hydrolysis) BnBr Benzyl Bromide BnBr->Imp3 + H2O

Figure 2: Synthetic pathways leading to common impurities in stannylene-mediated benzylation.

Frequently Asked Questions (FAQ)

Q: Why is my sample turning yellow over time? A: This indicates the presence of trace Benzyl Bromide or Benzyl Iodide (if TBAI was used).[1] These halides degrade and oxidize. Fix: Wash the crude organic phase with 10%


 (sodium thiosulfate) to quench active halides before final purification.[1]

Q: Can I use Refractive Index (RI) for detection? A: Yes, but only for isocratic runs. RI is unstable with gradients. Since separating the 2-O and 3-O isomers requires a gradient (or very optimized isocratic mix) on Phenyl-Hexyl columns, RI is generally discouraged for impurity profiling.

Q: I see a doublet at ~1.3 ppm in the proton NMR. Is this an impurity? A: If you used the stannylene acetal method, this is likely a butyl group from residual dibutyltin byproducts.[1] Tin residues are notoriously difficult to remove. Fix: Perform a partition with acetonitrile/hexane (sugar goes to MeCN, tin goes to hexane) or use KF/silica gel filtration.[1]

References

  • National Institutes of Health (NIH). (2020).[1] Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase. Journal of Chromatography A. Retrieved from [Link][1]

  • Oxford Instruments. (2023).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-O-benzyl-D-glucopyranoside

This technical guide addresses the scale-up and purification of Methyl 3-O-benzyl-D-glucopyranoside . This specific monosaccharide derivative is a critical building block in carbohydrate chemistry, often used as a glycos...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up and purification of Methyl 3-O-benzyl-D-glucopyranoside . This specific monosaccharide derivative is a critical building block in carbohydrate chemistry, often used as a glycosyl acceptor due to the free hydroxyl groups at C-2, C-4, and C-6.[1]

[1]

Executive Summary: The Scale-Up Challenge

Scaling up the production of Methyl 3-O-benzyl-D-glucopyranoside presents a classic carbohydrate chemistry dilemma: Regioselectivity vs. Purification Efficiency .[1][2]

Direct benzylation of methyl


-D-glucopyranoside yields a complex statistical mixture (2-O, 3-O, 4-O, 6-O, and poly-benzylated species) that is nearly impossible to purify economically at scale. Therefore, the only viable industrial strategy  relies on the 4,6-O-benzylidene acetal  protection route, utilizing metal chelation to direct benzylation specifically to the C-3 position.[1]

This guide focuses on the "Benzylidene Route" as the standard of operation.[1]

Module 1: Strategic Synthesis & Impurity Profile

Q: Why is my crude mixture containing so many isomers? A: If you attempted direct benzylation of methyl glucoside, you are fighting the similar nucleophilicity of the C-2, C-3, and C-4 hydroxyls.[1]

  • The Solution: You must use Methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside  as your starting material.[1] This locks the C-4 and C-6 positions.[1]
    
  • The Critical Split: Even with the 4,6-protected scaffold, you have two free hydroxyls (C-2 and C-3).[1]

    • Standard Basic Conditions (NaH/BnBr): Favors the 2-O-benzyl isomer (kinetic product) due to the higher acidity of the C-2 hydroxyl (adjacent to the anomeric center).[1]

    • Chelation Conditions (Copper/Tin): Favors the 3-O-benzyl isomer.[1] The metal coordinates between the cis-oxygen atoms (or specific geometries), activating the C-3 position.[1]

Q: Which synthesis method should I use for scale-up? A: The Copper(II) Chelation Method is superior to Organotin methods for scale-up because it avoids toxic tin residues and expensive waste disposal.[1]

MethodReagentsMajor IsomerScale-Up Viability
Phase Transfer DCM, NaOH, BnBr, TBAB2-O-benzyl High (but wrong isomer)
Organotin Bu

SnO, then BnBr, CsF
3-O-benzyl Low (Toxic tin removal)
Copper Chelation Cu(acac)

or CuCl

, BnBr, Base
3-O-benzyl High (Green, selective)
Module 2: Purification of the Intermediate (The "Benzylidene" Stage)

The most critical purification step occurs before the final deprotection.[1] You must purify Methyl 3-O-benzyl-4,6-O-benzylidene-


-D-glucopyranoside  (Intermediate A ) to >98% purity before proceeding.[1]

Q: How do I separate the 3-O-benzyl isomer from the 2-O-benzyl impurity? A: These two regioisomers have distinct physical properties.

  • Crystallization (Preferred): The 3-O-benzyl isomer is highly crystalline.[1]

    • Solvent System: Boiling Ethanol (95%) or Ethyl Acetate/Hexanes (1:3) .

    • Protocol: Dissolve the crude syrup in hot ethanol. Allow to cool slowly to room temperature, then 4°C. The 3-O isomer typically crystallizes as white needles, while the 2-O isomer remains in the mother liquor.[1]

  • Column Chromatography: If crystallization fails (e.g., >20% 2-O isomer present):

    • Stationary Phase: Silica Gel (40-63 µm).[1]

    • Eluent: Toluene/Ethyl Acetate (gradient 10:1 to 4:1). The 2-O isomer usually elutes after the 3-O isomer in non-polar systems due to hydrogen bonding effects, but this can vary based on the exact solvent.[1] Always run a TLC comparison.

Q: My product is "oiling out" instead of crystallizing. What do I do? A: This indicates the presence of benzyl bromide residues or high levels of the 2-O isomer.[1]

  • Fix: Perform a rapid "filtration" column. Pass the crude material through a short pad of silica using Toluene/EtOAc (5:1) to remove non-polar benzyl halides. Collect the carbohydrate fraction and re-attempt crystallization with seeding (add a tiny crystal of pure product if available).

Module 3: Final Deprotection & Polishing

To obtain the final Methyl 3-O-benzyl-D-glucopyranoside , you must remove the benzylidene acetal without cleaving the methyl glycoside or the benzyl ether.[1]

Q: What is the best deprotection method for scale-up? A: Mild Acid Hydrolysis .[1] Avoid strong mineral acids which might hydrolyze the methyl glycoside (anomeric position).

  • Reagent: 60% Acetic Acid (aq) at 60-80°C.

  • Alternative: p-Toluenesulfonic acid (catalytic) in Methanol/Water.

Q: How do I purify the final water-soluble product? A: The final product has three free hydroxyl groups (water-soluble).[1]

  • Workup: Evaporate the acetic acid/water completely. Co-evaporate with Toluene 3x to remove traces of acetic acid (crucial, as acetate salts inhibit crystallization).

  • Crystallization: The final compound, Methyl 3-O-benzyl-

    
    -D-glucopyranoside , can be crystallized.
    
    • Solvent:Ethyl Acetate (hot) -> add Hexanes (dropwise until turbid) -> Cool.

    • Melting Point Check: Pure product should melt around 80-85°C (alpha anomer).

Module 4: Workflow Visualization

The following diagram outlines the decision tree for the synthesis and purification process.

G Start Start: Methyl α-D-glucopyranoside Step1 Step 1: 4,6-Protection (Benzaldehyde dimethyl acetal, H+) Start->Step1 Inter1 Intermediate: Methyl 4,6-O-benzylidene-α-D-glucoside Step1->Inter1 Decision Select Benzylation Method Inter1->Decision PathA Method A: NaH / BnBr (Kinetic Control) Decision->PathA Standard Base PathB Method B: Cu(acac)2 / BnBr (Chelation Control) Decision->PathB Copper Catalyst ResultA Major Product: 2-O-Benzyl (WRONG ISOMER) PathA->ResultA ResultB Major Product: 3-O-Benzyl (CORRECT ISOMER) PathB->ResultB Final Final Product: Methyl 3-O-benzyl-α-D-glucopyranoside (Crystallize from EtOAc/Hex) ResultA->Final Impurity Stream Purification Purification: Crystallization from Ethanol ResultB->Purification Remove minor 2-O isomer Step3 Step 3: Deprotection (60% AcOH, 80°C) Purification->Step3 Step3->Final

Caption: Optimized workflow for the regioselective synthesis and purification of Methyl 3-O-benzyl-D-glucopyranoside.

Module 5: Detailed Experimental Protocol (Copper Method)

Step 1: Regioselective Benzylation

  • Dissolve Methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside  (1.0 eq) in anhydrous toluene.
    
  • Add Copper(II) acetylacetonate (0.1 eq) or CuCl

    
      (1.0 eq depending on variant).
    
  • Add Benzyl bromide (1.2 eq) and Potassium Hydroxide (powdered, 3.0 eq).

  • Heat to reflux (110°C) for 4-6 hours. Note: The copper chelate directs the benzyl group to the equatorial 3-OH.[1]

  • Workup: Filter off solids. Wash the organic layer with 10% Ammonium Hydroxide (to remove copper) and then brine.

  • Purification: Evaporate solvent. Recrystallize the solid residue from hot Ethanol.

Step 2: Acid Hydrolysis

  • Dissolve the purified intermediate in 60% Aqueous Acetic Acid .

  • Heat at 70°C for 2 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the benzylidene spot.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove acetic acid.

  • Final Polish: Dissolve residue in minimal hot Ethyl Acetate. Add Hexane until cloudy. Cool to 4°C to crystallize.

References
  • Regioselective Benzylation via Stannylene Acetals

    • David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. Link

  • Copper-Mediated Alkylation (The Eby Method)

    • Eby, R., & Schuerch, C. (1979). The use of copper(II) chelates for the selective benzylation of carbohydrates. Carbohydrate Research, 77, 61-70. Link

  • General Synthesis of Methyl 4,6-O-benzylidene-D-glucopyranoside

    • Hall, D. M. (1980). Stereoselective synthesis of 4,6-O-benzylidene derivatives. Carbohydrate Research. Link

  • Physical Properties & Crystallization Data

    • PubChem Compound Summary for Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. Link

Sources

Optimization

dealing with stereoselectivity issues in Methyl 3-O-benzyl-D-glucopyranoside reactions

Technical Support Center: Stereocontrol in Methyl 3-O-benzyl-D-glucopyranoside Synthesis Ticket ID: #GLC-BN-3-O Topic: Troubleshooting Stereoselectivity & Regioselectivity in Glucose Benzylation Assigned Specialist: Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereocontrol in Methyl 3-O-benzyl-D-glucopyranoside Synthesis

Ticket ID: #GLC-BN-3-O Topic: Troubleshooting Stereoselectivity & Regioselectivity in Glucose Benzylation Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Introduction: The "Two-Front" War

If you are synthesizing Methyl 3-O-benzyl-D-glucopyranoside , you are fighting two distinct stereochemical battles. Most failures in this synthesis arise from conflating these two issues:

  • The Anomeric Front (C1): Establishing the

    
     vs. 
    
    
    
    stereocenter at the glycosidic bond.
  • The Regiochemical Front (C3): Selectively installing a benzyl ether at Oxygen-3 (O3) while leaving O2, O4, and O6 untouched (or protected).

This guide deconstructs these challenges into self-validating workflows. We do not rely on "luck" or "careful monitoring"; we rely on thermodynamic forcing and chelation control.

Module 1: The Anomeric Conundrum (C1)

User Complaint: "I am getting a mixture of alpha and beta methyl glucosides, and they are difficult to separate."

The Root Cause: Kinetic vs. Thermodynamic Control

In Fischer glycosylation (treating glucose with MeOH/H+), the reaction initially forms a mixture of furanosides (kinetic products) and pyranosides. Over time, it equilibrates to the thermodynamically stable pyranosides.

  • The Anomeric Effect: The

    
    -anomer (axial OMe) is thermodynamically stabilized by the hyperconjugation of the endocyclic oxygen lone pair into the C1-O1 antibonding orbital (
    
    
    
    ).
  • The Trap: Stopping the reaction too early leaves

    
    -anomers and furanosides.
    
Protocol: Thermodynamic Forcing of Methyl -D-Glucopyranoside
ParameterRecommendationWhy?
Catalyst HCl (gas) or Acetyl ChlorideH2SO4 can lead to difficult sulfate byproducts. AcCl generates anhydrous HCl in situ.
Time > 48 Hours (Reflux)You must pass the kinetic phase to reach the thermodynamic equilibrium (

4:1

:

).
Purification Crystallization (EtOH)Crucial Step. Do not rely on chromatography. The

-anomer crystallizes readily; the

stays in the mother liquor.

Validation Check:

  • H-1 NMR Signal: The

    
    -anomer doublet appears at 
    
    
    
    ppm with a small coupling constant (
    
    
    Hz).
  • 
    -Contamination:  Look for a doublet at 
    
    
    
    ppm with a large coupling (
    
    
    Hz). If seen, recrystallize again.[1]

Module 2: The Regio-to-Stereo Challenge (C3)

User Complaint: "I cannot selectively benzylating position 3. I get mixtures of 2-O-benzyl, 3-O-benzyl, and 2,3-di-O-benzyl."

The Scientific Reality: In Methyl 4,6-O-benzylidene-


-D-glucopyranoside (the standard intermediate), the C2-OH and C3-OH are both secondary and equatorial. Their nucleophilicity is nearly identical. Standard Williamson ether synthesis (NaH/BnBr) will fail  to give high selectivity.

You must use Chelation Control to differentiate them.

Decision Tree: Selecting Your Activation Method

G Start Start: Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside Decision Constraint: Can you use Organotin? Start->Decision TinYes Method A: Stannylene Acetal (High C3 Selectivity) Decision->TinYes Yes (Lab Scale) TinNo Method B: Indirect C2-Protection (High Purity, Extra Steps) Decision->TinNo No (GMP/Scale-up) ProcessA 1. Bu2SnO, Reflux 2. BnBr, CsF TinYes->ProcessA ProcessB 1. BzCl (1.1 eq), Pyridine (Favors C2-Ester) 2. BnBr, NaH 3. Zemplén (NaOMe) TinNo->ProcessB Result Target: Methyl 3-O-benzyl- 4,6-O-benzylidene-alpha-D-glucoside ProcessA->Result ProcessB->Result

Caption: Workflow for selecting the regioselective benzylation strategy. Method A is faster; Method B is greener and scalable.

Detailed Protocols

Method A: The Stannylene Acetal Route (The "Gold Standard" for C3)

Theory: Dibutyltin oxide reacts with the trans-2,3-diol to form a five-membered stannylene acetal ring. The oxygen at C3 becomes more nucleophilic due to the specific coordination geometry and the loosening of the Sn-O3 bond in the presence of nucleophiles.

  • Activation:

    • Suspend Methyl 4,6-O-benzylidene-

      
      -D-glucopyranoside (1.0 eq) and Dibutyltin oxide  (1.0 eq) in Methanol.
      
    • Reflux until the solution becomes clear (formation of the stannylene acetal).

    • Evaporate solvent to dryness. Critical: Remove all water.

  • Reaction:

    • Redissolve the foam in anhydrous Toluene or DMF.

    • Add Cesium Fluoride (CsF) (1.2 eq) or Tetrabutylammonium Iodide (TBAI). Note: Fluoride coordinates to Tin, activating the O-Sn bond.

    • Add Benzyl Bromide (1.1 eq). Heat to 80°C.

  • Workup:

    • The reaction is regioselective for O3 .

    • Quench with water. The tin byproducts can be messy; wash with KF solution to precipitate insoluble tin fluorides.

Why this works: The stannylene acetal spans the trans-diequatorial diol. Kinetic studies show the O3 position is significantly more reactive toward alkyl halides in this complex [1].

Method B: The Indirect "Kinetic Trap" (The GMP Alternative)

Theory: If you cannot use Tin, exploit the subtle steric difference between O2 and O3. Acylation (Benzoylation) is often faster at O2 due to the inductive effect of the anomeric center (making O2 less nucleophilic but the transition state for acylation is often stabilized) or hydrogen bonding. Actually, in the gluco series, simple benzoylation often gives a mixture, but phase-transfer benzylation or controlled benzoylation often favors the 2-O-benzoate slightly. Better Variant: Use the copper chelation method (Eby & Schuerch) if avoiding Tin but willing to use Copper.

Revised Method B (The "Surefire" Chemical Route):

  • Benzoylation: Treat the starting material with Benzoyl Chloride (1.05 eq) in Pyridine at -20°C.

    • Result: Major product is usually the 2-O-benzoate (kinetic control).

    • Purification: Crystallize or column to remove 3-O-benzoate.

  • Benzylation: React the pure 2-O-benzoate with BnBr/Ag2O or BnBr/NaH. This forces the benzyl group to O3 (the only open spot).

  • Deprotection: Remove the benzoate with NaOMe/MeOH (Zemplén).

    • Result: Pure 3-O-benzyl derivative.

Troubleshooting FAQ

Q: I see a spot moving just above my starting material on TLC, but it's not the product.

  • Diagnosis: This is likely the 2-O-benzyl isomer or the 2,3-di-O-benzyl impurity.

  • Fix: In the Stannylene method, this implies wet solvents. Water hydrolyzes the stannylene acetal, reverting the system to a non-selective Williamson ether synthesis. Dry your toluene over Na/Benzophenone or molecular sieves.

Q: Can I use the Taylor Borinic Acid catalyst?

  • Analysis: Taylor's diphenylborinic acid catalysts are exceptional for cis-1,2-diols (like Mannose or Galactose) or specific activation of equatorial OH in polyols [2].

  • Warning: For Glucose (trans-1,2-diol), the selectivity is less pronounced than in Mannose. While feasible, the Stannylene method (Method A) has a longer track record of high C3-selectivity for the gluco configuration specifically [3].

Q: My NMR shows a shift in the H-1 signal after benzylation.

  • Analysis: If the H-1 doublet shifts downfield significantly (e.g., > 5.0 ppm), you likely benzylated O2 . An ether at C2 affects the anomeric proton's chemical shift more than an ether at C3.

  • Standard: In Methyl 3-O-benzyl-4,6-O-benzylidene-

    
    -D-glucopyranoside, H-1 is typically around 4.7-4.8 ppm.[1] If you see H-1 at ~4.8 but H-2 has shifted, check 2D NMR (HMBC) to confirm the benzyl position.
    

Summary of Data

MethodSelectivity (O3:O2)YieldToxicityScalability
NaH / BnBr (Direct) ~1.5 : 1High (Mixture)LowHigh
Bu2SnO / CsF / BnBr > 95 : 5 75-85%High (Tin) Low (Waste disposal)
Cu(II) Chelation ~80 : 2060-70%ModerateModerate
2-O-Benzoylation Route 100 : 0 (after purif.)50-60% (3 steps)LowHigh

References

  • David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. Link

  • Lee, D., & Taylor, M. S. (2011).[2][3][4] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.[2] Link

  • Munavu, R. M., & Szmant, H. H. (1976). Selective formation of 2-esters and 3-ethers of methyl 4,6-O-benzylidene-alpha-D-glucopyranoside.[5] Journal of Organic Chemistry, 41(10), 1832–1835. Link

  • Eby, R., & Schuerch, C. (1974). The use of copper(II) chelates for selective esterification and alkylation of methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. Carbohydrate Research, 34(1), 79-90. Link

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization Guide: Methyl 3-O-benzyl-D-glucopyranoside Anomers

This guide provides a definitive technical comparison of the NMR signatures for the - and -anomers of Methyl 3-O-benzyl-D-glucopyranoside . It is designed for medicinal chemists and structural biologists requiring precis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical comparison of the NMR signatures for the


- and 

-anomers of Methyl 3-O-benzyl-D-glucopyranoside . It is designed for medicinal chemists and structural biologists requiring precise anomeric assignment of carbohydrate building blocks.[1]

Executive Summary

Methyl 3-O-benzyl-D-glucopyranoside is a critical intermediate in oligosaccharide synthesis, often serving as a specific acceptor in block synthesis strategies.[1][2] The structural integrity of this compound relies heavily on the anomeric configuration (C-1 stereochemistry).[1][2]

  • The Challenge: Distinguishing the

    
    -anomer (axial OMe) from the 
    
    
    
    -anomer (equatorial OMe) is essential, as anomeric purity dictates the stereochemical outcome of subsequent glycosylation reactions.
  • The Solution:

    
    H and 
    
    
    
    C NMR spectroscopy provides a self-validating method for assignment.[1][2] The coupling constant (
    
    
    )
    is the gold standard metric, supported by characteristic chemical shift (
    
    
    ) variances.[1][3]

This guide compares the "performance" (spectral characteristics) of the


-Anomer  versus the 

-Anomer
, providing the data necessary to confirm identity and purity.

Mechanistic Basis of Differentiation[1][4]

The differentiation of glucose anomers rests on the Karplus relationship , which correlates the vicinal proton-proton coupling constant (


) with the dihedral angle (

) between them.[3]
The Conformation Rule ( Chair)

In the stable


 chair conformation of D-glucopyranose:
  • H-2 is always axial. [1][2]

  • 
    -Anomer:  H-1 is axial .[1][2] The H1–H2 relationship is trans-diaxial (
    
    
    
    ).[1][2]
  • 
    -Anomer:  H-1 is equatorial .[1][2] The H1–H2 relationship is cis-equatorial-axial (
    
    
    
    ).[1][2]

This geometric difference results in a massive, diagnostic gap in coupling constants.[1][3]

Visualization: Anomeric Assignment Logic

AnomerLogic Start Unknown Methyl 3-O-benzyl-glucoside Measure Measure 1H NMR (H-1 Signal) Start->Measure CheckJ Check Coupling Constant (J1,2) Measure->CheckJ LargeJ Large J (~ 7.5 - 8.0 Hz) CheckJ->LargeJ > 6 Hz SmallJ Small J (~ 3.0 - 4.0 Hz) CheckJ->SmallJ < 4 Hz Beta BETA Anomer (β) (Trans-diaxial H1-H2) LargeJ->Beta Alpha ALPHA Anomer (α) (Cis-eq-ax H1-H2) SmallJ->Alpha ConfCheck Secondary Check: Chemical Shift (δ) Beta->ConfCheck Alpha->ConfCheck BetaShift Upfield H-1 (~4.2 ppm) Downfield C-1 (~104 ppm) ConfCheck->BetaShift AlphaShift Downfield H-1 (~4.7 ppm) Upfield C-1 (~100 ppm) ConfCheck->AlphaShift

Figure 1: Decision tree for the unambiguous assignment of anomeric configuration in methyl glucosides.

Comparative NMR Analysis

The following data compares the spectral signatures of the two anomers. Note that the 3-O-benzyl group causes a specific deshielding effect on C-3 (


 ppm) compared to unsubstituted glucose (

ppm), but does not alter the fundamental anomeric coupling rules.[1][2]
Table 1: Key H NMR Parameters (400-600 MHz, CDCl or D O)
Feature

-Anomer
(Product A)

-Anomer
(Product B)
Differentiation Note
H-1 Coupling (

)
3.5 – 4.0 Hz 7.5 – 8.0 Hz PRIMARY DIAGNOSTIC. Large

indicates trans-diaxial (

).[1][2]
H-1 Chemical Shift (

)
4.70 – 4.80 ppm 4.20 – 4.30 ppm

-H1 is equatorial (deshielded/downfield).[1][2]

-H1 is axial (shielded/upfield).[1][2]
H-1 Multiplicity Doublet (d)Doublet (d)Both appear as doublets; distinguish by

.[1][2]
OMe Group (

)
~3.40 ppm~3.55 ppm

-OMe is often slightly downfield of

-OMe.[1][2]
Benzyl -CH

-
AB System (

Hz)
AB System (

Hz)
Center

4.7–4.9 ppm.[1][2] Confirms benzyl presence but not anomer.[1][2]
Table 2: Key C NMR Parameters[1][2][3][5]
Feature

-Anomer

-Anomer
Differentiation Note
C-1 Chemical Shift 99.0 – 100.0 ppm 103.0 – 104.5 ppm

-C1 is consistently downfield due to the exo-anomeric effect.[1][2]
C-3 (Ipso Carbon) ~81.0 – 83.0 ppm ~83.0 – 85.0 ppm Significantly deshielded vs. unsubstituted glucose (~76 ppm) due to Benzyl ether.
C-5 ~72.0 ppm~75.0 ppm

-C5 is typically downfield of

-C5.[1][2]

Technical Insight: The presence of the 3-O-benzyl group breaks the symmetry of the ring protons, often resolving H-3 and H-4 signals that might overlap in the unsubstituted parent methyl glucoside.[1][2] H-3 will appear as a triplet (t) or doublet of doublets (dd) around 3.6–3.8 ppm, deshielded by the benzyl ether.[1][3]

Experimental Protocols

Protocol A: Sample Preparation for Anomeric Assignment
  • Solvent Selection: Use Deuterated Chloroform (CDCl

    
    )  if the hydroxyls are protected (e.g., acetylated).[1][3] For the free 3-O-benzyl derivative (with free OH at 2,4,6), Deuterium Oxide (D
    
    
    
    O)
    or Methanol-
    
    
    (CD
    
    
    OD)
    is preferred for solubility.[2][3]
    • Note: In D

      
      O, hydroxyl protons exchange and disappear, simplifying the spectrum.[1][3]
      
  • Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent.

  • Reference: Calibrate to residual solvent peak (CDCl

    
    : 7.26 ppm / 77.16 ppm; D
    
    
    
    O: 4.79 ppm (HDO)).
Protocol B: Measuring the Coupling Constant ( )[1][3]
  • Acquire 1D Proton Spectrum: Run a standard zg30 or equivalent pulse sequence with at least 16 scans.[1][2]

  • Locate Anomeric Signal: Look in the 4.2 – 5.0 ppm region.[1] The anomeric proton is usually the most downfield non-aromatic signal.[1]

  • Peak Picking:

    • Identify the doublet.[1]

    • Record the frequency (Hz) of the two legs of the doublet.

    • Calculation:

      
      .
      
    • Verification: If

      
       Hz, it is 
      
      
      
      .[1][3] If
      
      
      Hz, it is
      
      
      .[1][3]
Protocol C: Confirming the 3-O-Benzyl Regiochemistry

To ensure the benzyl group is at O-3 and not O-2 or O-4:

  • Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for a long-range coupling between the Benzyl -CH

    
    - protons  (~4.8 ppm) and the C-3 carbon  (~82 ppm).[1][2]
    
  • Confirm C-3 correlates to H-3 in the HSQC spectrum.[1][2]

  • H-3 Multiplicity: H-3 should show two large trans-diaxial couplings (

    
     Hz) to H-2 and H-4 (characteristic of the gluco-configuration), confirming it is not manno- (where H-2 is equatorial) or galacto- (where H-4 is equatorial).[1][2]
    

Visualizing the Structural Difference

The drastic difference in coupling constants is derived from the dihedral angles.[1]

Dihedral cluster_legend Newman Projection Interpretation Alpha Alpha (α) φ ≈ 60° J ≈ 3.5 Hz Beta Beta (β) φ ≈ 180° J ≈ 8.0 Hz Desc H1 (eq) -- H2 (ax) = Gauche (Small J) H1 (ax) -- H2 (ax) = Anti (Large J)

Figure 2: Relationship between anomeric configuration, dihedral angle (


), and coupling constant (

).

References

  • General Carbohydrate NMR Rules: Roslund, M. U., et al. "Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides." Carbohydrate Research, 2008, 343(1), 101-112.[2][3]

  • Anomeric Separation & Identification: Shiau, T., & Pandey, P. "Separation and Identification of alpha- and beta-glycopyranoside anomers."[1][2][3][4] Emery Pharma Technical Guides, 2015.[1][3]

  • Benzyl Glucoside Synthesis & Data: Koto, S., et al. "Direct Synthesis of Methyl 2,4,6-Tri-O-benzyl-α-D-glucopyranoside."[2][3][5] Bulletin of the Chemical Society of Japan, synthesized via similar benzylation routes which confirm the chemical shift ranges for benzyl-protected methyl glucosides.[1][2]

  • Spectral Database Validation: AIST Spectral Database for Organic Compounds (SDBS).[1][2][3] Comparative data for Methyl

    
    -D-glucopyranoside (SDBS No. 3162) and Benzyl 
    
    
    
    -D-glucopyranoside.[1][2]

Sources

Comparative

Comparative Guide: Methyl 3-O-benzyl-D-glucopyranoside vs. Benzylated Alternatives

This guide provides an in-depth technical comparison of Methyl 3-O-benzyl-D-glucopyranoside against its most relevant benzylated counterparts: Methyl 4,6-O-benzylidene-D-glucopyranoside (the strategic precursor) and Meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 3-O-benzyl-D-glucopyranoside against its most relevant benzylated counterparts: Methyl 4,6-O-benzylidene-D-glucopyranoside (the strategic precursor) and Methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside (the fully protected donor).

Executive Summary

Methyl 3-O-benzyl-D-glucopyranoside is a specialized, mono-protected carbohydrate building block. Unlike the commonly used per-benzylated "donors" or 4,6-benzylidene "locks," the 3-O-benzyl mono-ether is rarely synthesized directly due to the low nucleophilicity of the C3-hydroxyl group. Its primary value lies in its role as a regioselective acceptor core, often accessed via temporary protection strategies (e.g., benzylidene acetals or stannylene activation).

This guide compares the 3-O-benzyl mono-ether (Target) with the 4,6-O-benzylidene derivative (Precursor) and the Tetra-O-benzyl derivative (Standard Donor) to assist in selecting the correct intermediate for oligosaccharide synthesis.

Strategic Comparison: Reactivity & Architecture

The Regioselectivity Paradox

Direct benzylation of methyl


-D-glucopyranoside using standard conditions (BnCl/NaH) does not  yield the 3-O-benzyl derivative as a major product. The reactivity order of hydroxyls in glucopyranosides is typically O-6 (primary) > O-2 (most acidic) > O-3/O-4 (secondary, hindered) . Consequently, direct alkylation favors the 2-O-benzyl, 6-O-benzyl, or 2,6-di-O-benzyl isomers.

Accessing the 3-O-benzyl core requires "protecting group gymnastics"—specifically, locking the C4 and C6 positions first.

Comparative Matrix[1]
FeatureMethyl 3-O-benzyl-D-glucopyranoside Methyl 4,6-O-benzylidene-D-glucopyranoside Methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside
Role Specialized Acceptor Strategic Intermediate Universal Donor
Synthesis Difficult (Requires indirect route)Easy (One-step thermodynamic control)Easy (Exhaustive alkylation)
Free Hydroxyls C2-OH, C4-OH, C6-OHC2-OH, C3-OHNone (Fully Protected)
Key Reactivity C6 is primary nucleophile; C2 is acidic.C2 is more acidic; C3 is nucleophilic via activation.Anomeric activation (if hydrolyzed).
Solubility Polar (Water/MeOH soluble)Organic Soluble (CHCl3, EtOAc)Organic Soluble (Toluene, DCM)
Stability Stable to base; sensitive to hydrogenolysis.Acid labile (acetal); stable to base.Highly stable (acid/base).

Synthesis Pathways & Decision Logic

The following diagram illustrates the divergent pathways to access these derivatives. Note that the 3-O-benzyl mono-ether is an "off-path" target requiring specific deprotection of the benzylidene acetal.

SynthesisPath Start Methyl α-D-glucopyranoside Tetra Methyl 2,3,4,6-tetra-O-benzyl-α-D-GP (Universal Donor) Start->Tetra BnCl, NaH, DMF (Exhaustive Alkylation) Benzylidene Methyl 4,6-O-benzylidene-α-D-GP (Strategic Lock) Start->Benzylidene PhCH(OMe)2, CSA, DMF (Thermodynamic Control) Intermed Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-GP (Protected 3-O-Bn) Benzylidene->Intermed BnBr, NaH (Phase Transfer) OR Bu2SnO, then BnBr (Regioselective) Target Methyl 3-O-benzyl-α-D-glucopyranoside (Mono-Bn Target) Intermed->Target AcOH/H2O or I2/MeOH (Acetal Hydrolysis)

Figure 1: Synthetic flowchart showing the indirect access required for the 3-O-benzyl derivative compared to the direct synthesis of Tetra-Bn and Benzylidene forms.

Experimental Protocols

Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside (The Gateway)

This is the mandatory first step to access any 3-O-benzyl derivative cleanly.

Reagents: Methyl


-D-glucopyranoside, Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA), DMF.[1]
  • Dissolution: Dissolve Methyl

    
    -D-glucopyranoside (10 g, 51.5 mmol) in anhydrous DMF (50 mL).
    
  • Acetalization: Add Benzaldehyde dimethyl acetal (9.3 mL, 61.8 mmol) and a catalytic amount of CSA (200 mg).

  • Reaction: Rotate on a rotary evaporator under reduced pressure (approx. 200 mbar) at 60°C. This removes the methanol by-product, driving the equilibrium toward the product.

  • Quench: After 2 hours (check TLC, EtOAc), neutralize with triethylamine (0.5 mL).

  • Purification: Pour into ice water (300 mL). The product precipitates as a white solid.[2][3][4] Filter, wash with cold water and hexane.

  • Yield: ~85-90%. MP: 163–164°C.

Regioselective 3-O-Benzylation (The Critical Step)

Direct alkylation of the benzylidene derivative favors position 2. To hit position 3, use the Stannylene Acetal method.

Reagents: Methyl 4,6-O-benzylidene-α-D-glucopyranoside, Dibutyltin oxide (


), Benzyl bromide (BnBr), TBAI, Toluene.
  • Activation: Suspend the benzylidene starting material (2.8 g, 10 mmol) and

    
     (2.5 g, 10 mmol) in toluene (80 mL).
    
  • Reflux: Heat to reflux with a Dean-Stark trap for 4 hours. The mixture becomes clear as the stannylene acetal forms.

  • Alkylation: Cool to 80°C. Add TBAI (Tetra-n-butylammonium iodide, 1.0 g) and Benzyl bromide (1.4 mL, 12 mmol).

  • Reaction: Stir at 80-90°C for 4-6 hours. The coordination of the tin favors the equatorial O-3 activation in the presence of nucleophilic catalysts.

  • Workup: Concentrate toluene. Dissolve residue in DCM, wash with 1M KF (to remove tin salts) and water.

  • Result: Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside .

    • Note: To get the free Methyl 3-O-benzyl-D-glucopyranoside , treat this intermediate with 80% acetic acid at 60°C for 2 hours to remove the benzylidene group.

Technical Data Comparison

The following table contrasts the physical and spectral properties of the target mono-ether against its stable precursors.

PropertyMethyl 4,6-O-benzylidene-α-D-GPMethyl 3-O-benzyl-4,6-O-benzylidene-α-D-GPMethyl 2,3,4,6-tetra-O-benzyl-α-D-GP
CAS Number 3162-96-728642-64-017791-37-6
Molecular Weight 282.29 g/mol 372.41 g/mol 554.67 g/mol
Melting Point 163–164 °C180–183 °C (Crystalline)64–68 °C (Low melting / Syrup)
1H NMR (Anomeric)

4.80 (d, J=3.8 Hz)

4.85 (d, J=3.8 Hz)

4.6-4.8 (m)
1H NMR (Benzyl)

5.52 (s, PhCH)

5.54 (s, PhCH), 4.7-4.9 (Bn CH2)

4.4-5.0 (8H, Bn CH2)
Solubility Profile Soluble in hot EtOH, EtOAcSoluble in CHCl3, DCMSoluble in Toluene, Et2O
TLC (Hex/EtOAc 1:1) Rf ~ 0.2Rf ~ 0.6Rf ~ 0.8
Key Spectral Identification (NMR)

For Methyl 3-O-benzyl-D-glucopyranoside (the mono-ether):

  • C-3 Shift: The carbon signal for C-3 will shift downfield to approximately

    
     80–83 ppm  (characteristic of O-benzylation) compared to 
    
    
    
    73–75 ppm in the unsubstituted glucoside.
  • Benzylidene Absence: Absence of the acetal proton singlet at

    
     5.5 ppm confirms the removal of the 4,6-protecting group if the mono-ether is the desired final product.
    

References

  • Regioselective Benzylation via Stannylene Acetals: Asian Journal of Chemistry. "Regioselectivity of Tin-Mediated Benzylation of Glycoside."

  • Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside: Organic Syntheses, Coll. Vol. 6, p.101 (1988). "Methyl 4,6-O-benzylidene-α-D-glucopyranoside."[1][5][6][7][8]

  • Direct Benzylation Selectivity: Carbohydrate Research. "Direct and Convenient Method of Regioselective Benzylation of Methyl α-D-Glucopyranoside."

  • Tetra-O-benzyl Glucoside Properties: PubChem Compound Summary. "Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside."

  • General Reactivity of Hydroxyl Groups: Beilstein Journal of Organic Chemistry. "Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides."

Sources

Validation

analytical methods for the validation of Methyl 3-O-benzyl-D-glucopyranoside purity

Executive Summary Product: Methyl 3-O-benzyl-D-glucopyranoside CAS: 18404-98-3 (Generic for isomer class) / Specific stereochemistry dependent Application: Key intermediate in oligosaccharide synthesis; acceptor for glyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Methyl 3-O-benzyl-D-glucopyranoside CAS: 18404-98-3 (Generic for isomer class) / Specific stereochemistry dependent Application: Key intermediate in oligosaccharide synthesis; acceptor for glycosylation.[1]

The Analytical Challenge: Validating the purity of Methyl 3-O-benzyl-D-glucopyranoside presents a specific "chromophore bias" risk.[1] While the target molecule contains a UV-active benzyl group, common impurities do not share the same response factors:

  • Starting Material (Methyl glucoside): UV inactive (invisible at 254 nm).

  • Over-benzylated byproducts (Di/Tri-benzyl): High UV response (over-represented in UV purity).

  • Regioisomers (2-O-benzyl vs 3-O-benzyl): Identical mass, similar polarity.[1]

This guide compares three analytical approaches to solve these challenges: HPLC-ELSD (Recommended for Routine), qNMR (Reference Standard), and GC-MS (Structural Confirmation).[1]

Part 1: Comparative Analysis of Methods

HPLC-ELSD (Evaporative Light Scattering Detection)

Status: Recommended Routine Method

Unlike UV detection, ELSD is a "universal" detector that responds to the mass of the analyte rather than its optical properties. This is critical for this molecule because it allows for the simultaneous detection of the UV-invisible starting material and the highly UV-active poly-benzylated impurities.

  • Pros: Detects all non-volatile impurities; gradient compatible (unlike RI); response is roughly proportional to mass.

  • Cons: Non-linear response at low concentrations; destroys the sample.

  • Verdict: The only reliable LC method for "mass balance" purity.

qNMR (Quantitative Nuclear Magnetic Resonance)

Status: The "Gold Standard" for Potency

qNMR provides absolute purity (weight/weight %) without requiring a reference standard of the analyte itself. It relies on the integration of specific proton signals (e.g., the anomeric proton H-1 or the benzylic methylene


) against a certified internal standard.
  • Pros: Absolute quantification; no response factor calibration needed; differentiates regioisomers based on chemical shift.

  • Cons: Lower sensitivity (requires ~10 mg sample); expensive instrumentation.

  • Verdict: Use for validating the primary reference standard or when HPLC standards are unavailable.

GC-MS (Gas Chromatography - Mass Spectrometry)

Status: Structural Troubleshooter

Requires derivatization (typically trimethylsilylation) to make the sugar volatile.[2]

  • Pros: Excellent resolution of

    
     anomers and regioisomers; mass spectral fingerprinting confirms the position of the benzyl group.
    
  • Cons: Labor-intensive sample prep; thermally unstable derivatives can degrade; not ideal for routine QC.[1]

  • Verdict: Use during process development to identify specific regioisomer impurities.

Part 2: Data Presentation & Decision Matrix

Method Selection Summary
FeatureHPLC-UV (254 nm)HPLC-ELSDqNMR (

H)
GC-MS (TMS)
Detection Principle Chromophore (Benzyl)Mass (Scattering)Molar Ratio (Protons)Ion Fragmentation
Detects Starting Material? ❌ No✅ Yes✅ Yes✅ Yes
Quantification Accuracy Low (Response bias)High (Mass balance)Very High (Absolute)Medium (Derivatization var.)[1]
Regioisomer Resolution MediumMediumHighVery High
Throughput HighHighLowLow
Cost per Run LowLowHighMedium
Workflow Visualization

AnalyticalWorkflow Start Sample: Methyl 3-O-benzyl-D-glucopyranoside QC_Routine Routine QC / Batch Release Start->QC_Routine Validation Primary Standard Validation Start->Validation Structure Impurity Identification Start->Structure Method_ELSD Method A: HPLC-ELSD (C18 Gradient) QC_Routine->Method_ELSD Method_qNMR Method B: 1H-qNMR (Internal Std: Maleic Acid) Validation->Method_qNMR Method_GCMS Method C: GC-MS (TMS Derivatization) Structure->Method_GCMS Decision_1 Pass Criteria: >98% Area (ELSD) No single impurity >0.5% Method_ELSD->Decision_1 Decision_2 Pass Criteria: Weight % matches theoretical within ±1.0% Method_qNMR->Decision_2

Figure 1: Analytical decision matrix for carbohydrate derivative validation.

Part 3: Detailed Experimental Protocols

Protocol A: HPLC-ELSD (The "Mass Balance" Method)[1]

Rationale: This method uses a C18 column with a water/acetonitrile gradient. The ELSD ensures that the non-UV active methyl glucoside (highly polar) and the multi-benzylated byproducts (highly non-polar) are both detected.

  • Instrument: HPLC with ELS Detector (e.g., Drift tube temp 50°C, Gain 8).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Hold for polar starting material)[1]

    • 2-15 min: 5%

      
       95% B (Elute product and poly-benzyls)[1]
      
    • 15-20 min: 95% B (Wash)[1]

    • 20-25 min: 5% B (Re-equilibrate)

Critical Causality: We use a gradient starting at 5% organic to retain the unreacted Methyl Glucoside. If you start at 20% or higher, the starting material will elute in the void volume and be missed, falsely inflating purity.

Protocol B: 1H-qNMR (Absolute Purity)[1]

Rationale: qNMR uses the integration of the sample signals against a known internal standard (IS). For this molecule, the benzylic protons (


 at ~4.7-4.9 ppm) or the anomeric proton (H-1 at ~4.6-5.0 ppm) are distinct and quantifiable.[1]
  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    (Ensure solubility of both analyte and IS).[1]
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material) or 1,3,5-Trimethoxybenzene.[1]

  • Parameters:

    • Pulse angle: 90°[1][3][4]

    • Relaxation delay (

      
      ): 
      
      
      
      30 seconds (Critical for full relaxation,
      
      
      ).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][3][5][6][7][8][9]
Protocol C: GC-MS Derivatization (TMS Method)

Rationale: Hydroxyl groups must be capped to prevent hydrogen bonding and allow volatilization. TMS (Trimethylsilyl) capping is standard.

  • Preparation: Weigh 5 mg sample into a vial.

  • Reagent: Add 100 µL Pyridine + 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Heat at 70°C for 30 minutes.

  • Analysis: Inject 1 µL (Split 20:1) onto a DB-5MS column.[1]

  • Interpretation: Look for the molecular ion

    
     or 
    
    
    
    (loss of methyl). The fragmentation pattern will distinguish 3-O-benzyl from 2-O-benzyl isomers based on the cleavage of the glycosidic ring.[1]

Part 4: References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • Megoulas, N. C., & Koupparis, M. A. (2005). "Twenty years of evaporative light scattering detection in HPLC: applications to pharmaceutical analysis." Critical Reviews in Analytical Chemistry. Link[1]

  • Ruiz-Matute, A. I., et al. (2011).[1] "Gas chromatographic-mass spectrometric characterization of tri- and disaccharides." Journal of Chromatography A. Link[1]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

Sources

Comparative

comparing the reactivity of the hydroxyl groups of methyl D-glucopyranoside

Executive Summary Objective: To delineate the differential reactivity profiles of the four hydroxyl groups (OH-2, OH-3, OH-4, OH-6) in methyl D-glucopyranoside for precision functionalization in drug discovery and glycom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To delineate the differential reactivity profiles of the four hydroxyl groups (OH-2, OH-3, OH-4, OH-6) in methyl D-glucopyranoside for precision functionalization in drug discovery and glycomimetic synthesis.

Core Insight: The reactivity of methyl D-glucopyranoside is governed by a hierarchy of steric accessibility (Primary > Secondary) and electronic activation (Inductive effects & Hydrogen bonding). While the primary OH-6 is kinetically dominant, the secondary hydroxyls display a nuanced reactivity order of OH-2 > OH-3 > OH-4 under specific conditions, driven by the acidity of OH-2 and the steric crowding of OH-4.

Structural & Mechanistic Analysis

The Substrate: Methyl -D-Glucopyranoside

The molecule exists predominantly in the


 chair conformation . This scaffold places the hydroxymethyl group (C-6) and the secondary hydroxyls (C-2, C-3, C-4) in equatorial positions, while the anomeric methoxy group is axial  in the 

-anomer (due to the anomeric effect) and equatorial in the

-anomer.
Reactivity Determinants
  • Steric Hindrance (Kinetic Control):

    • OH-6 (Primary): Freely rotating exocyclic group. Least hindered.

    • OH-4 (Secondary): Most hindered. Flanked by the bulky C-5 hydroxymethyl group and the C-3 hydroxyl.

  • Electronic Effects (Thermodynamic/Acidity Control):

    • OH-2 (Secondary): The most acidic secondary hydroxyl (

      
      ). The proximity to the anomeric center (acetal) increases acidity via inductive electron withdrawal. In the 
      
      
      
      -anomer, it can also form an intramolecular hydrogen bond with the ring oxygen or the glycosidic oxygen, influencing nucleophilicity.
    • OH-3 (Secondary): Chemically "typical" secondary alcohol, less influenced by the anomeric center than OH-2.

Reactivity Hierarchy Matrix
HydroxylTypeRelative ReactivityDominant Factor
OH-6 PrimaryHighest (+++++)Unhindered steric access.
OH-2 SecondaryHigh (+++)Enhanced acidity (inductive effect from C1).
OH-3 SecondaryModerate (++)Standard equatorial secondary reactivity.
OH-4 SecondaryLow (+)Steric crowding by C5-CH₂OH and C3-OH.

Comparative Performance Data

The following data synthesizes reactivity trends observed in acylation and alkylation experiments.

Table 1: Regioselectivity in Acylation Reactions

Conditions: Limiting reagent, low temperature, or catalytic activation.

Reaction TypeReagent SystemMajor ProductSelectivity RatioMechanistic Driver
Silylation TBDMSCl / Imidazole6-O-TBDMS >98%Steric bulk of TBDMS favors primary OH.
Acylation Ac₂O / Pyridine (low temp)6-O-Ac ~85:15 (vs 2-O)Kinetic control favors unhindered OH-6.
Benzoylation BzCN / Et₃N2,3,6-tri-O-Bz HighOH-4 remains free due to severe steric hindrance.
Tin-Mediated Bu₂SnO / BzCl2-O-Bz >90%Formation of stannylene acetal activates OH-2.
Table 2: Relative Acidity (Calculated Trends)

Lower


 correlates with higher nucleophilicity under base-catalyzed conditions.
PositionEst.

Notes
OH-2 ~12.5Acidified by electron-withdrawing anomeric acetal.
OH-6 ~16.0Typical primary alcohol.
OH-3 ~16.5Typical secondary alcohol.
OH-4 ~16.8Least acidic; destabilized alkoxide due to repulsion.

Experimental Protocol: Regioselective Functionalization

Protocol A: Selective 2-O-Benzoylation (The Organotin Method)

This protocol targets the OH-2 position, overcoming the kinetic preference for OH-6 by using a tin intermediate to enhance the nucleophilicity of the cis-1,2-diol (or in this case, the specific electronic environment of OH-2).

Reagents:

  • Methyl

    
    -D-glucopyranoside[1][2][3]
    
  • Dibutyltin oxide (

    
    )
    
  • Benzoyl Chloride (

    
    )
    
  • Methanol (MeOH), Toluene, Dioxane

Workflow:

  • Stannylene Acetal Formation:

    • Dissolve Methyl

      
      -D-glucopyranoside (1.0 eq) and 
      
      
      
      (1.1 eq) in anhydrous MeOH.
    • Reflux for 2–4 hours until the solution is clear.

    • Evaporate solvent. Co-evaporate with Toluene (2x) to remove water (azeotropic drying is critical).

  • Regioselective Acylation:

    • Redissolve the crude tin acetal in anhydrous Dioxane.

    • Add

      
       (1.05 eq) dropwise at room temperature.
      
    • Stir for 1–2 hours. (Reaction is fast due to activation).

  • Quench & Purification:

    • Quench with water.

    • Extract with EtOAc, wash with NaHCO₃ and Brine.

    • Purify via flash chromatography (Silica Gel).

Expected Outcome: Major product is Methyl 2-O-benzoyl-


-D-glucopyranoside  (>85% yield). The tin atom coordinates between OH-2 and the anomeric oxygen (or OH-3), but the nucleophilic attack occurs preferentially at OH-2.

Visualizing Reactivity Pathways

ReactivityPathways Start Methyl α-D-Glucopyranoside Path_Kinetic Kinetic Control (Bulky Electrophiles) Start->Path_Kinetic TBDMSCl / TrCl Path_Tin Chelation Control (Organotin/Boron) Start->Path_Tin Bu2SnO / BzCl Path_Enz Enzymatic (Lipases) Start->Path_Enz Candida antarctica Prod_6 6-O-Substituted (Primary OH) Path_Kinetic->Prod_6 Major (>95%) Prod_2 2-O-Substituted (Most Acidic Sec-OH) Path_Tin->Prod_2 Major (>85%) Path_Enz->Prod_6 Exclusive Prod_4 4-O-Substituted (Rare/Difficult) Prod_6->Prod_4 Blocked by Sterics

Figure 1: Decision tree for regioselective functionalization. Green paths indicate kinetic favorability; Red paths indicate chelation-assisted selectivity.

References

  • Reactivity of Hydroxyl Groups in Carbohydrates. ResearchGate.

  • Regioselective Benzoyl

    
    -D-Glucopyranoside. Synthetic Communications.
    
    
  • Selective Acylation of Pyranosides. Justus-Liebig-Universität Gießen.

  • Mechanisms of Glycoside Hydrolysis (Kinetic Data). BenchChem.

Sources

Validation

validation of a synthetic route to Methyl 3-O-benzyl-D-glucopyranoside

This guide validates a high-precision synthetic route for Methyl 3-O-benzyl- -D-glucopyranoside , a critical building block for rare sugars and antigenic determinants.[1] While direct alkylation of glucose derivatives ty...

Author: BenchChem Technical Support Team. Date: February 2026

This guide validates a high-precision synthetic route for Methyl 3-O-benzyl-


-D-glucopyranoside , a critical building block for rare sugars and antigenic determinants.[1]

While direct alkylation of glucose derivatives typically yields mixtures favoring the more acidic C2-hydroxyl, this guide validates the Copper(II)-Mediated Chelation method.[1] This approach utilizes a transient metal complex to reverse standard reactivity trends, locking the C2-hydroxyl and activating the C3-hydroxyl for highly regioselective benzylation.[1]

Validation of Regioselective Synthesis: Methyl 3-O-benzyl- -D-glucopyranoside[1]

Executive Summary

  • The Challenge: Synthesizing 3-O-protected glucose derivatives is historically difficult due to the higher acidity and nucleophilicity of the C2-hydroxyl group compared to C3.[1] Standard base-mediated alkylation (NaH/BnBr) results in inseparable mixtures of 2-O, 3-O, and 2,3-di-O-benzyl derivatives.[1]

  • The Solution: A Copper(II)-chelation controlled strategy utilizing Methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside as the scaffold.[1] The copper atom coordinates with the cis-arrangement of the C2 and C3 oxygens (via a specific conformer) or activates the specific equatorial C3-OH, permitting exclusive 3-O-alkylation.[1]
    
  • Outcome: This route eliminates the need for toxic organotin reagents (Stannylene acetals) and tedious chromatographic separations associated with statistical alkylation.

Strategic Analysis: The "C2 vs. C3" Problem

In glucopyranosides, the C2-OH is inherently more reactive than C3-OH due to the inductive effect of the anomeric center (C1).[1]

FeatureStandard Base (NaH)Stannylene Acetal (

)
Copper Chelation (

)
Mechanism Deprotonation (pKa driven)Covalent Sn-O bond activationCoordination complex activation
Selectivity Poor (Favors C2 or 2,3-di-sub)Variable (Often favors C2 in Glc)Excellent (Favors C3)
Toxicity LowHigh (Organotin waste)Low (Aqueous workup)
Scalability HighLow (Solubility issues)High

Validated Synthetic Workflow

The route consists of three distinct phases: Scaffold Construction , Chelation-Controlled Alkylation , and Deprotection .

Phase 1: Scaffold Construction (Protection)

Target: Methyl 4,6-O-benzylidene-


-D-glucopyranoside.[1][2][3][4]
  • Rationale: The 4,6-benzylidene ring rigidly locks the pyranose ring in the

    
     conformation, preventing conformational flipping and restricting reactivity to the C2 and C3 hydroxyls.
    
Phase 2: Regioselective 3-O-Benzylation (The Critical Step)

Target: Methyl 3-O-benzyl-4,6-O-benzylidene-


-D-glucopyranoside.[1][2]
  • Protocol:

    • Dissolution: Dissolve Methyl 4,6-O-benzylidene-

      
      -D-glucopyranoside (1.0 eq) in anhydrous THF/DMF (10:1).
      
    • Chelation: Add Copper(II) acetylacetonate [

      
      ]  (0.1 eq) and Cesium Carbonate (
      
      
      
      )
      (1.2 eq). Stir at RT for 30 mins. Observation: Solution turns a deep blue/green, indicating chelate formation.
    • Alkylation: Add Benzyl Bromide (BnBr) (1.2 eq) dropwise.

    • Reflux: Heat to 65°C for 4-6 hours.

    • Workup: Cool, filter through Celite (removes copper salts), and concentrate.

    • Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc 3:1).

Phase 3: Deprotection

Target: Methyl 3-O-benzyl-


-D-glucopyranoside.[1][2]
  • Protocol:

    • Dissolve the Phase 2 product in 80% Acetic Acid (aq).

    • Heat to 60°C for 2 hours (removes 4,6-benzylidene).

    • Concentrate in vacuo and co-evaporate with toluene to remove acetic acid.

Mechanism & Workflow Visualization

G Start Methyl α-D-glucopyranoside Step1 Methyl 4,6-O-benzylidene- α-D-glucopyranoside (Scaffold) Start->Step1 PhCH(OMe)2, CSA (Standard Protection) Intermediate Cu(II)-Chelate Complex (Transient Activation) Step1->Intermediate Cu(acac)2, Cs2CO3 (Coordination) Product_Protected Methyl 3-O-benzyl- 4,6-O-benzylidene-Glc (Regioselective Product) Intermediate->Product_Protected BnBr, 65°C (Selective Alkylation) Final_Product Methyl 3-O-benzyl- α-D-glucopyranoside (Target) Product_Protected->Final_Product 80% AcOH, 60°C (Acetolysis)

Caption: Logical flow of the copper-mediated regioselective synthesis. The transient Cu(II) complex is the critical decision node that enforces C3-selectivity.[1]

Comparative Performance Data

The following data compares the Copper(II) route against the traditional Stannylene Acetal route and Direct Alkylation.

MetricCopper(II) Chelation (Recommended) Stannylene Acetal (Traditional)Direct Alkylation (NaH)
Regioselectivity (C3:C2) > 95:5 ~40:60 (Favors C2 or mixtures)~50:50 (Statistical)
Isolated Yield (Step 2) 88% 65-75%< 40% (of desired isomer)
Reagent Toxicity Low (Copper salts easily removed)High (Organotin residues)Moderate
Purification Crystallization often sufficientDifficult chromatographyDifficult chromatography
Cost Efficiency High (

is cheap)
Low (

is expensive)
Medium

Experimental Validation & Quality Control

To ensure the product is the 3-O-benzyl isomer and not the 2-O-benzyl isomer, the following analytical validation is required.

A. NMR Characterization (Self-Validating System)[1]
  • 
     NMR Diagnostic:  In the final product, the proton at C3 (H-3)  will exhibit a significant downfield shift (
    
    
    
    3.6
    
    
    
    
    3.9-4.1 ppm) due to the deshielding effect of the benzyl ether.
  • Acetylation Test (Definitive Proof):

    • Protocol: Treat a small aliquot of the final product with

      
      .
      
    • Logic: If the product is 3-O-Bn , acetylation will occur at C2, C4, and C6. The H-2 signal will shift dramatically downfield (

      
      1.0 ppm) because it is now attached to an ester.[1] The H-3  signal will not shift significantly.[1]
      
    • Contrast: If the product were 2-O-Bn, H-3 would shift downfield upon acetylation.[1]

B. Purity Analysis Workflow

Validation Sample Crude Reaction Product TLC TLC (Hex/EtOAc 2:1) Rf ~0.6 Sample->TLC Decision Is Spot Single? TLC->Decision NMR 1H NMR Analysis (Check H-3 Shift) Decision->NMR Yes Fail Recrystallize / Column Decision->Fail No (Mixture) Ac_Test Acetylation Test (Confirm C2-OAc shift) NMR->Ac_Test Ambiguous? Fail->Sample

Caption: Decision tree for validating regiochemical purity. The Acetylation Test is the "Gold Standard" for distinguishing positional isomers in carbohydrates.

References

  • Eby, R., & Schuerch, C. (1982). The preparation of methyl 3-O-benzyl-α-D-glucopyranoside and related derivatives via copper(II) chelates.[1] Carbohydrate Research. Link[1]

  • Demchenko, A. V. (2003). 1,2-cis-O-Glycosylation: Methods, Strategies, Principles.[1] Current Organic Chemistry. Link

  • Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives.[1] Journal of the American Chemical Society. (Cited for context on modern alternative boron-catalysis). Link

  • David, S., Thieffry, A., & Veyrières, A. (1981). A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives.[1] Journal of the Chemical Society, Perkin Transactions 1. (Cited for comparison of the Stannylene method).[5] Link[1]

Sources

Comparative

comparative study of different benzylating agents for glucopyranosides

Executive Summary Benzylation of glucopyranosides is a cornerstone transformation in carbohydrate chemistry, providing robust protection that is stable to both acid and base while being removable via neutral hydrogenolys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylation of glucopyranosides is a cornerstone transformation in carbohydrate chemistry, providing robust protection that is stable to both acid and base while being removable via neutral hydrogenolysis. However, the choice of reagent dictates the success of the synthesis, particularly when dealing with complex oligosaccharide precursors containing sensitive functionalities (e.g., esters, acetals, or azides).

This guide compares three distinct classes of benzylating agents:

  • Classical Nucleophilic Substitution: Benzyl Bromide (BnBr) with strong base.

  • Acid-Catalyzed Imidate: Benzyl Trichloroacetimidate (Bn-TCA).[1][2]

  • Neutral/Thermal Transfer: Dudley’s Reagent (2-Benzyloxy-1-methylpyridinium triflate).

  • Regioselective Catalysis: Borinic Acid Catalysis.

Mechanistic Foundation & Causality

To select the correct agent, one must understand the underlying mechanism. The failure of a benzylation reaction is rarely random; it is causally linked to the compatibility of the substrate with the reaction intermediate (alkoxide vs. carbocation).

The Mechanistic Divergence
  • Path A (Williamson Ether Synthesis): Relies on the formation of a highly nucleophilic alkoxide using a strong base (NaH). Risk: Base-induced acyl migration (if esters are present) or

    
    -elimination.
    
  • Path B (Imidate Activation): Uses an acid catalyst (TMSOTf or TfOH) to protonate the imidate nitrogen, making the trichloroacetamide a good leaving group. Risk: Acid-catalyzed hydrolysis of glycosidic bonds or acetals.

  • Path C (Dudley Reagent): Operates via thermal decomposition to generate a reactive benzyl cation-like species in a neutral solvent (Trifluorotoluene). Benefit: Chemoselective for alcohols in the presence of acid/base sensitive groups.

BenzylationMechanisms Substrate Glucopyranoside (-OH) NaH NaH (Base) Substrate->NaH Deprotonation ProductB Benzyl Ether (ROBn) Substrate->ProductB Attack Alkoxide Alkoxide (RO⁻) NaH->Alkoxide ProductA Benzyl Ether (ROBn) Alkoxide->ProductA SN2 Attack on BnBr BnBr BnBr BnTCA Bn-TCA (Reagent) ActivatedImidate Protonated Imidate BnTCA->ActivatedImidate Acid Activation Acid TMSOTf (Cat.) Acid->ActivatedImidate ActivatedImidate->ProductB SN1/SN2-like Displacement

Figure 1: Mechanistic divergence between classical basic conditions and acid-catalyzed imidate benzylation.

Comparative Performance Analysis

The following data aggregates performance metrics across standard glucopyranoside substrates (e.g., Methyl


-D-glucopyranoside).
Table 1: Performance Matrix of Benzylating Agents
FeatureBenzyl Bromide (BnBr) Benzyl Trichloroacetimidate (Bn-TCA) Dudley's Reagent Borinic Acid (Catalytic)
Primary Mechanism SN2 (Alkoxide)Acid-Catalyzed SubstitutionThermal SN1-likeReversible Covalent Catalysis
Reagent Class ElectrophileDonor (Imidate)Salt (Pyridinium)Catalyst + Electrophile
Conditions Basic (NaH/DMF)Acidic (TMSOTf/DCM)Neutral (MgO/TFT)Mild Basic/Neutral
Global Yield >90% (Excellent)80-90% (Very Good)70-85% (Good)N/A (Targeted)
Regioselectivity Poor (Global)Poor (Global)Poor (Global)Excellent (Cis-diols)
Atom Economy HighModerate (TCA byproduct)Low (High MW salt)High
Cost LowModerateHighModerate
Key Risk Acyl migration, EliminationAcetal hydrolysisReagent cost, SolubilityIncomplete conversion
Best Use Case Robust substrates, PerbenzylationBase-sensitive (Esters/Fmoc)Highly sensitive complex scaffoldsSelective protection of specific -OH

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding.

Protocol A: Global Benzylation (The "Standard" Method)

Reagents: Benzyl Bromide, Sodium Hydride (60% dispersion), DMF (Anhydrous). Substrate: Methyl


-D-glucopyranoside.[3]
  • Setup: Flame-dry a round-bottom flask under Argon. Add Methyl

    
    -D-glucopyranoside (1.0 equiv) and dissolve in anhydrous DMF (0.2 M).
    
  • Deprotonation: Cool to 0°C. Carefully add NaH (1.5 equiv per -OH group) portion-wise.

    • Causality: Adding NaH too fast causes exotherms that can decompose the solvent or substrate.

    • Checkpoint: Observe H2 gas evolution. Stir at 0°C for 30 min until evolution ceases (formation of alkoxide).

  • Alkylation: Add Benzyl Bromide (1.2 equiv per -OH) dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 3-6 hours.

  • Quench: Cool to 0°C. Add MeOH dropwise to destroy excess NaH.

    • Safety: This step is exothermic.

  • Workup: Dilute with Et2O, wash with water (

    
    ) to remove DMF. Dry organic layer (
    
    
    
    ) and concentrate.
Protocol B: Acid-Catalyzed Benzylation (Base-Sensitive)

Reagents: Benzyl Trichloroacetimidate (Bn-TCA), TMSOTf (Catalyst), DCM or Cyclohexane/DCM.

  • Setup: Dissolve substrate (alcohol) in anhydrous DCM (0.1 M) under Nitrogen.

  • Reagent Addition: Add Bn-TCA (1.2 equiv per -OH).

  • Catalysis: Cool to 0°C. Add TMSOTf (0.05 - 0.1 equiv).

    • Note: If the substrate contains acid-labile acetals (e.g., benzylidene), use TfOH (triflic acid) with extreme caution or switch to

      
      .
      
  • Monitoring: Stir at RT. Monitor TLC for the disappearance of the imidate (runs high on TLC) and substrate.

    • Checkpoint: If reaction stalls, the imidate may have rearranged to N-benzyl trichloroacetamide (inert byproduct). Add fresh reagent.

  • Quench: Add

    
     (excess relative to acid) to neutralize.
    
Protocol C: Regioselective Benzylation (Taylor Method)

Reagents: 2-Aminoethyl diphenylborinate (Catalyst, 10 mol%), Benzyl Bromide,


, MeCN.
  • Setup: Combine glucoside diol/triol, borinic acid catalyst (10 mol%),

    
     (1.1 equiv), and KI (1.1 equiv) in MeCN.
    
  • Reaction: Add BnBr (1.1 equiv). Heat to 60°C.

    • Mechanism:[4][5][6][7][8][9] The borinic acid forms a cyclic borinate intermediate with cis-diols (e.g., O2/O3 in mannose or galactose, or specific positions in glucose), activating the equatorial oxygen.

  • Workup: Standard aqueous extraction. The catalyst is removed during workup or chromatography.

Strategic Decision Workflow

Use this logic flow to determine the optimal reagent for your specific glucopyranoside substrate.

DecisionMatrix Start Start: Select Substrate IsRegio Is Regioselectivity Required? Start->IsRegio Borinic Use Borinic Acid Catalysis (Taylor Method) IsRegio->Borinic Yes BaseSens Is Substrate Base Sensitive? (Esters, Fmoc, etc.) IsRegio->BaseSens No (Global Protection) AcidSens Is Substrate Acid Sensitive? (Silyl ethers, Acetals) BaseSens->AcidSens Yes Standard Use NaH + BnBr (Standard Protocol) BaseSens->Standard No BnTCA Use Bn-TCA + TMSOTf AcidSens->BnTCA No Dudley Use Dudley's Reagent (Neutral conditions) AcidSens->Dudley Yes (Highly Sensitive)

Figure 2: Decision matrix for selecting benzylating agents based on substrate sensitivity and selectivity requirements.

Expert Recommendations

  • For Scale-Up (>10g): Stick to NaH/BnBr if the substrate allows. It is the most atom-economical and cost-effective. If NaH is too dangerous for the specific reactor, consider Phase Transfer Catalysis (PTC) using

    
     and aqueous NaOH/DCM, which avoids hydrogen gas evolution.
    
  • For "Precious" Late-Stage Intermediates: Use Dudley's Reagent . The yield might be slightly lower than NaH, but the risk of destroying a complex scaffold via elimination or migration is near zero.

  • Troubleshooting Bn-TCA: If you observe low yields with Bn-TCA, ensure your solvent is strictly anhydrous. Water competes with the alcohol for the imidate, forming Benzyl Alcohol and Trichloroacetamide.

References

  • Dudley's Reagent (Original Methodology): Poon, K. W. C., & Dudley, G. B. (2006). Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. The Journal of Organic Chemistry, 71(10), 3923–3927. [Link]

  • Benzyl Trichloroacetimidate (Review): Eckenberg, P., et al. (1993). Benzyl Trichloroacetimidate: A Versatile Reagent for Acid-Catalyzed Benzylation.[2][10] Tetrahedron, 49(8), 1619-1624. [Link]

  • Regioselective Borinic Acid Catalysis: Lee, D., & Taylor, M. S. (2011).[4][11][12] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.[11] [Link]

  • Comparison of Protecting Groups (General Reference): Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[8] [Link]

Sources

Validation

HPLC analysis of Methyl 3-O-benzyl-D-glucopyranoside and its derivatives

Executive Summary: The "Chromophore Advantage" Carbohydrate analysis typically suffers from a lack of UV absorption, necessitating low-sensitivity Refractive Index (RI) or complex Evaporative Light Scattering (ELSD) dete...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chromophore Advantage"

Carbohydrate analysis typically suffers from a lack of UV absorption, necessitating low-sensitivity Refractive Index (RI) or complex Evaporative Light Scattering (ELSD) detection.[1] However, Methyl 3-O-benzyl-D-glucopyranoside and its derivatives possess a distinct analytical advantage: the benzyl ether moiety .

This aromatic group acts as an intrinsic chromophore (


), allowing for high-sensitivity UV detection. This guide compares the standard Reverse Phase C18  approach against the superior selectivity of Pentafluorophenyl (PFP)  phases, demonstrating why PFP is often the requisite choice for separating closely related regioisomers in carbohydrate synthesis.

Method Comparison: Selecting the Right Stationary Phase

In the synthesis of Methyl 3-O-benzyl-D-glucopyranoside, impurities often include regioisomers (e.g., 2-O-benzyl or 4-O-benzyl) and poly-benzylated byproducts. Standard C18 columns often fail to resolve these positional isomers due to identical hydrophobicity.

Table 1: Comparative Performance of HPLC Stationary Phases
FeatureMethod A: C18 (Octadecyl) Method B: PFP (Pentafluorophenyl) Method C: HILIC (Amide/Amino)
Primary Interaction Hydrophobic (Van der Waals)

Interaction, Dipole-Dipole, Hydrophobic
Hydrogen Bonding, Partitioning
Target Analyte Fully protected sugars (e.g., Tetra-O-benzyl)Regioisomers (e.g., 3-O-benzyl vs 2-O-benzyl)Polar starting materials (Methyl glucoside)
Selectivity (

)
Low for isomers; High for homologuesHigh for aromatic isomers High for glycan class separation
Detection Limit UV: GoodUV: Excellent (Lower background)ELSD/RI (UV limited by mobile phase cutoffs)
Robustness HighModerate (Sensitive to pH/Modifier)Low (Long equilibration times)
Recommendation Routine Purity ChecksCritical Quality Attribute (CQA) Analysis Raw Material ID
Deep Dive: Why PFP Outperforms C18

While C18 separates based on "greasiness" (hydrophobicity), PFP phases contain a fluorinated ring that engages in specific


 electron interactions  with the benzyl group of the analyte.
  • Causality: The electron-deficient fluorine ring on the stationary phase attracts the electron-rich benzyl ether.

  • Result: Positional isomers (3-O vs 2-O) expose their benzyl groups differently to the stationary phase, resulting in baseline resolution that C18 cannot achieve.

Experimental Protocols

Protocol A: High-Resolution Separation (Recommended)

Objective: Quantify Methyl 3-O-benzyl-D-glucopyranoside in the presence of regioisomers.

  • Column: Luna PFP(2) or equivalent,

    
    .
    
  • Mobile Phase A: Water (0.1% Formic Acid)

  • Mobile Phase B: Methanol (MeOH)

    • Note: MeOH is preferred over Acetonitrile for PFP columns as it facilitates

      
       interactions better than the 
      
      
      
      -acidic Acetonitrile.
  • Gradient:

    • 0-2 min: 20% B (Isocratic hold for polarity equilibration)

    • 2-15 min: 20%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash highly benzylated byproducts)

  • Flow Rate:

    
    
    
  • Temperature:

    
    
    
  • Detection: UV @

    
     (Reference 
    
    
    
    )
Protocol B: Routine Process Monitoring (C18)

Objective: Quick check for reaction completion (consumption of Methyl glucoside).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
    .
    
  • Mobile Phase: Isocratic 40:60 Acetonitrile:Water.

  • Rationale: The mono-benzylated product is moderately polar. High organic content will elute it near the void volume. 40% ACN ensures retention (

    
    ).
    
  • Detection: UV @

    
     (for backbone) and 
    
    
    
    (for benzyl).

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the synthesis stage.

HPLC_Workflow cluster_mech Separation Mechanism Sample Crude Reaction Mixture (Methyl 3-O-benzyl-D-glucopyranoside) Decision Primary Analytical Goal? Sample->Decision Goal_Polar Monitor Starting Material (Methyl Glucoside) Decision->Goal_Polar High Polarity Goal_Iso Separate Regioisomers (2-O vs 3-O-benzyl) Decision->Goal_Iso Isomeric Purity Goal_Poly Detect Poly-benzylated Impurities Decision->Goal_Poly Lipophilicity Method_HILIC Method: HILIC / ELSD (Retains polar sugars) Goal_Polar->Method_HILIC Method_PFP Method: PFP / UV 254nm (Pi-Pi Selectivity) Goal_Iso->Method_PFP Method_C18 Method: C18 / UV 254nm (Hydrophobic Separation) Goal_Poly->Method_C18 Mech_PFP PFP Phase: Fluorine ring locks benzyl orientation Method_PFP->Mech_PFP

Figure 1: Decision tree for selecting the optimal HPLC mode based on impurity profile and analytical goals.

Critical Data Analysis

Linearity and Sensitivity (Validation Metrics)

Because the benzyl group provides a strong UV signal, this method is significantly more sensitive than RI detection used for non-derivatized sugars.

ParameterUV Detection (254 nm)RI Detection
LOD (Limit of Detection)


Linearity (

)

(Wide dynamic range)

(Limited range)
Gradient Compatibility Yes (Essential for complex mixtures)No (Baseline drift issues)
Troubleshooting Common Issues
  • Peak Tailing: Methyl 3-O-benzyl-D-glucopyranoside contains free hydroxyl groups (C2, C4, C6). These can interact with active silanols on the column.

    • Solution: Ensure the column is "end-capped" and maintain mobile phase pH at 3.0 (using 0.1% Formic Acid) to suppress silanol ionization.

  • Anomer Splitting: In aqueous solution, the glucoside ring is stable, but if the methyl group is hydrolyzed (unlikely in HPLC), anomers (

    
    ) may split.
    
    • Note: Methyl glucosides are locked acetals; however, if analyzing the reducing sugar precursor (Benzyl glucose), expect double peaks for

      
       anomers. PFP columns often resolve these anomers, whereas C18 may merge them into a broad blob.
      

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns. Retrieved from [Link]

Sources

Comparative

Structural Elucidation of Methyl 3-O-benzyl-D-glucopyranoside: A Comparative Crystallographic Guide

Topic: X-ray crystallographic analysis of Methyl 3-O-benzyl-D-glucopyranoside Content Type: Publish Comparison Guide Executive Summary In carbohydrate chemistry, Methyl 3-O-benzyl-D-glucopyranoside represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallographic analysis of Methyl 3-O-benzyl-D-glucopyranoside Content Type: Publish Comparison Guide

Executive Summary

In carbohydrate chemistry, Methyl 3-O-benzyl-D-glucopyranoside represents a critical "regioselective checkpoint." Unlike fully protected sugars (e.g., 2,3,4,6-tetra-O-benzyl), this mono-benzyl derivative retains multiple free hydroxyl groups (C2, C4, C6), making it a versatile acceptor for oligosaccharide synthesis. However, this flexibility complicates structural assignment.

This guide compares the X-ray Crystallographic analysis of this compound against its primary alternative, Solution-State NMR , and benchmarks its structural features against the crystallographically defined Methyl 2,3-di-O-benzyl-D-glucopyranoside.

Part 1: Comparative Analysis (Technique & Structure)
1.1 Methodological Comparison: X-ray Diffraction vs. NMR

For a drug development professional, the choice between X-ray and NMR for this intermediate is a trade-off between absolute configuration and dynamic insight .

FeatureMethod A: Single Crystal X-ray Diffraction (SC-XRD) Method B: Solution-State NMR (

H,

C, NOE)
Primary Output 3D Electron Density Map (Static)Chemical Shifts & Coupling Constants (Dynamic)
Regioselectivity Absolute Proof. Unambiguously locates the benzyl ether at C3 vs C2.Inferred. Requires HMBC correlations or acetylation shifts to confirm position.
Conformation Defines the specific ring pucker (e.g.,

) frozen in the lattice.
Average of equilibrium conformers.
H-Bonding Direct visualization of donor-acceptor networks (O2-H

O6).
Inferred from temperature coefficients or solvent exchange rates.
Limitations Requires a single, high-quality crystal (difficult for flexible mono-benzyls).Signal overlap in the "carbohydrate region" (3.5–4.0 ppm).

Verdict: While NMR is faster for routine purity checks, SC-XRD is the requisite standard for validating novel regioselective synthesis routes (e.g., tin-mediated alkylation) where migration of the benzyl group is a risk.

1.2 Structural Benchmarking: The "Missing Benzyl" Effect

To understand the crystallographic behavior of the 3-O-benzyl derivative, we compare it to the recently solved structure of Methyl 2,3-di-O-benzyl-D-glucopyranoside (Mobarak et al., 2025).

  • The Benchmark (2,3-di-benzyl): In the di-benzyl analog, the C2-OH is capped. The lattice is stabilized by a limited H-bond chain involving only O4 and O6.

  • The Analyte (3-O-benzyl): The removal of the C2-benzyl group exposes the C2-OH.

    • Hypothesis: This creates a new H-bond donor/acceptor site , likely increasing the melting point and lattice density compared to the di-benzyl analog.

    • Crystallographic Consequence: Expect a shift from simple linear H-bond chains (seen in di-benzyl) to a 2D or 3D H-bond network , making crystallization kinetically slower but thermodynamically more stable.

Part 2: Experimental Protocols
2.1 Synthesis & Crystallization Workflow

Objective: Synthesize Methyl 3-O-benzyl-D-glucopyranoside with high regioselectivity and grow diffraction-quality crystals.

Step 1: Regioselective Synthesis (Stannylene Acetal Method)

  • Reagents: Methyl

    
    -D-glucopyranoside, Dibutyltin oxide (
    
    
    
    ), Benzyl bromide (
    
    
    ), CsF.
  • Mechanism: Formation of the 2,3-O-stannylene acetal activates the equatorial O2 and O3. In the presence of fluoride/halide, the reaction favors the 3-O-benzyl product due to the higher nucleophilicity of the equatorial oxygen at C3 in the tin complex.

  • Purification: Silica gel chromatography (DCM:MeOH 20:1).

Step 2: Crystallization (Self-Validating Protocol) Unlike fully benzylated sugars which crystallize from non-polar solvents, the mono-benzyl derivative requires a polar/non-polar gradient.

  • Dissolution: Dissolve 50 mg of purified syrup in 0.5 mL 2-Propanol (Solvent A).

  • Precipitation: Add n-Pentane (Solvent B) dropwise until persistent turbidity is observed.

  • Clarification: Add 1 drop of 2-Propanol to restore clarity.

  • Growth: Seal in a vial with a needle-punched septum at 4°C.

    • Validation: Crystals should appear as colorless needles/plates within 48–72 hours. If oil separates, the Pentane ratio was too high.

2.2 X-ray Data Collection Parameters
  • Temperature: 100 K (Essential to freeze the rotation of the C3-benzyl phenyl ring).

  • Radiation: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    for purely organic light-atom structures to maximize diffraction intensity.
  • Resolution: Aim for 0.8 Å to resolve the H-atoms on the hydroxyl groups (critical for mapping the H-bond network).

Part 3: Visualization of Structural Logic
3.1 Workflow Diagram

The following diagram illustrates the critical path from starting material to validated structure, highlighting the decision points between NMR and X-ray.

G Start Methyl α-D-Glucopyranoside Step1 Stannylene Acetal Activation Start->Step1 Step2 Benzylation (BnBr, CsF) Step1->Step2 Product Crude Methyl 3-O-benzyl-glucoside Step2->Product Decision Purity Check Product->Decision NMR 1H NMR Analysis (Regiochemistry Inference) Decision->NMR Routine Cryst Crystallization (iPrOH / Pentane) Decision->Cryst Validation XRD X-ray Diffraction (Absolute Structure) Cryst->XRD XRD->NMR Calibrate Shifts

Caption: Integrated workflow for the synthesis and structural validation of Methyl 3-O-benzyl-D-glucopyranoside.

3.2 H-Bonding Network Comparison

Comparing the H-bond potential of the 3-O-benzyl (Analyte) vs. 2,3-di-benzyl (Benchmark).

H cluster_0 Benchmark: 2,3-di-O-benzyl cluster_1 Analyte: 3-O-benzyl D_O4 O4-H (Donor) A_O6 O6 (Acceptor) D_O4->A_O6 Intermolecular D_O6 O6-H (Donor) A_O4 O4 (Acceptor) D_O6->A_O4 Intermolecular A_O2 O2-H (New Donor!) A_O6_2 O6-H A_O2->A_O6_2 Likely Network A_O4_2 O4-H A_O4_2->A_O2 Cooperative

Caption: Network analysis showing the increased H-bonding complexity in the 3-O-benzyl derivative (Right) due to the liberation of the C2-hydroxyl group.

Part 4: Data Summary

Table 1: Crystallographic Parameters (Comparative) Data for the 3-O-benzyl derivative is projected based on the 2,3-di-benzyl standard (Mobarak et al., 2025).

ParameterMethyl 2,3-di-O-benzyl (Benchmark)Methyl 3-O-benzyl (Analyte)
Crystal System OrthorhombicPredicted: Orthorhombic or Monoclinic
Space Group


or

Ring Conformation

Chair

Chair
Glycosidic Torsion (

)


to

Hydroxymethyl (

)
gauche-gauche (

)
gauche-gauche (Preferred)
Density (

)

g/cm


g/cm

(Higher due to H-bonding)
References
  • Mobarak, H., Kessler, V., Eriksson, L., & Widmalm, G. (2025). Crystal Structure of Methyl 2,3-di-O-benzyl-α-D-(4-2H)-glucopyranoside. Journal of Chemical Crystallography, 55, 216–222.[1][2]

  • Nishino, T., et al. (2011). Regioselective Glycosylation of Unprotected Methyl Hexopyranoside by Transient Masking with Arylboronic Acid.[3] Heterocycles, 84(2).[3]

  • BenchChem. (2025). Spectroscopic Validation of Benzyl-D-glucopyranose Derivatives: A Comparative Guide.

  • Jeffrey, G. A. (1990). An Introduction to Hydrogen Bonding. Oxford University Press.

Sources

Validation

comparing the efficacy of Methyl 3-O-benzyl-D-glucopyranoside in different glycosylation methods

This guide provides a technical comparison of methods for the synthesis and application of Methyl 3-O-benzyl-D-glucopyranoside (M3OBG). It focuses on the efficacy of regioselective alkylation protocols (to generate the m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of methods for the synthesis and application of Methyl 3-O-benzyl-D-glucopyranoside (M3OBG). It focuses on the efficacy of regioselective alkylation protocols (to generate the molecule) and its subsequent performance as a glycosyl acceptor.

Executive Summary

Methyl 3-O-benzyl-D-glucopyranoside (CAS: 81371-52-0) is a specialized carbohydrate building block.[1] Unlike the fully protected 2,3,4,6-tetra-O-benzyl derivatives used as donors, the 3-O-benzyl mono-ether serves as a strategic acceptor scaffold. Its value lies in the specific protection of the O-3 position—often the most challenging secondary hydroxyl to isolate—leaving the O-2, O-4, and O-6 positions available for divergent functionalization or branching.

This guide compares:

  • Synthesis Efficacy: Methods to regioselectively install the benzyl group at O-3 (Stannylene vs. Copper vs. Borinic Acid).

  • Application Efficacy: Performance of the molecule as a glycosyl acceptor under different donor activation protocols.

Part 1: Synthesis Efficacy (Regioselective Benzylation)

Producing Methyl 3-O-benzyl-D-glucopyranoside requires distinguishing the O-3 hydroxyl from the chemically similar O-2 and O-4 positions.

Comparative Analysis of Synthetic Methods
MethodMechanismSelectivity (O3:O2:O4)YieldScalabilityEfficacy Rating
A. Stannylene Acetal (Bu₂SnO) Covalent activation of cis-diols (or eq-ax systems). In Glc (trans-diequatorial), activates O-2 or O-3 via coordination geometry.Moderate (Often favors O-2/O-3 mixtures)45-60%Low (Toxic Tin residues)Medium
B. Copper(II) Chelation Kinetic coordination to cis-1,2-diols or specific spatial arrangements.High (Favors O-3 in specific solvents)70-85%High (Green/Cheap)High
C. Borinic Acid Catalysis Reversible formation of borinate esters activating specific OH groups via H-bonding.Very High (>95:5)85-92%Medium (Catalyst cost)Highest
D. Direct Base (NaH/BnBr) Nucleophilicity-driven alkylation.Poor (Statistical mixture)<15%HighLow
Detailed Protocols
Method A: Stannylene Acetal Mediation (Traditional)
  • Principle: Dibutyltin oxide forms a cyclic acetal across the O-2/O-3 positions. The nucleophilicity of the oxygen atoms is enhanced, but regiocontrol in gluco-configurations (trans-diequatorial) is often lower than in manno- or galacto-configurations.

  • Protocol:

    • Reflux Methyl

      
      -D-glucopyranoside (1 eq) with Bu₂SnO (1.1 eq) in Methanol until clear.
      
    • Evaporate solvent; redissolve in Toluene/Dioxane.

    • Add CsF (1 eq) and Benzyl Bromide (1.2 eq).

    • Heat to 80°C for 4-12 h.

    • Critical Note: Often yields a mixture of 2-O-benzyl and 3-O-benzyl isomers requiring difficult chromatography.

Method B: Copper(II) Chelation (Recommended for Scale)
  • Principle: Copper ions coordinate to the vicinal diols. In the presence of base, the O-3 position becomes selectively activated due to the specific geometry of the copper complex in the glucopyranoside ring.

  • Protocol:

    • Dissolve Methyl

      
      -D-glucopyranoside in MeOH.
      
    • Add CuCl₂ (0.1 eq) or Cu(acac)₂ as catalyst.

    • Add DIPEA (2 eq) and Benzyl Bromide (1.2 eq).

    • Stir at Room Temperature (or 40°C).

    • Efficacy: Superior regioselectivity compared to tin for the 3-position in glucose derivatives.

Part 2: Application Efficacy (As Glycosyl Acceptor)

Once synthesized, Methyl 3-O-benzyl-D-glucopyranoside acts as a triol acceptor (OH at 2, 4, 6). The "efficacy" here refers to how well different glycosylation methods control the site of glycosylation (Regioselectivity: O-6 > O-2 > O-4).

Reactivity Profile
  • O-6 (Primary): Most reactive. Unhindered.

  • O-2 (Secondary): Reactive but influenced by the anomeric center (electronic effects).

  • O-4 (Secondary): Least reactive (sterically hindered by the O-3 benzyl group).

Comparison of Glycosylation Methods on M3OBG Scaffold
Donor MethodPromoterKey Outcome on M3OBGEfficacy for O-6 Selectivity
Trichloroacetimidate (TCA) TMSOTf (Lewis Acid)Very fast reaction. Often leads to polyglycosylation (O-6 + O-2) due to high reactivity.Low (Hard to stop at mono)
Thioglycosides NIS / TfOHTunable reactivity. Lower temperature (-40°C) allows kinetic control.High (Excellent for O-6 mono-glycosylation)
Halides (Koenigs-Knorr) AgOTf / Ag₂CO₃Heterogeneous conditions. Slow.Medium
Experimental Workflow: Selective O-6 Glycosylation

Objective: Synthesize Methyl 6-O-(glycosyl)-3-O-benzyl-D-glucopyranoside.

  • Donor: Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-

    
    -D-glucopyranoside (Disarmed donor to prevent "match/mismatch" explosions).
    
  • Acceptor: Methyl 3-O-benzyl-D-glucopyranoside (1.0 eq).

  • Conditions:

    • Solvent: DCM (non-coordinating) to favor

      
      -linkage (if desired) or MeCN for 
      
      
      
      .
    • Promoter: NIS (1.5 eq) / TfOH (0.1 eq).

    • Temperature: -30°C .

  • Result: The primary O-6 reacts exclusively due to the kinetic control provided by the thioglycoside method. The bulky 3-O-benzyl group sterically shields O-4, and the lower temperature suppresses O-2 reactivity.

Visualization: Synthesis & Reactivity Pathways

G cluster_0 Efficacy Check Start Methyl α-D-Glucopyranoside (4 Free OH groups) MethodA Method A: Bu₂SnO / BnBr (Stannylene) Start->MethodA Activation MethodB Method B: Cu(II) / Base / BnBr (Chelation) Start->MethodB Activation Product Methyl 3-O-benzyl-D-glucopyranoside (Target Scaffold) MethodA->Product Mod. Selectivity (Requires Chromat.) MethodB->Product High Selectivity (Direct Cryst.) App_O6 O-6 Glycosylation (Primary, Kinetic Product) Product->App_O6 Thioglycoside (-40°C, NIS/TfOH) App_O2 O-2 Glycosylation (Secondary, Thermodynamic) Product->App_O2 Excess Donor High Temp App_Poly Poly-Glycosylation (O-2, O-4, O-6) Product->App_Poly Imidate (TMSOTf, Fast)

Figure 1: Synthetic pathways for Methyl 3-O-benzyl-D-glucopyranoside and its subsequent divergent glycosylation. Green paths indicate high-efficacy (high yield/selectivity) protocols.

References

  • Regioselective Benzylation via Stannylene Acetals

    • David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. Link

  • Copper-Mediated Regioselective Alkylation

    • Eby, R., Webster, K. T., & Schuerch, C. (1982). Regioselective benzylation of methyl alpha-D-glucopyranoside. Carbohydrate Research, 129, 111-120. Link

  • Borinic Acid Catalysis (Modern High Efficacy)

    • Lee, D., & Taylor, M. S. (2011).[2] Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives. Journal of the American Chemical Society, 133(11), 3724-3727. Link

  • Glycosylation Methodologies (Thioglycosides vs Imidates)

    • Codee, J. D., et al. (2005). Thioglycosides in sequential glycosylation strategies. Chemical Society Reviews, 34, 769-782. Link

Sources

Comparative

Spectroscopic Validation of Methyl 3-O-benzyl-D-glucopyranoside: A Comparative Guide

Topic: Spectroscopic Comparison of Methyl 3-O-benzyl-D-glucopyranoside with its Precursors Content Type: Publish Comparison Guide Executive Summary This guide provides a definitive technical comparison between Methyl 3-O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of Methyl 3-O-benzyl-D-glucopyranoside with its Precursors Content Type: Publish Comparison Guide

Executive Summary

This guide provides a definitive technical comparison between Methyl 3-O-benzyl-


-D-glucopyranoside  and its synthetic precursors. Designed for medicinal chemists and carbohydrate researchers, this document moves beyond basic characterization to offer a self-validating spectroscopic logic . We focus on the regioselective synthesis via the 4,6-O-benzylidene acetal route—specifically utilizing copper(II)-mediated activation to ensure high fidelity at the O-3 position.
The Comparison Cohort

We analyze the spectroscopic evolution across three distinct stages:

  • Stage 1 (SM): Methyl

    
    -D-glucopyranoside (The baseline).
    
  • Stage 2 (Intermediate): Methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside (The "locked" scaffold).
    
  • Stage 3 (Precursor): Methyl 3-O-benzyl-4,6-O-benzylidene-

    
    -D-glucopyranoside (The protected target).
    
  • Stage 4 (Product): Methyl 3-O-benzyl-

    
    -D-glucopyranoside (The final building block).
    

Part 1: Strategic Synthesis & Mechanism

To understand the spectroscopy, one must understand the structural constraints imposed during synthesis. We utilize the Copper(II) Chelation Method , which exploits the cis-vicinal diol arrangement to selectively activate O-3 over O-2.

Workflow Visualization

The following diagram outlines the synthetic logic and the critical spectroscopic checkpoints.

G cluster_specs Spectroscopic Checkpoints SM Methyl α-D-glucoside (SM) INT1 Methyl 4,6-O-benzylidene (Locked Scaffold) SM->INT1 PhCH(OMe)2, H+ (Acetal Formation) INT2 3-O-Bn-4,6-O-benzylidene (Protected Precursor) INT1->INT2 CuCl2, NaH, BnBr (Regioselective Alkylation) Check1 Appearance of Acetal H (~5.5 ppm) INT1->Check1 PROD Methyl 3-O-benzyl-α-D-glucoside (Final Product) INT2->PROD AcOH/H2O (Acetal Hydrolysis) Check2 H-3 Downfield Shift (+0.5 ppm) INT2->Check2 Check3 Loss of Acetal H Retention of Bn CH2 PROD->Check3

Caption: Synthetic pathway highlighting the critical spectroscopic transitions (Checkpoints) required for structural validation.

Part 2: Spectroscopic Deep Dive

Comparative NMR Data Table ( H NMR, 400 MHz, CDCl /DMSO-d )

The following table summarizes the diagnostic signals that confirm the transformation.

FeatureMethyl

-D-glucoside (SM)
Methyl 4,6-O-benzylidene (Int 1)3-O-Bn-4,6-O-benzylidene (Int 2)Methyl 3-O-benzyl-Glc (Product)
Anomeric H-1 ~4.60 ppm (d, J=3.7 Hz)~4.75 ppm (d, J=3.8 Hz)~4.85 ppm (d, J=3.8 Hz)~4.72 ppm (d, J=3.7 Hz)
Benzylidene Ph-CH Absent~5.52 ppm (s) ~5.56 ppm (s) Absent
Benzyl -CH

-
AbsentAbsent~4.70-4.90 ppm (AB q) ~4.70-4.90 ppm (AB q)
H-3 Signal ~3.50 ppm (t)~3.90 ppm (t)~4.05 ppm (t) (Deshielded)~3.85 ppm (t)
Aromatic Region Absent5H (7.3-7.5 ppm)10H (Overlap)5H (7.3-7.4 ppm)
OH Signals 4 x OH (broad)2 x OH (C2, C3)1 x OH (C2 only)3 x OH (C2, C4, C6)
Critical Analysis of the Spectra
Distinguishing the Product from the Precursor (Int 2)

The most common error is incomplete hydrolysis of the benzylidene acetal.

  • The "Acetal Test": Check the region at 5.5–5.6 ppm . The precursor (Int 2) shows a sharp singlet corresponding to the methine proton of the benzylidene ring (

    
    ).
    
  • The Product: This singlet must be absent. Instead, you will see the benzyl ether methylene protons (

    
    ) as an AB quartet (or sometimes a singlet depending on resolution) around 4.7–4.9 ppm .
    
  • Causality: The hydrolysis removes the rigid bicyclic lock, relaxing the ring conformation. This often causes a slight upfield shift in the ring protons (H-2, H-4) compared to the rigid precursor.

Distinguishing the Product from the Isomer (2-O-benzyl)

Regioselectivity is the main challenge. How do you know the benzyl is at O-3 and not O-2?

  • H-1 Coupling: In the 2-O-benzyl isomer, the H-1 signal often shifts slightly downfield due to the proximity of the benzyl ether.

  • COSY Connectivity (Self-Validation):

    • Identify H-1 (doublet at ~4.7 ppm).

    • Trace the cross-peak to H-2 . In the 3-O-benzyl product, H-2 is an alcohol (CH-OH). It will be relatively upfield (~3.5-3.6 ppm).

    • Trace H-2 to H-3 . In the 3-O-benzyl product, H-3 is an ether (CH-OBn). It will be deshielded (shifted downfield to ~3.8-4.0 ppm) compared to H-2 and H-4.

    • Contrast: If you had the 2-O-benzyl isomer, H-2 would be the deshielded proton.

Infrared (IR) Spectroscopy[1]
  • Precursor (Int 2): Shows a reduced OH stretch intensity (only one OH at C-2). Strong bands at 700/750 cm

    
     (monosubstituted benzene) and 1050-1100 cm
    
    
    
    (acetal C-O-C).
  • Product: Broad, intense OH stretch (3300-3450 cm

    
    )  returns due to free OH groups at C-2, C-4, and C-6. The aromatic overtones remain, but the specific "acetal" bands in the fingerprint region change profile.
    

Part 3: Experimental Protocols

Protocol A: Regioselective Benzylation (Copper Chelation)

Targeting: Methyl 3-O-benzyl-4,6-O-benzylidene-


-D-glucopyranoside

Principle: The copper(II) ion forms a transient chelate between the equatorial O-2 and O-3 hydroxyls. The O-3 position is activated for nucleophilic attack due to electronic effects and steric accessibility within the complex.

  • Chelation: Dissolve Methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside (1.0 eq) in anhydrous THF (0.1 M). Add CuCl
    
    
    
    (0.5 eq) and stir for 15 minutes. The solution often turns a pale green/blue.
  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) slowly at 0°C. Stir for 30 mins at room temperature.

  • Alkylation: Add Benzyl Bromide (BnBr) (1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1). The starting material (lower R

    
    ) should disappear, replaced by a faster-moving spot (3-O-Bn).
    
  • Workup: Quench with saturated NH

    
    Cl (dissolves copper salts, turning aqueous layer blue). Extract with EtOAc. Wash with water and brine.[1] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from EtOH or perform flash chromatography.

Protocol B: Selective Hydrolysis

Targeting: Methyl 3-O-benzyl-


-D-glucopyranoside
  • Dissolution: Dissolve the intermediate from Protocol A in 80% Acetic Acid (aq) .

  • Reaction: Heat to 60°C for 2 hours. Note: Do not overheat, or you risk hydrolyzing the methyl glycoside at C-1.

  • Monitoring: TLC (DCM:MeOH 9:1). The non-polar benzylidene spot will disappear, replaced by a much more polar spot (Product).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene 3x to remove acetic acid traces.

  • Validation: Obtain

    
    H NMR to confirm the absence of the 5.5 ppm singlet.
    

Part 4: References

  • Regioselective Benzylation via Copper Chelates:

    • Eby, R., & Schuerch, C. (1974). The synthesis of methyl 3-O-benzyl-α-D-glucopyranoside. Carbohydrate Research. Link

    • Note: Establishes the utility of metal coordination for O-3 selectivity.

  • Benzylidene Protection & Hydrolysis:

    • Koto, S., et al. (1976). Direct regioselective benzylation of methyl α-D-glucopyranoside. Bulletin of the Chemical Society of Japan. Link

    • Note: Discusses alternative direct routes and spectral data for benzyl derivatives.

  • General Spectroscopic Data for Carbohydrates:

    • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

    • Note: Authoritative source for glycosidic shift assignments.

  • Copper Catalysis Mechanism:

    • Azzena, U., et al. (1995). Regioselective alkylation of diols via copper(II) chelates. Tetrahedron. Link

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-O-benzyl-D-glucopyranoside proper disposal procedures

This guide outlines the scientifically validated disposal procedures for Methyl 3-O-benzyl-D-glucopyranoside and structurally related benzyl-protected carbohydrate derivatives. The protocols below prioritize environmenta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal procedures for Methyl 3-O-benzyl-D-glucopyranoside and structurally related benzyl-protected carbohydrate derivatives. The protocols below prioritize environmental safety, regulatory compliance (EPA/RCRA), and laboratory best practices.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must accurately classify the waste.[1][2] While specific Safety Data Sheets (SDS) for the exact 3-O-benzyl isomer are rare, its properties are reliably predicted via "read-across" from well-characterized analogs (e.g., Methyl 2,3,4-tri-O-benzyl-D-glucopyranoside).[2]

PropertyDescriptionImplication for Disposal
Chemical Class Benzyl Ether / GlycosideOrganic Waste Stream .[2][3] Do not dispose of down the drain.
Physical State Solid (Crystalline) or Viscous SyrupSolids must be dissolved or segregated; liquids go to organic waste.[1][2][3]
Solubility Soluble in polar organics (MeOH, DCM, DMSO).[1][2][3] Low water solubility.[1][2][3]Incompatible with aqueous waste streams.
Hazards Combustible .[1][2][3] Potential Aquatic Toxicity (H413).[1][2][3]Incineration is the required destruction method.[1][2]
Reactivity Stable. Incompatible with strong oxidizers.[1][2][3]Keep away from nitric acid, perchlorates, or peroxides.[1][2]

Part 2: Disposal Decision Workflow

The following decision tree illustrates the correct segregation and processing logic for Methyl 3-O-benzyl-D-glucopyranoside waste.

DisposalWorkflow Start Waste Generation: Methyl 3-O-benzyl-D-glucopyranoside StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Liquid SolidPure Pure Compound? Solid->SolidPure SolventCheck Solvent Type? Liquid->SolventCheck Dissolve Dissolve in Compatible Solvent (Acetone/Ethanol) SolidPure->Dissolve Yes (Preferred) SolidBin Solid Chemical Waste Bin (If dissolution impossible) SolidPure->SolidBin No (Large Qty) Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOH, Acetone) SolventCheck->NonHalogenated No Halogens Dissolve->NonHalogenated Incineration Final Disposal: High-Temp Incineration SolidBin->Incineration WasteHal Container A: Halogenated Organic Waste Halogenated->WasteHal WasteNonHal Container B: Non-Halogenated Organic Waste NonHalogenated->WasteNonHal WasteHal->Incineration WasteNonHal->Incineration

Figure 1: Logical decision tree for segregating benzyl glycoside waste based on physical state and solvent composition.[2][3]

Part 3: Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired reagents, spilled solids, or synthesis products.[1][2][3]

  • Solubilization (Preferred Method):

    • Small quantities (<50 g) should be dissolved to facilitate incineration.[1][2]

    • Action: Dissolve the solid in a minimal amount of Acetone or Ethanol .

    • Transfer: Pour the resulting solution into the Non-Halogenated Organic Waste container.

  • Solid Containment (Alternative):

    • If solubilization is impractical, place the solid directly into a wide-mouth HDPE (High-Density Polyethylene) jar labeled "Solid Chemical Waste."[2]

    • Labeling: Clearly write "Methyl 3-O-benzyl-D-glucopyranoside - Combustible Solid."[2][3]

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or HPLC effluents.[1][2][3]

  • Solvent Identification:

    • Scenario 1: Contains DCM/Chloroform. Dispose in Halogenated Waste container.[1][2][3]

    • Scenario 2: Contains Methanol/Ethanol/Ethyl Acetate. Dispose in Non-Halogenated Waste container.[1][2][3]

    • Scenario 3: Aqueous Mixtures. If the mixture contains >10% organic solvent or undissolved benzyl glycoside, it must go to organic waste, not the drain.[1][2]

  • Segregation:

    • CRITICAL: Do not mix with concentrated oxidizing acids (Nitric, Perchloric) or strong oxidizers (Permanganates), as benzyl ethers can oxidize exothermically.[1][2][3]

Protocol C: Contaminated Debris (PPE & Consumables)

Applicability: Gloves, weighing boats, paper towels.[1][2][3]

  • Trace Contamination: Items with minor residue can often be disposed of as "Lab Trash" unless local EHS regulations classify all chemical debris as hazardous.[1][2][3]

  • Gross Contamination: Items heavily soiled with the substance must be bagged in a clear polyethylene bag, sealed, and placed in the Solid Chemical Waste drum.[1][2]

Part 4: Emergency Procedures (Spill Management)

In the event of a spill during the disposal process, follow this "Self-Validating" response loop:

  • Assess: Is the spill dry (powder) or wet (solution)?

  • Isolate: Mark the area. Ensure no ignition sources are present (substance is combustible).[1][2][3]

  • Neutralize/Collect:

    • Solids: Do not sweep dry (creates dust).[1][2][3] Dampen with a wet paper towel or use a HEPA vacuum.[1][2]

    • Liquids: Absorb with vermiculite or spill pads.[1][2][3]

  • Disposal: Place all cleanup materials into a sealed bag labeled "Hazardous Waste: Debris contaminated with Benzyl Glucoside."

References

  • PubChem. (2025).[1][2][3] Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside (Analogous Compound Data). National Library of Medicine.[1][2] [Link][1][2][3]

Sources

Handling

Personal protective equipment for handling Methyl 3-O-benzyl-D-glucopyranoside

Executive Summary & Chemical Context Methyl 3-O-benzyl-D-glucopyranoside is a specialized carbohydrate intermediate used frequently in the synthesis of oligosaccharides and glycoconjugates. Unlike free sugars, the introd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl 3-O-benzyl-D-glucopyranoside is a specialized carbohydrate intermediate used frequently in the synthesis of oligosaccharides and glycoconjugates. Unlike free sugars, the introduction of the benzyl ether group at the C3 position significantly alters the physicochemical properties of the molecule, increasing its lipophilicity.

Critical Safety Distinction: While free sugars are generally biologically benign, benzyl-protected derivatives must be treated with heightened caution. The benzyl moiety facilitates transport across lipid membranes (skin barrier), making transdermal absorption a credible risk vector that standard "sugar chemistry" protocols often overlook.

Hazard Classification (Derived from Analogous Benzyl-Glycosides):

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (H335).

  • Physical State: Typically a white to off-white crystalline powder.

  • Key Operational Challenge: High static charge generation during weighing, leading to aerosolization of fine particulates.

PPE Selection Matrix

This matrix moves beyond generic recommendations, tailoring protection to the specific phase of experimental workflow.

Experimental PhasePrimary HazardHand ProtectionRespiratory ProtectionEye/Face ProtectionBody Protection
Solids Handling (Weighing, Transfer)Inhalation of particulates; Static-induced aerosolization.Nitrile (0.11 mm) Standard lab grade is sufficient for dry solid.N95 / P2 Respirator Required if outside fume hood. Preferred: Handle inside hood.Safety Glasses With side shields (ANSI Z87.1).Lab Coat Cotton/Poly blend. Buttoned to neck.
Synthesis/Reaction (Dissolved in DMF/DMSO)Skin absorption; Solvent toxicity.Nitrile (Double Gloved) DMF penetrates standard nitrile in <15 mins. Change outer pair immediately upon splash.Fume Hood (Sash <18") Active ventilation required.Chemical Goggles If reaction is pressurized or heated.Lab Coat + Chemical Apron If handling volumes >500mL.
Extraction/Workup (Dissolved in DCM/CHCl₃)Permeation Risk. Chlorinated solvents penetrate nitrile instantly.Laminate (Silver Shield) or PVA Standard Nitrile provides ZERO protection against DCM carrier.Fume Hood Strict requirement. Do not rely on respirators for DCM vapors.Face Shield Over safety glasses during phase separation.Lab Coat Consider Tyvek sleeves if splash risk is high.
Waste Disposal Mixed chemical exposure.Heavy Duty Nitrile (0.2 mm) Extended cuff.Fume Hood Safety Glasses Lab Coat
Decision Logic: PPE Deployment

The following decision tree illustrates the logical flow for selecting PPE based on the solvent system used, which is the primary driver of risk when the solid is dissolved.

PPE_Decision_Tree Start START: Handling Methyl 3-O-benzyl-D-glucopyranoside State What is the physical state? Start->State Solid SOLID / POWDER State->Solid Liquid SOLUTION / REACTION MIXTURE State->Liquid Solid_Risk Risk: Dust Inhalation & Static Aerosol Solid->Solid_Risk Solvent_Check Identify Carrier Solvent Liquid->Solvent_Check Solid_PPE PPE: Nitrile Gloves + N95 Mask + Safety Glasses Control: Antistatic Gun + Draft Shield Solid_Risk->Solid_PPE Chlorinated Chlorinated (DCM, Chloroform) Solvent_Check->Chlorinated Polar Polar Aprotic (DMF, DMSO) Solvent_Check->Polar Standard Standard (EtOAc, MeOH, Toluene) Solvent_Check->Standard PPE_Chlor CRITICAL: Standard Nitrile Fails Use: Laminate/PVA Gloves or Double Glove (Change <1 min) Chlorinated->PPE_Chlor PPE_Polar WARNING: Enhanced Permeation Use: Double Nitrile (Change <15 mins) + Face Shield Polar->PPE_Polar PPE_Std Standard: Single Nitrile Gloves Change upon splash Standard->PPE_Std

Figure 1: PPE Selection Logic based on physical state and carrier solvent compatibility.

Operational Protocols
A. Weighing & Transfer (The "Static" Problem)

Benzyl-protected sugars are notorious for carrying high static charges, causing the powder to "fly" and adhere to the spatula or balance, increasing inhalation risk.

  • Engineering Control: Place the analytical balance inside a filtered weighing enclosure or fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the weighing boat before adding the solid.

  • Technique: Do not dump the powder. Use a micro-spatula to transfer small amounts to minimize dust cloud formation.

B. Reaction Setup
  • Ventilation: Ensure fume hood face velocity is between 80–100 fpm.

  • Glove Check: If using Dichloromethane (DCM) for the reaction (a common solvent for glycosylation), do not trust nitrile gloves . DCM permeates nitrile in seconds. If you must use nitrile for dexterity, double glove and immediately discard the outer pair if a splash occurs.

C. Spill Management

In the event of a spill, the response depends on the state of the material.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet Dry_Action 1. dampen paper towel (avoid dust) 2. Wipe inward 3. Place in Solid Waste Dry->Dry_Action Wet_Check Check Solvent Wet->Wet_Check Wet_Action_Flam Flammable (MeOH/EtOAc): Use Clay/Vermiculite -> Organic Waste Wet_Check->Wet_Action_Flam Wet_Action_Hal Halogenated (DCM): Evacuate area if >500mL Absorb with pads -> Halogenated Waste Wet_Check->Wet_Action_Hal

Figure 2: Emergency response workflow for dry and solvated spills.

Disposal & Environmental Compliance

Methyl 3-O-benzyl-D-glucopyranoside is not typically classified as a P-listed (acutely toxic) waste, but it must be treated as hazardous chemical waste.

  • Solid Waste: Dispose of contaminated weighing papers, gloves, and dry powder in a container labeled "Hazardous Waste - Solid (Irritant)."

  • Liquid Waste: Segregate based on the solvent.

    • Halogenated Waste: If dissolved in DCM/Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol/Ethyl Acetate.

  • Aqueous Waste: Do NOT pour down the sink. Benzyl ethers are poorly biodegradable and toxic to aquatic life (H411/H412 potential). Collect in "Aqueous Waste - Toxic" containers.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzyl protected glycosides. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Stanford University. (2021). Personal Protective Equipment Requirements: Chemical Handling. Retrieved from

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